Methyl 4-(4-aminophenyl)butanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(4-aminophenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)4-2-3-9-5-7-10(12)8-6-9/h5-8H,2-4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKHQWJXESOLCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174673 | |
| Record name | Methyl 4-(4-aminophenyl)butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20637-09-6 | |
| Record name | Methyl 4-aminobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20637-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(4-aminophenyl)butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020637096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-(4-aminophenyl)butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(4-aminophenyl)butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to Methyl 4-(4-aminophenyl)butanoate (CAS 20637-09-6): A Key Building Block in Targeted Protein Degradation
Executive Summary
Methyl 4-(4-aminophenyl)butanoate is a bifunctional organic compound that has emerged as a critical starting material in modern drug discovery, particularly in the field of targeted protein degradation. While unassuming in its own right, its true value lies in its role as a versatile precursor for the synthesis of ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides an in-depth analysis of its chemical properties, a validated synthesis and purification protocol, comprehensive analytical characterization methods, and its core application in the construction of Proteolysis Targeting Chimeras (PROTACs). The protocols and insights herein are designed to equip researchers, medicinal chemists, and drug development professionals with the practical knowledge required to effectively utilize this key building block.
Chemical & Physical Properties
A thorough understanding of a compound's physical properties is the foundation of its successful application in synthesis. This compound is typically a brown to dark brown solid at temperatures below 42°C and a liquid above this temperature.[1][2] Key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 20637-09-6 | [3] |
| Molecular Formula | C₁₁H₁₅NO₂ | [3][4] |
| Molecular Weight | 193.24 g/mol | [3][4] |
| Melting Point | 42 °C | [2][4] |
| Boiling Point (Predicted) | 323.9 ± 25.0 °C at 760 mmHg | [1][4] |
| Density (Predicted) | 1.088 ± 0.06 g/cm³ | [1][2] |
| pKa (Predicted) | 4.83 ± 0.10 | [1][2] |
| Appearance | Brown to dark brown solid (<42°C) or liquid (>42°C) | [1][2] |
Synthesis and Purification
The most reliable and widely adopted method for synthesizing this compound is through the catalytic hydrogenation of its nitro precursor, Methyl 4-(4-nitrophenyl)butanoate. This method is favored due to its high efficiency, excellent yield, and the commercial availability of the starting material.
Principle of Synthesis: Catalytic Hydrogenation
The core of the synthesis is the reduction of an aromatic nitro group (-NO₂) to a primary amine (-NH₂). Palladium on carbon (Pd/C) is the catalyst of choice for this transformation. In the presence of a hydrogen source (typically H₂ gas), the palladium surface facilitates the addition of hydrogen atoms across the nitrogen-oxygen bonds of the nitro group, ultimately liberating water and forming the desired aniline derivative. Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and is compatible with the hydrogenation conditions.
Detailed Experimental Protocol: Synthesis
-
Materials:
-
Methyl 4-(4-nitrophenyl)butanoate (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (approx. 0.08 eq Pd)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Diatomaceous earth (Celite®)
-
-
Procedure:
-
Suspend Methyl 4-(4-nitrophenyl)butanoate (e.g., 3.05 g, 13.67 mmol) and 10% Pd/C (e.g., 1.0 g) in methanol (40 mL) within a round-bottom flask equipped with a magnetic stir bar.[1]
-
Seal the flask and purge the atmosphere by evacuating and refilling with an inert gas (e.g., nitrogen or argon) three times.
-
Introduce hydrogen gas into the flask via a balloon or connect it to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen for 1-2 hours.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.[1]
-
Wash the filter cake with additional methanol or ethyl acetate to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. This typically yields the product as a brown solid or oil with high purity (often >88% yield), suitable for direct use in subsequent steps without further purification.[1]
-
Synthesis & Purification Workflow
The overall process from starting material to purified product is a streamlined and efficient workflow.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization: A Self-Validating System
To ensure the identity and purity of the synthesized compound, a multi-pronged analytical approach is essential. This constitutes a self-validating system where orthogonal techniques confirm the molecular structure and sample integrity.
Principle of Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure by identifying the number of unique protons, their chemical environment (chemical shift), and their proximity to other protons (coupling patterns). The successful reduction of the nitro group is confirmed by the disappearance of signals corresponding to the nitro-substituted aromatic ring and the appearance of signals for the amine group and the now electron-rich aromatic protons at a higher field (lower ppm).
-
Mass Spectrometry (MS): MS provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. This is a crucial check to validate that the product has the correct elemental composition of C₁₁H₁₅NO₂.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the compound. By separating the sample into its individual components, it allows for the quantification of the desired product relative to any remaining starting materials or byproducts.
Expected Analytical Data
-
¹H NMR (CDCl₃, 250 MHz):
-
δ 6.96 (d, J=8.5Hz, 2H): Aromatic protons ortho to the amine group.
-
δ 6.63 (d, J=8.2Hz, 2H): Aromatic protons meta to the amine group.
-
δ 3.66 (s, 3H): Methyl ester protons.
-
δ 2.55 (t, J=7.6Hz, 2H): Methylene protons adjacent to the aromatic ring.
-
δ 2.31 (t, J=7.7Hz, 2H): Methylene protons adjacent to the ester carbonyl.
-
δ 1.90 (q, J=7.6Hz, 2H): Methylene protons of the butyrate chain.[1]
-
-
LC-MS: Expected [M+H]⁺ = 194.24.
Analytical Workflow Diagram
Caption: A multi-technique workflow for analytical validation.
Core Application: Precursor for Cereblon Ligands in PROTACs
The primary significance of this compound in modern drug discovery is its role as a key intermediate for building ligands that bind to the Cereblon (CRBN) E3 ubiquitin ligase.[3] These ligands, such as pomalidomide and thalidomide, are foundational components of PROTACs.
Mechanistic Introduction to PROTACs
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system.[5] They consist of three parts:
-
A "warhead" that binds to a target protein of interest (POI).
-
An E3 ligase ligand (e.g., a pomalidomide derivative) that recruits an E3 ubiquitin ligase.
-
A flexible "linker" that connects the two.[6]
By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This "tagging" marks the POI for degradation by the proteasome.
Synthetic Utility: Pathway to a Functional CRBN Ligand
This compound provides the crucial aniline and butyrate substructure required for the synthesis of the glutarimide ring system that is essential for CRBN binding. The typical synthetic transformation involves a cyclization reaction with a glutamine derivative or equivalent reagent to form the pomalidomide core, which can then be further functionalized for attachment to a linker.
PROTAC Assembly Logic
The diagram below illustrates the logical flow from the building block to its incorporation into a functional PROTAC, highlighting its role as a precursor to the E3 ligase binding moiety.
Caption: Role of this compound in PROTAC synthesis.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount.
-
Hazards: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Precautions: Use in a well-ventilated area, wear protective gloves, eye protection, and a lab coat. Avoid breathing dust or vapors.
-
Storage: Store in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2–8 °C to prevent degradation.[1][2][8]
Conclusion
This compound (CAS 20637-09-6) is more than a simple chemical intermediate; it is an enabling tool for the development of next-generation therapeutics. Its straightforward synthesis and critical role as a precursor to potent CRBN E3 ligase ligands make it an indispensable resource for researchers in targeted protein degradation. By understanding its properties, synthesis, and application as detailed in this guide, scientists are well-equipped to leverage this molecule in the design and construction of novel PROTACs, accelerating the path toward new medicines.
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This compound | CAS#:20637-09-6 | Chemsrc. (URL: [Link])
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This compound, min 97%, 1 gram - CP Lab Safety. (URL: [Link])
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Synthesis of ethyl 4-(4-aminophenyl)butyrate - PrepChem.com. (URL: [Link])
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. (URL: [Link])
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Edmondson, S. D., et al. (2020). Novel approaches for the rational design of PROTAC linkers. RSC Medicinal Chemistry. (URL: [Link])
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physical and chemical properties of Methyl 4-(4-aminophenyl)butanoate
This technical guide offers a comprehensive examination of Methyl 4-(4-aminophenyl)butanoate for researchers, chemists, and professionals engaged in drug development. This document provides an authoritative overview of its core chemical and physical properties, synthesis protocols, and applications, grounding all claims in established scientific data. The objective is to equip scientists with the necessary insights for the effective and safe utilization of this versatile chemical intermediate.
Core Chemical Identity
This compound is a bifunctional organic compound featuring a primary aromatic amine and a methyl ester. This structure makes it a valuable building block in multi-step organic synthesis.
-
IUPAC Name: this compound
-
Synonyms: Methyl 4-(4-aminophenyl)butyrate, 4-(4-Aminophenyl)butanoic acid methyl ester, Methyl 4-aminobenzenebutanoate[1][2]
Figure 1. Structure of this compound.
Physicochemical Properties
Understanding the physical properties of a compound is fundamental to its application in experimental design, particularly for reaction setup, purification, and storage.
| Property | Value | Source(s) |
| Appearance | Brown to dark brown solid (<42°C), liquid (>42°C) | [4] |
| Melting Point | 42 °C | [1][4][7][8] |
| Boiling Point | 323.9 ± 25.0 °C (Predicted at 760 mmHg) | [1][4][8] |
| Density | 1.088 ± 0.06 g/cm³ (Predicted) | [1][4] |
| Flash Point | 174.7 °C | [1] |
| Storage | 2–8 °C, under inert gas (Nitrogen or Argon) | [4] |
Expertise & Experience: The low melting point of 42°C means that on a warm day or upon slight heating, the compound will be a liquid, which can simplify transfers via syringe. However, for accurate weighing, it should be cooled to ensure it is fully solid. The high predicted boiling point indicates that vacuum distillation is the required method for purification to avoid thermal decomposition. Its recommended storage under an inert atmosphere suggests a sensitivity to oxidation, a common characteristic of aniline derivatives which can darken over time when exposed to air.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its two functional groups.
3.1. Reactions at the Amino Group: The primary aromatic amine is a potent nucleophile and the most reactive site on the molecule.
-
Acylation/Sulfonylation: It reacts readily with acid chlorides and sulfonyl chlorides to form stable amides and sulfonamides, respectively. This is often the first step in building more complex molecular architectures.
-
Diazotization: Treatment with nitrous acid (HNO₂) at low temperatures converts the amine to a diazonium salt. This intermediate is exceptionally useful, allowing for the introduction of a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer or related reactions.
-
Alkylation: While direct alkylation is possible, it is often difficult to control and can lead to over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled route to secondary or tertiary amines.
3.2. Reactions at the Ester Group: The methyl ester is an electrophilic site susceptible to nucleophilic acyl substitution.
-
Hydrolysis: The ester can be saponified to the corresponding carboxylic acid using a base (e.g., NaOH, KOH) or hydrolyzed under acidic conditions. This is a crucial step if the acid functionality is required for subsequent amide coupling or other transformations.
-
Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, 4-(4-aminophenyl)butan-1-ol.
-
Amidation: Direct reaction with amines to form amides is possible but typically requires elevated temperatures or catalytic activation.
Trustworthiness: The differential reactivity allows for selective functionalization. The amine is significantly more nucleophilic than the ester is electrophilic. Therefore, reactions with electrophiles (e.g., acyl chlorides) will occur selectively at the nitrogen under standard conditions without the need for protecting the ester. Conversely, to perform reactions at the ester (e.g., reduction with LiAlH₄), the highly reactive and acidic N-H protons of the amine must first be protected.
Synthesis and Purification Protocol
A standard and reliable method for preparing this compound is through the catalytic hydrogenation of its nitro precursor.
Figure 2. Synthetic workflow for the reduction of the nitro-precursor.
Detailed Experimental Protocol: This protocol is based on a reported synthesis which achieved an 88% yield.[4][7]
-
Reaction Setup: In a round-bottom flask, suspend Methyl 4-(4-nitrophenyl)butanoate (1.0 eq) and 10% Palladium on carbon (Pd/C) in methanol. Causality: Methanol is an excellent solvent for both the starting material and product, and it is compatible with the hydrogenation conditions.
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (this can be conveniently done using a hydrogen-filled balloon).
-
Reaction: Stir the suspension vigorously at room temperature for 1-2 hours. Causality: Vigorous stirring is essential to ensure good mixing of the solid catalyst, liquid solution, and hydrogen gas, which maximizes the reaction rate.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until all the starting material is consumed.
-
Workup - Filtration: Upon completion, filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the solid Pd/C catalyst. Wash the filter cake with additional methanol or ethyl acetate to ensure all product is collected. Self-Validation: This step is critical. The fine black Pd/C powder must be completely removed to prevent contamination of the final product.
-
Workup - Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Final Product: The resulting brown solid is often of sufficient purity for subsequent steps.[4][7] If higher purity is required, it can be recrystallized or purified by column chromatography.
Spectroscopic Profile
Structural confirmation and purity assessment are typically performed using standard spectroscopic methods.
| Technique | Expected Chemical Shifts / Signals |
| ¹H NMR | δ ~6.96 (d, 2H, aromatic protons ortho to alkyl chain), ~6.63 (d, 2H, aromatic protons ortho to amine), ~3.66 (s, 3H, -OCH₃), ~3.5 (br s, 2H, -NH₂), ~2.55 (t, 2H, -CH₂-Ar), ~2.31 (t, 2H, -CH₂-CO₂Me), ~1.90 (m, 2H, -CH₂-CH₂-CH₂-).[7] |
| ¹³C NMR | δ ~174 (C=O), ~145 (C-NH₂), ~129 (Ar-CH), ~128 (C-Alkyl), ~115 (Ar-CH), ~51 (-OCH₃), ~35 (Alkyl-CH₂), ~33 (Alkyl-CH₂), ~27 (Alkyl-CH₂). (Predicted) |
| IR (cm⁻¹) | ~3450-3300 (N-H stretch, two bands for primary amine), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1730 (C=O ester stretch), ~1620 (N-H bend), ~1520 (Aromatic C=C stretch). (Predicted) |
| Mass Spec (EI) | m/z 193 (M⁺), 162 ([M-OCH₃]⁺), 134 ([M-CO₂CH₃]⁺). (Predicted) |
Applications in Drug Discovery and Materials Science
This compound is not just a simple chemical; it is a key intermediate in the synthesis of high-value molecules.
-
Anticancer Drug Synthesis: It is a documented key intermediate in the synthesis of Chlorambucil and Bestrabucil.[7][9] Chlorambucil is an essential medicine used in the treatment of various cancers.
-
PROTAC and Molecular Glues: The compound is classified as a "Protein Degrader Building Block".[5] This suggests its utility in constructing Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, which are cutting-edge therapeutic modalities. The aminophenyl moiety can be functionalized to bind to a target protein, while the butanoate chain acts as a linker.
-
Polymer and Materials Science: As a molecule with two distinct reactive handles (amine and ester), it can be used as a monomer or functionalizing agent in the creation of advanced polymers and materials.
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Methyl 4-(4-aminophenyl)butanoate molecular weight and formula
An In-Depth Technical Guide to Methyl 4-(4-aminophenyl)butanoate for Advanced Drug Development
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, synthesis, and characterization, with a particular focus on its emerging role in the development of targeted protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their research and development pipelines.
Compound Identification and Physicochemical Properties
This compound is an aromatic compound featuring a methyl ester and an aniline moiety. Its structure lends itself to further chemical modification, making it a valuable intermediate in multi-step organic synthesis.
The core properties of this compound are summarized below:
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][2][3][4] |
| Molecular Weight | 193.24 g/mol | [1][2][3][5] |
| CAS Number | 20637-09-6 | [1][2] |
| IUPAC Name | This compound | [4] |
| Melting Point | 42 °C | [4][5] |
| Boiling Point | 323.9 ± 25.0 °C at 760 mmHg | [5] |
| Density | 1.1 ± 0.1 g/cm³ | [5] |
| Purity (Typical) | ≥97% | [1][3] |
Synthesis and Purification
The most common laboratory-scale synthesis of this compound involves the reduction of a nitro-group precursor. This method is efficient and generally results in a high yield of the desired product.
Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on a standard palladium-catalyzed hydrogenation.
Materials:
-
Methyl 4-(4-nitrophenyl)butyrate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Ethyl Acetate
-
Diatomaceous earth (Celite)
-
Hydrogen gas (H₂) balloon
-
Round-bottom flask
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup: Suspend Methyl 4-(4-nitrophenyl)butyrate and a catalytic amount of 10% Pd/C in methanol within a round-bottom flask.[2]
-
Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere, typically maintained by a hydrogen-filled balloon, for approximately one hour.[2]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Upon completion, the mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst. The filter cake should be washed with ethyl acetate to ensure all product is collected.[2]
-
Isolation: The resulting filtrate is concentrated under reduced pressure to yield the crude product, which often appears as a brown solid.[2]
-
Purification: For many applications, the product is of sufficient purity (~88% yield) and can be used directly in subsequent steps.[2] If higher purity is required, recrystallization or column chromatography can be employed.
Role in Targeted Protein Degradation
A primary application for this compound in modern drug discovery is as a versatile building block for PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein.
The aniline group (-NH₂) and the methyl ester (-COOCH₃) on this compound provide orthogonal chemical handles for modification, making it an ideal component for constructing the "linker" region of a PROTAC.
Logical Structure of a PROTAC
Caption: Role of the title compound as a linker building block in PROTACs.
The aminophenylbutanoate core can be strategically positioned within the linker to achieve the optimal distance and orientation between the target protein and the E3 ubiquitin ligase, which is critical for efficient ubiquitination and subsequent degradation by the proteasome. Its classification as a "Protein Degrader Building Block" highlights this important application.[1]
Spectroscopic Characterization
Confirming the identity and purity of the synthesized product is paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary method for this characterization.
¹H NMR Data (250 MHz, CDCl₃):
-
δ 6.96 (d, J=8.5Hz, 2H): Corresponds to the two aromatic protons ortho to the amine group.
-
δ 6.63 (d, J=8.2Hz, 2H): Corresponds to the two aromatic protons meta to the amine group.
-
δ 3.66 (s, 3H): The singlet represents the three protons of the methyl ester group.
-
δ 2.55 (t, J=7.6Hz, 2H): A triplet for the two protons of the methylene group adjacent to the aromatic ring.
-
δ 2.31 (t, J=7.7Hz, 2H): A triplet for the two protons of the methylene group adjacent to the carbonyl group.
-
δ 1.90 (q, J=7.6Hz, 2H): A quintet (or quartet of triplets) for the two protons of the central methylene group in the butyl chain.
This spectral data provides a unique fingerprint for the molecule, allowing for unambiguous identification.[2]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed.
-
Usage: This chemical is intended for professional manufacturing, research, and industrial use only. It is not for medical or consumer applications.[1]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
References
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This compound, min 97% . HDH Pharma Inc. Available at: [Link]
-
This compound | CAS#:20637-09-6 . Chemsrc. Available at: [Link]
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synthesis route for Methyl 4-(4-aminophenyl)butanoate from 4-(4-nitrophenyl)butyric acid
An In-depth Technical Guide to the Synthesis of Methyl 4-(4-aminophenyl)butanoate from 4-(4-nitrophenyl)butyric acid
Introduction
This compound is a valuable bifunctional molecule, incorporating both a primary aromatic amine and a methyl ester. This structure makes it a key building block in medicinal chemistry and materials science, particularly in the synthesis of protease inhibitors, kinase inhibitors, and other complex molecular scaffolds. Its synthesis from the readily available 4-(4-nitrophenyl)butyric acid is a fundamental two-step transformation that exemplifies core reactions in modern organic synthesis: esterification and nitro group reduction.
This guide provides a comprehensive, technically-grounded overview of this synthetic route. It is designed for researchers and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind procedural choices, address potential challenges, and ensure a reproducible and scalable process. The narrative is built on the pillars of scientific integrity, providing a self-validating framework for laboratory execution.
The overall transformation proceeds as follows:
-
Esterification: The carboxylic acid moiety of 4-(4-nitrophenyl)butyric acid is converted to its methyl ester via Fischer-Speier esterification.
-
Reduction: The nitro group of the resulting methyl 4-(4-nitrophenyl)butanoate is selectively reduced to a primary amine, yielding the final product.
Caption: Overall synthetic workflow.
Part 1: Synthesis of Methyl 4-(4-nitrophenyl)butanoate via Fischer Esterification
The first stage of the synthesis focuses on the protection of the carboxylic acid group as a methyl ester. This is a critical step as the free carboxylic acid could interfere with certain nitro group reduction methods. The Fischer-Speier esterification is the method of choice due to its operational simplicity, cost-effectiveness, and high atom economy.[1][2]
Mechanistic Rationale and Causality
Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction that exists in equilibrium.[3][4] The reaction's success hinges on pushing this equilibrium towards the product side.
The mechanism involves several key steps:
-
Activation: A Brønsted acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like methanol.[2][5]
-
Nucleophilic Attack: The alcohol (methanol) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: An intramolecular proton transfer occurs, converting one of the hydroxyl groups into a good leaving group (water).
-
Elimination: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.
-
Deprotonation: The catalyst is regenerated by the deprotonation of the ester product.
Caption: Mechanism of Fischer-Speier Esterification.
To drive the reaction to completion, Le Châtelier's principle is applied in two primary ways:
-
Use of Excess Reagent: Methanol is typically used in large excess, serving as both the reactant and the solvent. This high concentration of a reactant shifts the equilibrium towards the ester.[4]
-
Removal of Water: While not always necessary when using a large excess of alcohol, for less favorable esterifications, water can be removed azeotropically (e.g., with a Dean-Stark apparatus in a solvent like toluene).[1]
Physicochemical Data of Reactants and Products
| Compound | Structure | Formula | MW ( g/mol ) | M.P. (°C) | CAS No. |
| 4-(4-Nitrophenyl)butyric acid | O₂N-C₆H₄-(CH₂)₃-COOH | C₁₀H₁₁NO₄ | 209.20[6][7] | 90-93[8] | 5600-62-4[9] |
| Methyl 4-(4-nitrophenyl)butanoate | O₂N-C₆H₄-(CH₂)₃-COOCH₃ | C₁₁H₁₃NO₄ | 223.22[10] | N/A | 20637-02-9[10] |
Detailed Experimental Protocol
Materials:
-
4-(4-Nitrophenyl)butyric acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-(4-nitrophenyl)butyric acid (10.0 g, 47.8 mmol).
-
Reagent Addition: Add 100 mL of anhydrous methanol. The starting material may not fully dissolve initially. Begin stirring the suspension with a magnetic stir bar.
-
Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (2.0 mL) dropwise to the stirring suspension. Caution: This addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in 100 mL of ethyl acetate. Transfer the solution to a 250 mL separatory funnel.
-
Neutralization: Carefully wash the organic layer by slowly adding 50 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst. Caution: CO₂ gas evolution will occur. Vent the funnel frequently. Continue washing until the aqueous layer is neutral or slightly basic.
-
Washing: Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 4-(4-nitrophenyl)butanoate as an oil. The product is often of sufficient purity for the next step.
Part 2: Reduction of Methyl 4-(4-nitrophenyl)butanoate to the Amine
The selective reduction of an aromatic nitro group in the presence of an ester is a common and crucial transformation.[11][12] While several methods exist, catalytic hydrogenation is often preferred for its high chemoselectivity, clean reaction profile, and environmentally benign nature, with water being the only major byproduct.[13]
Choice of Reducing System: A Comparative Insight
-
Catalytic Hydrogenation (H₂/Pd/C): This is the gold standard for this transformation. Palladium on carbon (Pd/C) is a highly efficient catalyst for the reduction of nitroarenes.[12] The reaction proceeds under mild conditions (room temperature, balloon pressure of H₂) and is highly selective, leaving the ester group and the aromatic ring intact. The workup is exceptionally simple, involving only the filtration of the solid catalyst.[14]
-
Metal/Acid Reduction (e.g., SnCl₂/HCl): Reagents like tin(II) chloride provide a classic and effective method for nitro group reduction.[14][15][16] They offer excellent chemoselectivity and are tolerant of many functional groups.[14] However, the major drawback is the workup, which can be cumbersome due to the formation of tin salts that need to be removed, often by basification and extensive extraction.[16]
-
Transfer Hydrogenation: For laboratories not equipped for handling hydrogen gas, transfer hydrogenation using a hydrogen donor like ammonium formate or hydrazine with a catalyst (e.g., Pd/C) is an excellent alternative.
For this guide, we will focus on the H₂/Pd/C system due to its efficiency and simplicity.
Caption: Experimental workflow for catalytic hydrogenation.
Physicochemical Data of Reactants and Products
| Compound | Structure | Formula | MW ( g/mol ) | M.P. (°C) | CAS No. |
| Methyl 4-(4-nitrophenyl)butanoate | O₂N-C₆H₄-(CH₂)₃-COOCH₃ | C₁₁H₁₃NO₄ | 223.22[10] | N/A | 20637-02-9[10] |
| This compound | H₂N-C₆H₄-(CH₂)₃-COOCH₃ | C₁₁H₁₅NO₂ | 193.24[17] | 42[18] | 20637-09-6[17][19] |
Detailed Experimental Protocol
Materials:
-
Methyl 4-(4-nitrophenyl)butanoate
-
Palladium on carbon (10% Pd/C, 50% wet)
-
Methanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite® or diatomaceous earth
-
Two- or three-neck round-bottom flask, magnetic stirrer, vacuum/gas inlet adapter.
Procedure:
-
Reaction Setup: In a 250 mL two-neck round-bottom flask, dissolve methyl 4-(4-nitrophenyl)butanoate (9.0 g, 40.3 mmol) in 100 mL of methanol.
-
Catalyst Addition: To the solution, carefully add 10% Pd/C (0.9 g, ~10% by weight). Safety: Dry Pd/C is pyrophoric and can ignite in the presence of solvents and air. Handle the wet catalyst carefully, and if dry, ensure it is added under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the flask, and with vigorous stirring, evacuate the flask and backfill with nitrogen gas three times to remove all oxygen.
-
Replace the nitrogen atmosphere with hydrogen by evacuating and backfilling with hydrogen from a balloon. Maintain a slight positive pressure of hydrogen with the balloon.
-
Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
The reaction is typically complete within 1-3 hours. Monitor the reaction by TLC until the starting nitro compound is fully consumed.[18]
-
Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with a small amount of methanol to ensure all product is collected. Safety: Do not allow the catalyst on the filter pad to dry completely, as it can become pyrophoric. Quench the filter cake with water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid or oil is this compound. The product is often obtained in high purity (yields typically >90%).[18]
-
Characterization: The product can be characterized by NMR. The ¹H NMR spectrum should show aromatic protons shifted upfield compared to the starting material and the appearance of a broad singlet for the -NH₂ protons. A representative ¹H NMR is: (CDCl₃, 250MHz) δ 6.96 (d, J=8.5Hz, 2H), 6.63 (d, J=8.2Hz, 2H), 3.66 (s, 3H), 3.5 (br s, 2H, NH₂), 2.55 (t, J=7.6Hz, 2H), 2.31 (t, J=7.7Hz, 2H), 1.90 (q, J=7.6Hz, 2H).[18]
Summary of Synthesis and Key Data
| Stage | Starting Material | Product | Key Reagents | Typical Yield |
| Esterification | 4-(4-Nitrophenyl)butyric acid | Methyl 4-(4-nitrophenyl)butanoate | CH₃OH, H₂SO₄ | >95% |
| Reduction | Methyl 4-(4-nitrophenyl)butanoate | This compound | H₂, 10% Pd/C | >90%[18] |
Field-Proven Insights & Troubleshooting
-
Incomplete Esterification: If TLC analysis shows significant remaining starting material after 6 hours, an additional portion of sulfuric acid can be added, or reflux can be continued overnight. Ensure the methanol used is anhydrous, as water will inhibit the reaction.
-
Catalyst Inactivity in Hydrogenation: If the reduction is sluggish, it may be due to an old or poisoned catalyst. Ensure the starting material is pure, as impurities (especially sulfur-containing compounds) can poison the palladium catalyst. Using a fresh batch of catalyst is recommended.
-
Safety with Pd/C: The primary risk with Pd/C is its pyrophoricity. Never add the dry catalyst to a flask containing solvent in an air atmosphere. Always handle under inert gas and never let the filtered catalyst dry on the filter paper. Quench it immediately with water.
-
Workup of SnCl₂ Reduction: If choosing the tin(II) chloride route, the workup requires careful basification with a strong base (e.g., 10 M NaOH) to precipitate tin hydroxides. The resulting thick slurry can be challenging to filter and extract, often leading to lower isolated yields compared to catalytic hydrogenation.
References
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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Taylor & Francis Online. (2010). Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines. Retrieved from [Link]
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University of Rochester. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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Wiley Online Library. (2011). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]
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University of California. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
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ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]
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UCLA. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]
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ESPI Metals. (n.d.). Sodium Borohydride Safety Data Sheet. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Improving hydrogenation of 4-nitrophenol using Pd catalysts homogeneously anchored on WN-TiO2: a synergistic interaction between WN and Pd nanoparticles. Inorganic Chemistry Frontiers. Retrieved from [Link]
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Duke University. (n.d.). Toxic Powders SOP Template. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Retrieved from [Link]
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Sdfine. (n.d.). SODIUM BOROHYDRIDE Safety Data Sheet. Retrieved from [Link]
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ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl2 in TBAB. Retrieved from [Link]
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askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]
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ACS Publications. (2022). Demonstrating the Electron–Proton-Transfer Mechanism of Aqueous Phase 4-Nitrophenol Hydrogenation Using Unbiased Electrochemical Cells. ACS Catalysis. Retrieved from [Link]
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ChemRxiv. (2022). Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst using unbiased electrochemical cells. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Nitrophenyl)butyric acid. Retrieved from [Link]
- Google Patents. (n.d.). US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles.
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ResearchGate. (n.d.). Mechanism of 4-nitrophenol hydrogenation. Retrieved from [Link]
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NIST WebBook. (n.d.). 4-(4-Nitrophenyl)butyric acid. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
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AHH Chemical Co., Ltd. (n.d.). 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8. Retrieved from [Link]
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MDPI. (n.d.). The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-(4-nitrophenyl)butanoate. Retrieved from [Link]
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Chemsrc. (n.d.). This compound | CAS#:20637-09-6. Retrieved from [Link]
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HDH Chemicals. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]
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PubMed. (n.d.). Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates. Retrieved from [Link]
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Patsnap. (2022). Synthesis method of 2-(4-nitrophenyl) butyric acid. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. Retrieved from [Link]
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PubMed. (n.d.). Kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl, methyl 2,4-dinitrophenyl, and phenyl 2,4-dinitrophenyl carbonates. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of Methyl 4-(4-aminophenyl)butanoate
Introduction
Methyl 4-(4-aminophenyl)butanoate is a valuable intermediate in the synthesis of various organic molecules, notably as a precursor for certain pharmaceuticals. For instance, it is utilized in the synthesis of derivatives of chlorambucil, an anti-cancer agent.[1][2] This guide provides a comprehensive overview of the primary synthetic routes for obtaining this compound, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the key starting materials, detailed experimental protocols, and the underlying chemical principles for each major synthetic pathway.
Synthetic Strategies: A Comparative Overview
There are three principal and well-established routes for the synthesis of this compound, each originating from a different key starting material. The selection of a particular route will often depend on the availability and cost of the starting materials, desired purity, and the scale of the synthesis.
| Synthetic Route | Key Starting Material | Key Transformations | Reported Yield | Key Advantages | Potential Challenges |
| Route 1 | Methyl 4-(4-nitrophenyl)butanoate | Catalytic Hydrogenation (Nitro Group Reduction) | ~88%[1][2] | High yield, clean reaction, straightforward purification. | Requires handling of hydrogen gas and a pyrophoric catalyst. |
| Route 2 | 3-(4-acetylaminobenzoyl)propionic acid | Catalytic Hydrogenation (Ketone Reduction), Esterification, and Deacylation | ~85-94%[3] | Utilizes a potentially more accessible starting material. | Multi-step process, involves the use of thionyl chloride. |
| Route 3 | 4-(4-Aminophenyl)butyric acid | Fischer Esterification | Variable | Single-step synthesis, atom-economical. | Reversible reaction, may require removal of water to drive to completion. |
Route 1: Catalytic Hydrogenation of Methyl 4-(4-nitrophenyl)butanoate
This is arguably the most common and efficient laboratory-scale synthesis of this compound. The core of this method is the selective reduction of an aromatic nitro group to an amine.
Conceptual Workflow
Caption: Catalytic hydrogenation of the nitro-precursor.
Underlying Principles and Rationale
The selective reduction of the nitro group in the presence of an ester is achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation due to its high activity and selectivity for the reduction of nitro groups. The reaction proceeds by the adsorption of the nitro compound and molecular hydrogen onto the surface of the palladium catalyst. The hydrogen molecules are dissociatively chemisorbed onto the palladium surface, forming reactive palladium-hydride species. These species then sequentially reduce the nitro group to the corresponding amine. Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and is relatively inert under the reaction conditions.
Detailed Experimental Protocol
Materials:
-
Methyl 4-(4-nitrophenyl)butanoate (1.0 eq)
-
10% Palladium on activated carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel, suspend Methyl 4-(4-nitrophenyl)butyrate (e.g., 3.05 g, 13.67 mmol) and 10% Pd/C catalyst (e.g., 1.0 g) in methanol (e.g., 40 mL).[1][2]
-
The reaction vessel is then placed under a hydrogen atmosphere. For laboratory-scale reactions, this can be achieved using a balloon filled with hydrogen gas.[1][2]
-
The reaction mixture is stirred vigorously at room temperature for approximately 1 hour, or until the reaction is complete (monitoring by TLC or LC-MS is recommended).[1][2]
-
Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the Pd/C catalyst. The filter cake should be washed with ethyl acetate to ensure complete recovery of the product.[1][2]
-
The combined filtrate is then concentrated under reduced pressure to yield Methyl 4-(4-aminophenyl)butyrate as a brown solid.[1][2]
-
A typical reported yield for this reaction is approximately 88%.[1][2] The product is often of sufficient purity for use in subsequent steps without further purification.
Route 2: From 3-(4-acetylaminobenzoyl)propionic acid
This synthetic pathway involves a multi-step process, beginning with the reduction of a ketone, followed by esterification and deacylation.
Conceptual Workflow
Caption: Multi-step synthesis from an acetylated precursor.
Underlying Principles and Rationale
This route begins with the reduction of the ketone functionality in 3-(4-acetylaminobenzoyl)propionic acid. Catalytic hydrogenation with Pd/C is also effective for this transformation. Following the reduction of the ketone, the carboxylic acid is esterified, and the acetyl protecting group on the amine is removed. The use of thionyl chloride in methanol is a common method for the simultaneous esterification of the carboxylic acid and deacylation of the acetamide. Thionyl chloride reacts with methanol to form methyl chloride and sulfur dioxide, and in the process, generates an acidic environment that catalyzes both reactions.
Detailed Experimental Protocol
Materials:
-
3-(4-acetylaminobenzoyl)propionic acid
-
5% Palladium on carbon (Pd/C)
-
Methanol
-
Thionyl chloride
-
Sodium hydroxide solution (15%)
-
Ice
Procedure:
-
Catalytic Reduction: In an autoclave, charge 3-(4-acetylaminobenzoyl)propionic acid (e.g., 30 g, 0.127 mol), methanol (e.g., 120 ml), and 5% Pd/C (e.g., 5.1 g).[3]
-
Seal the autoclave, purge with nitrogen, and then fill with hydrogen to a pressure of 3 atmospheres.[3]
-
Heat the mixture to 65-70°C with stirring until the absorption of hydrogen ceases (approximately 15-20 minutes), and then maintain the temperature for an additional hour.[3]
-
After cooling, filter the reaction mixture to remove the catalyst.[3]
-
Esterification and Deacylation: To the filtrate, add thionyl chloride (e.g., 24 ml) under cooling.[3]
-
Boil the resulting mixture for 4 hours, then remove the solvent under reduced pressure.[3]
-
Work-up: Dissolve the residue, which is the hydrochloride salt of the product, in a mixture of ice and water (e.g., 200 ml).[3]
-
Gradually add a 15% sodium hydroxide solution to adjust the pH to 8-8.5, while maintaining the temperature at 10-15°C.[3]
-
The solid precipitate is collected by filtration, washed, and dried to yield this compound.[3]
-
Reported yields for this multi-step process are in the range of 85-94%.[3]
Route 3: Fischer Esterification of 4-(4-Aminophenyl)butyric acid
This is the most direct route to the target molecule, involving a single-step esterification of the corresponding carboxylic acid.
Conceptual Workflow
Caption: Direct Fischer esterification of the amino acid.
Underlying Principles and Rationale
Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. In this case, 4-(4-aminophenyl)butyric acid is reacted with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol (methanol) is typically used, and in some cases, the water formed during the reaction is removed.
General Experimental Protocol
Materials:
-
4-(4-Aminophenyl)butyric acid
-
Methanol (large excess)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve 4-(4-aminophenyl)butyric acid in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Neutralize the remaining mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography if necessary.
Conclusion
The synthesis of this compound can be efficiently achieved through several distinct synthetic routes. The choice of the most appropriate method will be dictated by factors such as the availability of starting materials, the desired scale of the reaction, and the equipment available. The catalytic hydrogenation of Methyl 4-(4-nitrophenyl)butanoate offers a high-yielding and clean one-step process, making it a preferred choice for many applications. The multi-step synthesis from 3-(4-acetylaminobenzoyl)propionic acid provides an alternative route from a different precursor. Finally, the direct Fischer esterification of 4-(4-aminophenyl)butyric acid represents the most straightforward approach, although optimization may be required to achieve high conversions. This guide provides the foundational knowledge for researchers to select and execute the most suitable synthesis for their specific needs.
References
A Guide to the Spectroscopic Elucidation of Methyl 4-(4-aminophenyl)butanoate
Introduction
Methyl 4-(4-aminophenyl)butanoate is a bifunctional molecule of significant interest in medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of various compounds, including derivatives of the anticancer drug chlorambucil.[1][2] The structural confirmation of such intermediates is a critical checkpoint in any synthetic workflow, ensuring the integrity of the final product. This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize and validate the structure of this compound. Our approach emphasizes not just the interpretation of raw data, but the underlying scientific principles that make this elucidation possible, providing researchers with a robust framework for structural verification.
The molecular structure, with its distinct aromatic and aliphatic regions, offers a rich landscape for spectroscopic analysis. We will dissect the contributions of the p-substituted aniline ring, the flexible butyl chain, and the methyl ester moiety to each spectrum, demonstrating how these techniques collectively provide an unambiguous structural fingerprint.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. We will examine both ¹H (proton) and ¹³C (carbon-13) NMR data to build a complete picture of the molecule's carbon-hydrogen framework.
¹H NMR Spectral Analysis
Proton NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and the relative number of protons of each type (integration).
The structure of this compound suggests six distinct proton environments:
-
Aromatic Protons (H-a, H-b): The benzene ring is para-substituted with an electron-donating amino group (-NH₂) and an electron-donating alkyl group. Electron-donating groups typically shift aromatic protons upfield (to a lower ppm value) compared to benzene (δ 7.3 ppm).[3] The two protons ortho to the amino group (H-b) are chemically equivalent, as are the two protons ortho to the alkyl chain (H-a). This arrangement will produce a characteristic AA'BB' system, which often simplifies to two distinct doublets.[3][4]
-
Aliphatic Chain Protons (H-c, H-d, H-e): The three methylene (-CH₂-) groups in the butyl chain are in different electronic environments and will thus have different chemical shifts. The benzylic protons (H-c) will be the most deshielded of the chain due to the proximity of the aromatic ring.[4] The protons adjacent to the ester carbonyl (H-e) will also be deshielded. The central methylene protons (H-d) will be the most shielded of the chain protons.
-
Methyl Ester Protons (H-f): The three protons of the methyl group attached to the ester oxygen are highly shielded and will appear as a sharp singlet.
-
Amine Protons (-NH₂): The two protons of the primary amine will typically appear as a broad singlet. Their chemical shift can vary and they often do not couple with neighboring protons.
The reported ¹H NMR spectrum in CDCl₃ provides the following signals:[1][2]
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-a | 6.96 | Doublet (d) | 8.5 | 2H | Aromatic CH, ortho to alkyl group |
| H-b | 6.63 | Doublet (d) | 8.2 | 2H | Aromatic CH, ortho to amino group |
| H-f | 3.66 | Singlet (s) | - | 3H | Ester methyl (-OCH₃) |
| H-c | 2.55 | Triplet (t) | 7.6 | 2H | Benzylic methylene (-CH₂-Ar) |
| H-e | 2.31 | Triplet (t) | 7.7 | 2H | Methylene adjacent to carbonyl (-CH₂-CO) |
| H-d | 1.90 | Quintet (q) | 7.6 | 2H | Methylene (-CH₂-CH₂-CH₂-) |
-
Aromatic Region: The two doublets at 6.96 ppm and 6.63 ppm confirm the para-substituted aromatic ring. The upfield shift from benzene is consistent with the presence of two electron-donating groups.[3][5][6] The protons at 6.63 ppm are assigned to H-b, being more shielded by the strongly donating -NH₂ group, while the protons at 6.96 ppm are assigned to H-a.
-
Aliphatic Region: The singlet at 3.66 ppm is characteristic of a methyl ester. The three signals for the butyl chain appear as expected. The benzylic protons (H-c) at 2.55 ppm are coupled to the two H-d protons, resulting in a triplet. The protons adjacent to the carbonyl (H-e) at 2.31 ppm are also coupled to the two H-d protons, also giving a triplet. The central H-d protons at 1.90 ppm are coupled to both H-c (2 protons) and H-e (2 protons), leading to a quintet (or a triplet of triplets). This clear coupling pattern validates the linear butyl chain structure.
Caption: Molecular structure with proton assignments.
¹³C NMR Spectral Analysis
The molecule's symmetry results in 9 unique carbon environments:
-
Ester Carbonyl (C=O): This carbon is highly deshielded and will appear far downfield, typically in the 170-175 ppm range.[8]
-
Aromatic Carbons: Due to the plane of symmetry through the para substituents, there are four distinct aromatic carbon signals. The two carbons bearing substituents (C-ipso) will have unique shifts. The carbon attached to the amino group (C-g) will be shifted upfield relative to the carbon attached to the alkyl chain (C-j). The four CH carbons will give two signals (C-h, C-i).[4]
-
Aliphatic Carbons: The three methylene carbons of the butyl chain (C-k, C-l, C-m) are chemically distinct and will each produce a signal.
-
Methyl Carbon: The ester methyl carbon (C-n) is highly shielded and will appear far upfield.
| Signal Label | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale |
| C-m | ~174 | C=O | Ester carbonyl, highly deshielded. |
| C-g | ~145 | Aromatic C-N | Quaternary carbon attached to electron-donating NH₂. |
| C-j | ~132 | Aromatic C-Alkyl | Quaternary carbon, less deshielded than C-g. |
| C-h | ~129 | Aromatic CH | Ortho to alkyl group. |
| C-i | ~115 | Aromatic CH | Ortho to NH₂ group, shielded. |
| C-n | ~51 | -OCH₃ | Typical for a methyl ester. |
| C-k | ~35 | Benzylic -CH₂- | Attached to the aromatic ring. |
| C-l | ~33 | -CH₂-CO | Alpha to the carbonyl group. |
| C-m | ~27 | -CH₂- | Central alkyl carbon, most shielded. |
This predicted pattern of 9 signals provides a clear benchmark for experimental verification. The distinct chemical shift regions for carbonyl, aromatic, and aliphatic carbons make the assignments straightforward.
Caption: Molecular structure with carbon assignments.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
The analysis focuses on the diagnostic regions of the IR spectrum where key functional groups produce characteristic and strong absorptions. For this compound, we are particularly interested in the vibrations of the N-H, C=O, C-O, and aromatic C=C bonds.
Caption: Workflow for functional group analysis via IR.
The following table summarizes the key vibrational modes and their expected frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Interpretation |
| 3450-3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium | The presence of two distinct bands in this region is a definitive indicator of a primary amine (R-NH₂).[9][10][11] |
| 3100-3000 | C-H Stretch | Aromatic | Medium-Weak | Confirms the presence of sp² C-H bonds in the aromatic ring.[12] |
| 3000-2850 | C-H Stretch | Aliphatic | Medium | Confirms the presence of sp³ C-H bonds in the alkyl chain and methyl group.[12] |
| ~1735 | C=O Stretch | Ester | Strong | A strong, sharp absorption in this region is the most characteristic signal for a saturated aliphatic ester.[9][13] |
| 1650-1580 | N-H Bend (Scissoring) | Primary Amine | Medium-Variable | This absorption further confirms the presence of the -NH₂ group.[10][11] |
| 1600-1450 | C=C Stretch (in-ring) | Aromatic | Medium | Two or three bands in this region are characteristic of a benzene ring. |
| 1335-1250 | C-N Stretch | Aromatic Amine | Strong | The position and strength are typical for an amine attached to an aromatic ring.[10][11] |
| 1300-1000 | C-O Stretch | Ester | Strong | Esters typically show two C-O stretching bands; this strong absorption corresponds to the C(=O)-O bond.[12] |
| ~820 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic | Strong | A strong band in this region is highly indicative of para-substitution on a benzene ring. |
The combination of two N-H stretching bands, a strong ester carbonyl band at ~1735 cm⁻¹, and a strong C-H bending band for para-substitution around 820 cm⁻¹ provides compelling evidence for the proposed structure.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this analysis, we will consider Electron Ionization (EI), a common technique that generates a molecular ion and numerous fragment ions.
The molecular formula of this compound is C₁₁H₁₅NO₂. The molecular weight is 193.24 g/mol .[14][15] Therefore, the molecular ion peak (M⁺˙) is expected at a mass-to-charge ratio (m/z) of 193. As the molecule contains one nitrogen atom, the molecular weight is odd, consistent with the Nitrogen Rule.[16]
The primary fragmentation pathways are dictated by the stability of the resulting cations and neutral radicals.
-
Loss of Methoxy Radical (•OCH₃): Cleavage of the O-CH₃ bond is common for methyl esters, leading to a stable acylium ion.[17]
-
McLafferty Rearrangement: While possible, this is less favored in this specific structure compared to other fragmentation routes.
-
Benzylic Cleavage: The bond between the Cβ and Cγ of the butyl chain is a benzylic position. Cleavage at this bond is highly favored as it results in a resonance-stabilized benzylic cation. This is often the most significant fragmentation pathway for alkyl-substituted benzenes.[18]
-
Alpha-Cleavage to Amine: Cleavage of the bond between the aromatic ring and the alkyl chain can also occur.
| m/z (Predicted) | Ion Structure | Fragmentation Pathway |
| 193 | [C₁₁H₁₅NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 162 | [M - •OCH₃]⁺ | Loss of a methoxy radical from the ester. |
| 106 | [C₇H₈N]⁺ | Benzylic cleavage, forming the highly stable aminobenzyl cation. This is expected to be the base peak. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement from benzylic fragments.[17] |
| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of the entire substituent chain. |
digraph "MS_Fragmentation_Pathway" { node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];M [label="Molecular Ion (M⁺˙)\nm/z = 193", fillcolor="#FFFFFF"]; F1 [label="[M - •OCH₃]⁺\nm/z = 162", fillcolor="#FBBC05", fontcolor="#202124"]; F2 [label="Benzylic Cation\n[C₇H₈N]⁺\nm/z = 106\n(Base Peak)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
M -> F1 [label="- •OCH₃"]; M -> F2 [label="Benzylic Cleavage\n- C₄H₇O₂•"]; }
Caption: Key predicted fragmentation pathways in EI-MS.
The most telling fragment would be the base peak at m/z 106. This fragment results from the cleavage of the C-C bond beta to the aromatic ring, a classic and highly favorable process that pinpoints the connection between the butyl chain and the ring.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating and unambiguous confirmation of the structure of this compound.
-
¹H NMR confirms the para-substituted aromatic ring, the linear four-carbon chain with its specific connectivity, and the methyl ester group, all supported by chemical shifts, integrations, and coupling patterns.
-
¹³C NMR (predicted) corroborates this by showing the correct number of unique carbon environments (9) in their expected chemical shift regions.
-
IR Spectroscopy validates the presence of all key functional groups: the primary amine (-NH₂), the ester carbonyl (C=O), and the para-substituted aromatic ring.
-
Mass Spectrometry (predicted) would confirm the molecular weight (193 amu) and show a characteristic fragmentation pattern, most notably the formation of a stable benzylic cation at m/z 106, which confirms the linkage of the butyl chain to the aniline ring.
Each technique provides a unique and complementary piece of the structural puzzle. Together, they form a robust analytical package that allows researchers and drug development professionals to proceed with confidence in the chemical identity and purity of this important synthetic intermediate.
References
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Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Online] Available at: [Link]
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Abraham, R. J., et al. (2007). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 45(10), 863-875. Available at: [Link]
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ResearchGate. Shifts in the position of benzene protons (δ 7.27) caused by substituents. [Online] Available at: [Link]
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Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Online] Available at: [Link]
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Taylor & Francis Online. (2006). Proton N.M.R.-spectroscopic studies of substituted aromatic compounds. Molecular Physics, 12(6), 541-546. Available at: [Link]
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University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. [Online] Available at: [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl 4-(4-aminophenyl)butanoate
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-(4-aminophenyl)butanoate, a molecule of interest in pharmaceutical and materials science. As researchers and drug development professionals, a precise understanding of molecular structure is paramount for ensuring identity, purity, and functionality. This document moves beyond a superficial peak assignment, delving into the causal relationships between the molecule's electronic environment and its spectral signature. We will explore the theoretical underpinnings of the observed chemical shifts, coupling constants, and multiplicities, grounded in established spectroscopic principles.
The Structural Landscape: Identifying Proton Environments
The first step in any NMR analysis is to deconstruct the molecule into its unique proton environments. Symmetrical protons are chemically equivalent and will produce a single signal, while non-equivalent protons will resonate at different frequencies.[1] this compound (C₁₁H₁₅NO₂) presents a clear set of distinct proton sets, which we will systematically analyze.
The structure is characterized by a para-disubstituted aromatic ring, an aliphatic butanoate chain, and a methyl ester terminus.
Caption: Molecular structure of this compound with non-equivalent proton sets labeled (Hₐ to Hₙ).
Based on this structure, we can identify seven distinct proton signals:
-
Aromatic Protons (Hₐ, Hₑ): Due to the para-substitution, the aromatic ring has a plane of symmetry. This makes the two protons ortho to the amino group (Hₑ) equivalent, and the two protons meta to the amino group (Hₐ) equivalent.
-
Aliphatic Chain (Hᵩ, Hₒ, Hₐ): The three methylene groups in the butanoate chain are in different electronic environments and are therefore non-equivalent.
-
Methyl Ester (Hₘ): The three protons of the methyl group are equivalent.
-
Amine Protons (Hₙ): The two protons on the nitrogen atom are equivalent.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The quality of the NMR data is fundamentally dependent on the experimental setup. The following protocol outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum suitable for unambiguous structural elucidation.
Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of purified this compound.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).[2] The choice of solvent is critical; CDCl₃ is a common choice for general organic molecules, while DMSO-d₆ is useful for ensuring the observation of exchangeable protons like those of the amine group.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.[3]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
Spectrometer Configuration
The following parameters are typical for a 400 MHz NMR spectrometer.
-
Pulse Sequence: A standard single-pulse sequence is sufficient.
-
Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio for a sample of this concentration.[2]
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures that all protons have fully relaxed, allowing for accurate integration.[2]
-
Spectral Width: A spectral width of -2 to 12 ppm will encompass the signals for most organic molecules.[2]
Caption: Standardized workflow for ¹H NMR sample preparation and spectral acquisition.
In-Depth Spectral Interpretation
The ¹H NMR spectrum provides four key pieces of information for each signal: chemical shift (δ), integration, multiplicity, and coupling constant (J).[4][5] A systematic analysis of these parameters allows for the complete assignment of the molecular structure.
Summary of ¹H NMR Data
| Signal Label | Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| Hₐ | Ar-H (meta to -NH₂) | ~6.9-7.1 | 2H | Doublet (d) | Jortho ≈ 7-10 |
| Hₑ | Ar-H (ortho to -NH₂) | ~6.6-6.8 | 2H | Doublet (d) | Jortho ≈ 7-10 |
| Hᵩ | Ar-CH₂- | ~2.5-2.7 | 2H | Triplet (t) | ³J ≈ 6-8 |
| Hₒ | -CH₂- | ~1.8-2.0 | 2H | Multiplet (m) | ³J ≈ 6-8 |
| Hₐ | -CH₂-C=O | ~2.2-2.4 | 2H | Triplet (t) | ³J ≈ 6-8 |
| Hₘ | -OCH₃ | ~3.6-3.7 | 3H | Singlet (s) | N/A |
| Hₙ | -NH₂ | ~3.5-4.0 (variable) | 2H | Broad Singlet (br s) | N/A |
Detailed Analysis of Spectral Regions
Aromatic Region (δ 6.5-7.2 ppm):
The para-disubstituted benzene ring gives rise to a characteristic AA'BB' spin system, which often simplifies to two apparent doublets, especially at higher field strengths.[6]
-
Hₑ Protons (δ ~6.6-6.8 ppm): These protons are ortho to the powerful electron-donating amino (-NH₂) group. This group increases the electron density at the ortho and para positions through resonance, causing a shielding effect.[7] Consequently, the Hₑ protons are shifted upfield (to a lower ppm value) compared to benzene (7.3 ppm). They appear as a doublet because they are coupled only to the adjacent Hₐ protons. The coupling constant, Jortho, is typically in the range of 7-10 Hz.[7][8]
-
Hₐ Protons (δ ~6.9-7.1 ppm): These protons are meta to the -NH₂ group and ortho to the alkyl substituent. The alkyl group is weakly electron-donating, while the resonance effect from the amino group is less pronounced at the meta position. Therefore, these protons are less shielded than Hₑ and appear further downfield. They also appear as a doublet due to coupling with the Hₑ protons, exhibiting the same Jortho coupling constant. This reciprocal coupling constant is a key indicator for confirming assignments.[9]
Aliphatic Chain Region (δ 1.8-2.8 ppm):
The three methylene groups of the butanoate chain are coupled to each other, creating a distinct set of patterns.
-
Hᵩ Protons (Benzylic, δ ~2.5-2.7 ppm): This methylene group is directly attached to the aromatic ring. The magnetic anisotropy of the ring causes a deshielding effect, shifting these protons downfield into the benzylic region.[10] These protons have two neighbors on the adjacent Hₒ methylene group, so according to the n+1 rule, the signal is split into a triplet (2+1=3). The vicinal coupling constant (³J) is typically 6-8 Hz.[9][11]
-
Hₐ Protons (α to Carbonyl, δ ~2.2-2.4 ppm): This methylene group is alpha to the ester carbonyl group. The electron-withdrawing nature of the carbonyl deshields these protons, shifting them downfield.[12] They are coupled to the two neighboring Hₒ protons and thus also appear as a triplet with a similar coupling constant.
-
Hₒ Protons (δ ~1.8-2.0 ppm): This central methylene group is coupled to the two Hᵩ protons on one side and the two Hₐ protons on the other, for a total of four neighbors. This would ideally result in a quintet (4+1=5). However, if the coupling constants to Hᵩ and Hₐ are slightly different, the signal will appear as a more complex multiplet. This signal is the most upfield of the chain protons as it is furthest from the deshielding aromatic and carbonyl groups.
Methyl and Amine Region (δ 3.5-4.0 ppm):
-
Hₘ Protons (Methyl Ester, δ ~3.6-3.7 ppm): The protons of the methyl ester group are highly characteristic. They are deshielded by the adjacent oxygen atom and typically appear as a sharp singlet in the 3.6-3.8 ppm range.[12][13][14] The signal is a singlet because there are no protons on the adjacent atoms to cause splitting. Its integration value of 3H makes it a readily identifiable landmark in the spectrum.
-
Hₙ Protons (Amine, δ ~3.5-4.0 ppm): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[5] The signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange. In many cases, these protons exchange too rapidly to exhibit coupling to neighboring protons, resulting in a broad singlet.[5]
Conclusion: A Validated Structural Portrait
The comprehensive analysis of the ¹H NMR spectrum provides a self-validating confirmation of the structure of this compound. Each signal's chemical shift, integration, and multiplicity corresponds precisely to a specific set of protons within the molecule's electronic architecture. The downfield aromatic doublets confirm the para-substitution pattern, the characteristic triplets and multiplet map out the aliphatic chain, and the sharp singlet at ~3.7 ppm provides unequivocal evidence of the methyl ester. This detailed spectroscopic fingerprint is essential for quality control, reaction monitoring, and further research in any application involving this compound.
References
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- AOCS. (2019). Saturated Fatty Acids and Methyl Esters. The American Oil Chemists' Society. This resource notes the strong singlet peak for methyl ester protons at about 3.
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- D'Amelia, R. P., et al. (2015). ¹H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. Science and Education Publishing. This article reinforces that methyl protons on the carbon attached to the oxygen in an ester are singlets and appear downfield due to deshielding.
- Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation.
- CHEM220 Laboratory. (2021). Interpreting Aromatic NMR Signals. YouTube. This video provides a guide to interpreting coupling patterns in aromatic systems, relevant to the para-disubstituted ring in the molecule.
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- Oregon State University. (n.d.). ¹H NMR Chemical Shift.
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- Han, C.-C., et al. (2006). The ¹³C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. ResearchGate.
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- ChemicalBook. (n.d.). 4-Aminophenylacetonitrile(3544-25-0) ¹H NMR spectrum. Provides spectral data for a related compound with a p-aminophenyl group.
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- Al-Hamdani, A. A. S., et al. (2015). ¹H NMR spectra of: (A) 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (1). ResearchGate. This paper shows the effect of substituents on the chemical shifts of aminophenyl protons.
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An In-depth Technical Guide to the Reactivity of the Amino Group in Methyl 4-(4-aminophenyl)butanoate
Foreword
Methyl 4-(4-aminophenyl)butanoate is a bifunctional molecule of significant interest in medicinal chemistry and material science. Its structure, featuring a primary aromatic amine and a methyl ester, presents a unique synthetic handle. The true utility of this compound, however, lies in the nuanced reactivity of its amino group. This guide provides an in-depth exploration of the electronic properties and chemical behavior of this primary aromatic amine, offering researchers and drug development professionals the foundational knowledge required to expertly manipulate this versatile building block. We will move beyond simple reaction lists to dissect the underlying principles—the why behind the how—to enable rational design and flawless execution of synthetic strategies.
The Electronic and Steric Landscape of the Amino Group
The reactivity of the amino group in this compound is dictated by the electronic character of the nitrogen atom's lone pair of electrons. Unlike aliphatic amines where the lone pair is localized, in aromatic amines like this one, it is delocalized into the benzene ring's π-system.[1][2] This delocalization has profound consequences for its basicity and nucleophilicity.
Basicity and pKa
The basicity of an amine is a measure of its ability to accept a proton. The delocalization of the nitrogen's lone pair into the aromatic ring reduces its availability to bond with a proton, rendering aromatic amines significantly less basic than their aliphatic counterparts.[1] The para-substituted methyl butanoate group further influences this basicity. While the alkyl chain is weakly electron-donating through induction, the ester carbonyl group is electron-withdrawing. The overall effect results in a predicted pKa for the conjugate acid of approximately 4.83, which is comparable to aniline (pKa of conjugate acid ≈ 4.6).[3] This moderate basicity is a critical parameter in designing reaction conditions, particularly in acid-catalyzed reactions or when a non-nucleophilic base is required.
| Property | Value | Source |
| CAS Number | 20637-09-6 | [4][5][6] |
| Molecular Formula | C₁₁H₁₅NO₂ | [4][7][8] |
| Molecular Weight | 193.24 g/mol | [4][7][8] |
| Melting Point | 42 °C | [3][7][9] |
| pKa (Predicted) | 4.83 ± 0.10 | [3] |
Nucleophilicity
While its basicity is attenuated, the amino group remains a potent nucleophile.[10] A nucleophile attacks electron-deficient centers, and the lone pair on the nitrogen is readily available to form new covalent bonds.[10][11] The reactivity of this compound as a nucleophile is central to its utility in forming amide, alkyl, and other critical bonds. The success of these reactions hinges on selecting an appropriate electrophile and optimizing conditions to favor the desired transformation.
Caption: The nucleophilic character of the amino group.
Core Reactivity: Key Transformations
The synthetic utility of this compound is realized through several key reactions targeting the amino group.
Acylation and Amide Bond Formation
The formation of an amide bond is arguably the most common and critical reaction involving this moiety, forming the backbone of peptides and various polymers. This is typically achieved by reacting the amine with an activated carboxylic acid derivative.
Causality of Experimental Choices: Direct reaction with a carboxylic acid is generally unfavorable as it results in an acid-base reaction forming a stable salt.[12] Therefore, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This can be done by using acyl chlorides or anhydrides, or by using coupling reagents in situ.[12][13]
Protocol: Amide Synthesis using a Coupling Reagent (EDC)
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) and this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or DMF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and, optionally, an additive like 1-Hydroxybenzotriazole (HOBt, 0.5 eq) to the solution. The use of HOBt can increase yields and reduce side reactions, particularly epimerization if chiral centers are present.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1M HCl) to remove unreacted amine and EDC byproducts, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
-
Validation: Confirm the structure and purity of the resulting amide using NMR spectroscopy and Mass Spectrometry.
Caption: Experimental workflow for amide bond formation.
Diazotization: Gateway to Diverse Functionalities
Primary aromatic amines can be converted into diazonium salts, which are exceptionally versatile synthetic intermediates.[14][15][16] The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions.[16][17]
Mechanism Insight: The reaction proceeds via the formation of a nitrosonium ion (NO⁺) from nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[18] The amine then attacks the nitrosonium ion, and after a series of proton transfers and water elimination, the diazonium salt is formed.[14][17][18]
Critical Parameters: Temperature control is paramount. Arenediazonium salts are unstable and can decompose, sometimes explosively, at higher temperatures.[17][18] The reaction is therefore typically carried out at 0-5 °C.[17]
Caption: Simplified mechanism of diazotization.
Protocol: Synthesis of Methyl 4-(4-iodophenyl)butanoate via Diazotization-Iodination
-
Acidic Solution: Dissolve this compound (1.0 eq) in a mixture of dilute sulfuric acid and water in a flask, and cool to 0 °C in an ice bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodide Reaction: In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.
-
Decomposition: Allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure complete decomposition of the diazonium intermediate.
-
Work-up: Cool the reaction mixture and extract the product with an organic solvent like diethyl ether. Wash the organic layer with sodium thiosulfate solution to remove excess iodine, then with brine.
-
Purification & Validation: Dry the organic layer, concentrate, and purify the crude product (Methyl 4-(4-iodophenyl)butanoate) by column chromatography.[19] Verify the structure with NMR.
Applications in Drug Development
The predictable reactivity of the amino group makes this compound a valuable precursor in pharmaceutical synthesis. A notable example is its use in synthesizing derivatives of chlorambucil, an alkylating agent used in chemotherapy.[3][9] In such syntheses, the amino group can be functionalized, for instance, by alkylation with a nitrogen mustard warhead, demonstrating a direct application of its nucleophilic character.
Conclusion
The amino group of this compound is a versatile and reactive functional group whose behavior is governed by the principles of aromatic amine chemistry. Its attenuated basicity and potent nucleophilicity allow for selective transformations, including robust amide bond formation and conversion to highly useful diazonium salt intermediates. A thorough understanding of the electronic factors at play and meticulous control over reaction conditions are essential for leveraging this compound to its full potential in the complex synthetic landscapes of drug discovery and materials science.
References
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BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
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Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]
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Reddit. (2022). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. r/OrganicChemistry. Retrieved from [Link]
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Filo. (2025). Basicity of Substituted Anilines. Retrieved from [Link]
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Doubtnut. (n.d.). The decreasing order of basicity of following aniline derivatives is. Retrieved from [Link]
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Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
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Quora. (n.d.). What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group?. Retrieved from [Link]
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The University of Melbourne. (n.d.). Nucleophilic reactivity of aniline derivatives towards the nitroso group. Find an Expert. Retrieved from [Link]
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Slideshare. (n.d.). Reactions of aromatic amines. Retrieved from [Link]
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CORE. (n.d.). Nucleophilicities of Amines, Amino Acids and Pyridines. Retrieved from [Link]
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Murdoch University. (n.d.). Nucleophilic reactivity of aniline derivatives towards the nitroso group. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactivity of Amines. Retrieved from [Link]
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Scribd. (n.d.). Basic Strength of Ortho, Meta and para Substituted Anilines JEE. Retrieved from [Link]
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Sarthaks eConnect. (2023). Basic character of p-substituted anilines. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
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Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
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ResearchGate. (n.d.). Importance of Amine pK a and Distribution Coefficient in the Metabolism of Fluorinated Propranolol Derivatives. Retrieved from [Link]
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The Solubility Profile of Methyl 4-(4-aminophenyl)butanoate: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility profile of Methyl 4-(4-aminophenyl)butanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, offers a predicted solubility profile in common laboratory solvents based on structural analysis and established chemical principles, and provides a detailed experimental protocol for determining solubility. This guide is structured to offer not just data, but a deeper understanding of the molecular interactions governing solubility.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in various solvent systems. This compound is a bifunctional molecule possessing both an amine and an ester group, which dictates its polarity and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][2][3] |
| Molecular Weight | 193.24 g/mol | [1][2][3] |
| Melting Point | 42 °C | [1][2] |
| Boiling Point | 323.9 ± 25.0 °C (Predicted) | [2] |
| Density | 1.088 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa (Predicted) | 4.83 ± 0.10 (for the amine group) | [1] |
| Appearance | Brown to dark brown solid (<42°C), Liquid (>42°C) | [1] |
The presence of a primary amine group (-NH₂) and a methyl ester (-COOCH₃) imparts a degree of polarity to the molecule. The aromatic ring and the butanoate chain contribute to its nonpolar character. The predicted pKa of the amino group suggests it can be protonated in acidic conditions, which would significantly increase its aqueous solubility.
Predicted Solubility Profile in Common Laboratory Solvents
The molecule's structure, with both polar (amine, ester) and nonpolar (aromatic ring, alkyl chain) regions, suggests it will exhibit a range of solubilities across different solvent classes.
Table of Predicted Solubility:
| Solvent | Polarity Class | Dielectric Constant (approx.) | Predicted Solubility | Rationale |
| Water | Polar Protic | 80.1 | Sparingly Soluble | The polar amine and ester groups can form hydrogen bonds with water, but the nonpolar phenyl and butyl groups will limit solubility. Solubility is expected to increase in acidic aqueous solutions due to the protonation of the amine group. |
| Methanol | Polar Protic | 32.7 | Soluble | Methanol is a polar protic solvent capable of hydrogen bonding with the amine and accepting hydrogen bonds from the ester group. The synthesis procedure confirms its use as a suspension medium, implying good solubility[1]. |
| Ethanol | Polar Protic | 24.5 | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate the dissolution of the compound. |
| Acetone | Polar Aprotic | 20.7 | Soluble | Acetone is a polar aprotic solvent that can engage in dipole-dipole interactions with the ester and amine groups. |
| Ethyl Acetate | Polar Aprotic | 6.0 | Soluble | The use of ethyl acetate as a wash solvent during synthesis suggests good solubility[1]. Its moderate polarity makes it a good solvent for compounds with both polar and nonpolar characteristics. |
| Dichloromethane | Polar Aprotic | 9.1 | Soluble | Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds. Its polarity is suitable for interacting with the ester and aromatic portions of the molecule. |
| Chloroform | Polar Aprotic | 4.8 | Soluble | Similar to dichloromethane, chloroform is a good solvent for moderately polar organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very Soluble | DMSO is a powerful, highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds, including those with amine and ester functionalities. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Very Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that should readily dissolve the compound. |
| Hexane | Nonpolar | 1.9 | Insoluble | As a nonpolar alkane, hexane lacks the ability to form significant intermolecular interactions with the polar amine and ester groups of the molecule. |
Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a substance to dissolve, the energy required to break the interactions within the solute and solvent must be compensated by the energy released from the formation of new solute-solvent interactions.
The "Like Dissolves Like" Principle
This adage is a cornerstone of solubility prediction. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound has a mixed character. The amino and ester groups are polar, while the phenyl and butyl moieties are nonpolar. This dual nature suggests solubility in a range of solvents with intermediate to high polarity.
The Role of Hydrogen Bonding
The primary amine group (-NH₂) in this compound can act as a hydrogen bond donor and acceptor. The ester group's carbonyl oxygen can act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding, such as water, methanol, and ethanol, are therefore expected to be effective at solvating this molecule.
Influence of pH on Aqueous Solubility
The basicity of the aromatic amine group means that in acidic aqueous solutions (pH < pKa), it will be protonated to form an ammonium salt (-NH₃⁺). This ionic form will have significantly higher water solubility than the neutral molecule. Conversely, in basic solutions, the compound will remain in its less soluble neutral form.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise solubility data, experimental determination is essential. The following protocol outlines a standard laboratory procedure for determining the solubility of a solid organic compound like this compound.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, hexane, DMSO, DMF)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or rotator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow Diagram
Sources
An In-depth Technical Guide to the Health and Safety of Methyl 4-(4-aminophenyl)butanoate
Prepared by: Gemini, Senior Application Scientist
This guide provides comprehensive health and safety information for Methyl 4-(4-aminophenyl)butanoate (CAS No. 20637-09-6), tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from available safety data sheets and chemical databases to ensure a high standard of technical accuracy and practical utility. The core principle of this guide is proactive risk mitigation; given that the toxicological properties of this compound have not been fully investigated, all handling procedures are designed to minimize potential exposure.[1]
Section 1: Compound Identification and Physicochemical Properties
This compound is an ester derivative of butyric acid.[2][3] Its structure is notable in drug development, particularly as a synthetic intermediate.[3] For instance, it is used in the synthesis of derivatives of chlorambucil, an anti-cancer agent.[3] Understanding its physical properties is fundamental to its safe handling and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 20637-09-6 | [2][4][5] |
| Molecular Formula | C11H15NO2 | [3][4][5] |
| Molecular Weight | 193.24 g/mol | [3][4][5] |
| Appearance | Needle-shaped crystals; Brown to dark brown solid (<42°C), Liquid (>42°C) | [2][3] |
| Melting Point | 42 °C | [2][6][7] |
| Boiling Point | 323.9 °C at 760 mmHg (Predicted) | [2][5][6] |
| Density | ~1.088 g/cm³ (Predicted) | [2][6][7] |
| Synonyms | Benzenebutanoic acid, 4-amino-, methyl ester; 4-(4-Aminophenyl)butanoic acid methyl ester; Methyl 4-(4-aminophenyl)butyrate |[4][5][8] |
Section 2: Hazard Identification and Toxicological Profile
A critical aspect of safety is acknowledging the limits of current knowledge. For this compound, specific GHS classification and comprehensive toxicological data are largely unavailable.[4][5] The health hazards have not been fully investigated, which necessitates a cautious approach where exposure is minimized by default.[1]
While direct data is lacking, information from structurally related compounds, such as Boc-4-(4-aminophenyl)butanoic acid, suggests potential for allergic skin reactions and serious eye irritation.[1] Other related aromatic amines can be harmful if swallowed, inhaled, or absorbed through the skin.[9] Therefore, it is prudent to treat this compound as a potential irritant to the skin, eyes, and respiratory tract, and as potentially harmful via ingestion and inhalation.[1]
Table 2: Summary of Potential Hazards (Presumptive)
| Hazard Type | Potential Effect | Rationale & Source(s) |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled. | Based on related compounds; full investigation is lacking.[1][9] |
| Skin Corrosion/Irritation | May cause skin irritation or an allergic skin reaction. | Based on related compounds.[1] |
| Eye Damage/Irritation | May cause serious eye irritation. | Based on related compounds.[1] |
| Respiratory Irritation | Vapors or dust may be irritating to the mucous membranes and upper respiratory tract. | General precaution for amine-containing compounds.[1] |
| Chronic Effects | Unknown. | Toxicological properties have not been fully determined.[1] |
Under fire conditions, hazardous decomposition is expected, producing toxic fumes including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][9][10]
Section 3: Exposure Controls & Personal Protective Equipment (PPE)
Engineering controls are the first line of defense. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] An eyewash station and safety shower must be readily accessible.[1]
The selection of appropriate PPE is critical to prevent direct contact. The following workflow and table provide guidance for laboratory personnel.
Caption: PPE Selection Workflow for this compound.
Table 3: Personal Protective Equipment (PPE) Guidelines
| Operation | Eyes/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing/Handling Solid | Safety glasses with side shields. | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][11] | Standard lab coat. | Not required if performed in a fume hood. |
| Preparing Solutions | Chemical safety goggles.[12] | Chemical-resistant gloves. | Lab coat. | Not required if performed in a fume hood. |
| Accidental Release/Spill | Chemical safety goggles and face shield. | Heavy-duty chemical-resistant gloves.[1] | Chemical-resistant apron or coveralls.[1] | NIOSH-approved respirator with organic vapor cartridges if ventilation is inadequate.[13] |
Section 4: Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols is essential for mitigating the risks associated with this compound.
Experimental Protocol: Weighing and Preparing a Solution
-
Preparation: Don the appropriate PPE as outlined in Table 3. Ensure the chemical fume hood sash is at the proper working height. Place a weigh boat on an analytical balance inside the hood.
-
Aliquotting Solid: Carefully transfer the solid this compound from its storage container to the weigh boat using a clean spatula. Causality: This step must be performed slowly to prevent the generation of airborne dust. Close the primary container immediately.
-
Dissolution: Place a stir bar in an appropriate flask containing the desired solvent. Transfer the weighed solid into the flask. Causality: Adding the solid to the solvent minimizes clumping and potential splashing.
-
Completion: Rinse the weigh boat with a small amount of solvent and add the rinsing to the flask to ensure a complete transfer. Cap the flask and allow it to stir until fully dissolved.
-
Cleanup: Dispose of the weigh boat and any contaminated materials (e.g., gloves, wipes) in a designated hazardous waste container.
Storage Protocol
-
Short-term/Working Stock: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][14]
-
Long-term: For optimal stability, store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2] Causality: Refrigeration and an inert atmosphere reduce the rate of degradation from oxidation and other decomposition pathways.
Disposal Protocol
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.
Section 5: Emergency Procedures
Rapid and correct response during an emergency is crucial.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air.[4][15] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing immediately.[4] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[15] Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][15] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4][16] Call a physician or poison control center immediately.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[4]
-
Specific Hazards: The compound may emit toxic and irritating fumes (CO, CO2, NOx) upon thermal decomposition.[9][14] Containers may explode when heated.[17]
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][9]
Accidental Release Measures
For any spill, the primary goals are to contain the material, prevent environmental release, and protect personnel.
Caption: Spill Response Workflow for this compound.
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Navigating the Procurement of Methyl 4-(4-aminophenyl)butanoate: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Methyl 4-(4-aminophenyl)butanoate in Modern Drug Discovery
This compound, with CAS number 20637-09-6, is a pivotal chemical intermediate, particularly valued in the pharmaceutical industry.[1][2] Its bifunctional nature, possessing both a primary aromatic amine and a methyl ester, makes it a versatile building block for the synthesis of complex organic molecules.[2] Notably, it serves as a key precursor in the synthesis of various therapeutic agents, including selective anti-cancer drugs.[3] The purity and consistency of this starting material are paramount, as they directly impact the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview for researchers and drug development professionals on sourcing high-quality this compound, from supplier evaluation to in-house quality verification.
Selecting a Commercial Supplier: A Multi-faceted Approach to Quality and Reliability
The global market for chemical intermediates like this compound is extensive, with numerous suppliers worldwide.[1] A discerning selection process is critical to mitigate risks associated with supply chain variability and to ensure the procurement of material that meets stringent scientific and regulatory standards.
Key Supplier Evaluation Criteria:
-
Purity and Specifications: The required purity level is application-dependent. For early-stage research, a purity of ≥97% may be acceptable, while for later-stage development and manufacturing, a purity of ≥99% is often necessary.[4][5] Reputable suppliers will provide a detailed Certificate of Analysis (CoA) with each batch, outlining the purity and the methods used for its determination.
-
Consistency and Batch-to-Batch Variability: For long-term projects and regulated drug development, consistent product quality across different batches is crucial. Inquire about the supplier's manufacturing process, quality management systems, and their ability to provide data demonstrating batch-to-batch consistency.
-
Available Quantities and Scalability: Suppliers should be able to provide the required quantities, from research-scale milligrams to pilot-scale kilograms.[5][6] It is also important to assess their capacity for future scale-up to ensure a seamless transition from research and development to commercial production.
-
Documentation and Regulatory Support: A reliable supplier will provide comprehensive documentation, including Safety Data Sheets (SDS), CoAs, and potentially information on residual solvents and elemental impurities. For later-stage development, suppliers with experience in providing documentation for regulatory filings (e.g., Drug Master Files) are highly valuable.
-
Technical Support and Customer Service: The ability to communicate with knowledgeable technical staff can be invaluable for troubleshooting and for obtaining a deeper understanding of the product's characteristics.
Comparative Overview of Commercial Suppliers:
The following table provides a summary of prominent commercial suppliers of this compound, based on publicly available information. Researchers are encouraged to contact these suppliers directly for the most current information and to request quotations and sample CoAs.
| Supplier | Typical Purity | Available Quantities | Notes |
| Aladdin Scientific | ≥97% | Grams | Focus on research quantities.[4] |
| Biotuva Life Sciences | 97% | 250mg, 1g, 5g | Specializes in life science reagents. |
| BLD Pharm | Information not specified | Various | Offers a range of pharmaceutical intermediates.[7] |
| ChemicalBook | 97%-99% | Kilograms | Acts as a directory for various Chinese suppliers. |
| Conier Chem&Pharma Limited | Information not specified | Bulk quantities | Trader of various chemical products.[8] |
| Zhejiang Jiuzhou Chem Co., Ltd. | 99% | Metric Ton/Day | Large-scale manufacturer with GMP capabilities.[5] |
Supplier Qualification Workflow:
The process of selecting and qualifying a supplier should be systematic and well-documented. The following diagram illustrates a typical workflow:
Sources
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Methodological & Application
Synthesis of Methyl 4-(4-aminophenyl)butanoate: A Detailed Protocol for Researchers
Introduction
Methyl 4-(4-aminophenyl)butanoate is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials. Notably, it serves as a crucial building block for the production of chlorambucil, an anti-cancer agent.[1] Its structure, featuring a primary aromatic amine and a methyl ester, allows for diverse chemical modifications, making it a valuable synthon in drug discovery and development.
This application note provides a comprehensive guide for the synthesis of this compound, targeting researchers, scientists, and drug development professionals. We present two robust and widely applicable methods for the reduction of the nitro precursor, Methyl 4-(4-nitrophenyl)butanoate: catalytic hydrogenation using palladium on carbon (Pd/C) and a classic chemical reduction using tin(II) chloride (SnCl₂). The causality behind experimental choices, safety protocols, and detailed characterization of the final product are thoroughly discussed to ensure scientific integrity and reproducibility.
Strategic Approaches to Synthesis: Catalytic Hydrogenation vs. Chemical Reduction
The primary and most efficient route to this compound is the reduction of its nitro analogue, Methyl 4-(4-nitrophenyl)butanoate. This transformation can be achieved through several methods, with catalytic hydrogenation and chemical reduction using dissolving metals or metal salts being the most common.[2]
-
Catalytic Hydrogenation: This method employs a catalyst, typically a noble metal like palladium or platinum on a solid support, to facilitate the reaction with hydrogen gas.[3] It is often preferred for its high efficiency, clean reaction profile, and the generation of water as the only byproduct.[4] However, it requires specialized equipment to handle hydrogen gas safely and the catalyst can be pyrophoric.[5]
-
Chemical Reduction with Tin(II) Chloride: This is a classic and reliable method for the reduction of aromatic nitro compounds.[6] Tin(II) chloride in the presence of a proton source, such as hydrochloric acid, acts as the reducing agent.[7][8] This method is advantageous as it does not require specialized pressure equipment. However, it is a stoichiometric reaction, generating significant tin salt byproducts that need to be removed during workup, which can sometimes be challenging.[6]
The choice between these two methods will depend on the available laboratory infrastructure, scale of the reaction, and the desired purity profile of the final product.
Part 1: Catalytic Hydrogenation Protocol
This protocol details the synthesis of this compound via the catalytic hydrogenation of Methyl 4-(4-nitrophenyl)butanoate using 10% Palladium on Carbon (Pd/C) as the catalyst.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 4-(4-nitrophenyl)butanoate | ≥98% | Commercially Available | Starting material |
| 10% Palladium on Carbon (Pd/C) | Commercially Available | Catalyst | |
| Methanol (MeOH) | Anhydrous | Commercially Available | Solvent |
| Ethyl Acetate (EtOAc) | Reagent Grade | Commercially Available | For washing |
| Diatomaceous Earth (Celite®) | Commercially Available | Filtration aid | |
| Hydrogen (H₂) gas | High Purity | Reducing agent | |
| Nitrogen (N₂) gas | High Purity | Inert gas |
Experimental Workflow Diagram
Sources
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- 2. noahchemicals.com [noahchemicals.com]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
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- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. spectrabase.com [spectrabase.com]
Application Notes & Protocols: Leveraging Methyl 4-(4-aminophenyl)butanoate as a Versatile Linker in Bioconjugation
Abstract
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs), diagnostic probes, and immobilized enzymes.[1][2] The choice of the chemical linker is paramount, as it dictates the stability, reactivity, and overall functionality of the final conjugate.[2] This document provides a detailed guide to using Methyl 4-(4-aminophenyl)butanoate, a bifunctional linker possessing unique advantages for researchers in drug development and molecular biology. We will explore its core chemistries, provide step-by-step protocols for its application, and discuss methods for the purification and characterization of the resulting bioconjugates.
Introduction to this compound
This compound is a hetero-bifunctional linker characterized by three key structural components:
-
A Primary Aromatic Amine (Aniline): This group is a versatile chemical handle. It can be converted into a highly reactive diazonium salt for coupling to tyrosine residues or can act as a nucleophile in amide bond formation.[3][4]
-
A Four-Carbon Aliphatic Chain (-butanoate): This spacer arm physically separates the conjugated molecules, which is critical for mitigating steric hindrance and preserving the biological activity of the biomolecule. The length and flexibility of this chain can be tailored for specific applications.[5]
-
A Methyl Ester: This terminus provides another reactive site. It can be hydrolyzed to a carboxylic acid, which can then be activated to form a stable amide bond with primary amines, such as the lysine residues abundant on protein surfaces.[6]
This unique combination of reactive groups allows for multiple strategic approaches to bioconjugation, making it a valuable tool for conjugating small-molecule payloads, peptides, or reporter molecules to proteins and other biomolecules.
Physicochemical Properties
A clear understanding of the linker's properties is essential for designing successful conjugation strategies.
| Property | Value | Source |
| CAS Number | 20637-09-6 | [7][8] |
| Molecular Formula | C₁₁H₁₅NO₂ | [8][9] |
| Molecular Weight | 193.24 g/mol | [8][9] |
| Melting Point | 42°C | [7][9][10] |
| Boiling Point | ~323.9 °C (Predicted) | [7][10] |
| Density | ~1.09 g/cm³ (Predicted) | [7][10] |
| pKa | ~4.83 (Predicted, for the amine) | [7][10] |
| Appearance | Brown to dark brown solid (<42°C) | [7][10] |
| Storage | 2–8 °C under inert gas (Nitrogen or Argon) | [7][10] |
Core Bioconjugation Chemistries
The utility of this compound stems from the distinct reactivity of its two terminal functional groups. Researchers can choose their strategy based on the available functional groups on their biomolecule and payload.
Strategy 1: Conjugation via the Ester Terminus (Amide Bond Formation)
This is arguably the most common and robust strategy. It involves a two-step process: first, the hydrolysis of the methyl ester to a carboxylic acid, followed by the activation of this acid to react with primary amines (e.g., lysine side chains) on a protein.
Mechanism Rationale: The direct reaction between a carboxylic acid and an amine to form an amide bond requires extremely high temperatures, which would denature a protein.[11][12] Therefore, the carboxylic acid must first be converted into a more reactive "active ester" using a coupling agent. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. The addition of N-hydroxysuccinimide (NHS) stabilizes the active intermediate by converting it to an NHS ester, which is more resistant to hydrolysis and reacts efficiently with primary amines to form a stable amide bond.[12]
Figure 1: Reaction scheme for amide bond formation using the linker's ester terminus.
Strategy 2: Conjugation via the Amine Terminus (Azo-Coupling)
This strategy targets electron-rich amino acid residues like tyrosine and histidine. The primary aromatic amine of the linker is first converted to a diazonium salt, which then couples to the activated aromatic side chains of these amino acids.
Mechanism Rationale: In a cold, acidic solution, sodium nitrite (NaNO₂) forms nitrous acid (HNO₂), which reacts with the aniline group of the linker to create a diazonium salt (-N≡N⁺). This salt is a potent electrophile. When the pH is raised to a slightly alkaline condition (pH 8-9), the phenolic ring of tyrosine becomes deprotonated (phenoxide), making it highly activated and electron-rich. The diazonium salt then attacks the position ortho to the hydroxyl group on the tyrosine ring, forming a stable, colored azo bond (-N=N-).
Figure 2: Reaction scheme for azo-coupling via the linker's amine terminus.
Detailed Experimental Protocols
Disclaimer: These protocols provide a general framework. Optimal conditions (e.g., molar ratios, reaction times, pH) may vary depending on the specific biomolecule and payload and should be determined empirically.
Protocol 1: Two-Step Conjugation to Protein Lysine Residues
This workflow first attaches a payload to the amine terminus of the linker, then hydrolyzes the ester, and finally couples the resulting carboxylic acid to a protein.
Figure 3: Workflow for conjugating a payload to a protein via the linker's ester group.
Materials:
-
This compound
-
Payload with a carboxylic acid group
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Lithium Hydroxide (LiOH)
-
Protein (e.g., Antibody in Phosphate-Buffered Saline, PBS)
-
Buffers: MES Buffer (pH 6.0), PBS (pH 7.4), Quenching Buffer (e.g., 1M Tris or Hydroxylamine)
-
Solvents: DMSO (anhydrous), THF, Deionized Water
-
Purification equipment (e.g., HPLC, SEC columns, dialysis cassettes)
Methodology:
Part A: Synthesis of Payload-Linker-Acid
-
Acylation of Linker: Dissolve the payload-COOH (1 eq.) and this compound (1.1 eq.) in an appropriate organic solvent (e.g., DMF or DMSO). Add EDC (1.5 eq.) and NHS (1.5 eq.). Stir at room temperature for 4-12 hours. Monitor reaction progress by LC-MS.
-
Purification: Once the reaction is complete, purify the Payload-Linker-Ester intermediate using reverse-phase HPLC.
-
Ester Hydrolysis: Dissolve the purified intermediate in a mixture of THF and water (e.g., 3:1 v/v). Add LiOH (2-3 eq.) and stir at room temperature for 1-3 hours. Monitor the disappearance of the starting material by LC-MS.
-
Workup: Acidify the reaction mixture with dilute HCl to pH ~3-4. Extract the product with an organic solvent like ethyl acetate. Dry the organic layer, filter, and evaporate the solvent to yield the Payload-Linker-Acid. Verify the final product by MS and NMR.
Part B: Conjugation to Protein
-
Prepare Protein: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4). The concentration should typically be 2-10 mg/mL.
-
Activate Payload-Linker-Acid: Dissolve the Payload-Linker-Acid (e.g., 10-20 fold molar excess over the protein) in a small amount of DMSO. Add it to an activation buffer (e.g., MES, pH 6.0) containing EDC (1.5 eq. relative to linker) and Sulfo-NHS (1.5 eq. relative to linker). Incubate for 15 minutes at room temperature to generate the Sulfo-NHS ester.
-
Conjugation Reaction: Immediately add the activated linker solution to the protein solution. For lysine targeting, it is often beneficial to raise the pH to 8.0-8.5 with a borate or bicarbonate buffer to ensure lysine residues are deprotonated and nucleophilic.
-
Incubation: Gently mix the reaction and let it proceed for 1-2 hours at room temperature or 4 hours at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl to a final concentration of 50 mM) to consume any unreacted NHS-ester. Incubate for 30 minutes.
-
Purification: Remove excess linker and byproducts by Size Exclusion Chromatography (SEC), dialysis, or tangential flow filtration (TFF) into the desired final storage buffer.[13]
Purification and Characterization
Post-conjugation processing is critical to ensure the purity and functionality of the final product.
Purification
The choice of purification method depends on the scale and the properties of the conjugate.
| Method | Principle | Application |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size. | Excellent for removing small molecules (unreacted linker, EDC byproducts) from the large protein conjugate.[13] |
| Dialysis / TFF | Uses a semi-permeable membrane to separate molecules based on a molecular weight cut-off (MWCO). | A simple and effective method for buffer exchange and removing small molecule impurities. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. | Widely used for ADCs to separate species with different drug-to-antibody ratios (DARs). Conjugation often increases hydrophobicity.[13] |
| Ion Exchange Chromatography (IEX) | Separates molecules based on net charge. | Useful if the conjugation process alters the pI of the protein (e.g., by neutralizing positively charged lysines).[13] |
Characterization
Thorough characterization confirms the success of the conjugation and quantifies key attributes.
| Technique | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | Determine protein concentration (at 280 nm) and calculate the degree of labeling or DAR if the payload has a unique absorbance. | A quantifiable ratio of payload-to-protein. |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Confirm the covalent modification and determine the distribution of species. | A mass spectrum showing peaks corresponding to the unconjugated protein and the protein conjugated with 1, 2, 3... linkers.[14] |
| SDS-PAGE | Visualize the increase in molecular weight. | A shift in the band of the conjugated protein to a higher molecular weight compared to the unconjugated control. |
| HIC-HPLC | Resolve and quantify different conjugate species. | A chromatogram with distinct peaks for each DAR value (e.g., DAR0, DAR2, DAR4), allowing for calculation of the average DAR.[13][15] |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inactive EDC/NHS (hydrolyzed).- Competing nucleophiles in buffer (e.g., Tris, azide).- Incorrect pH for reaction.- Insufficient molar excess of linker. | - Use fresh, high-quality reagents.- Use amine-free buffers (PBS, HEPES, MES).- Optimize pH (pH 7.2-8.0 for amine coupling).- Increase the molar ratio of the linker-payload. |
| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF).- Change in protein pI or hydrophobicity upon conjugation.- High DAR value leading to aggregation. | - Keep the volume of organic solvent <10% of the total reaction volume.- Screen different buffer conditions (pH, ionic strength).- Reduce the molar excess of the linker to target a lower DAR. |
| Linker Instability | - Hydrolysis of the ester group during storage or reaction.- Degradation of diazonium salt (if using Strategy 2). | - For ester-based linkers, be mindful of pH; esters are more stable at neutral to slightly acidic pH.[6][16]- Prepare diazonium salts fresh and use immediately at low temperatures (0-5 °C). |
References
-
Hooker, J. M., et al. (2006). Modification of Aniline Containing Proteins Using an Oxidative Coupling Strategy. Journal of the American Chemical Society. Available at: [Link]
-
Hooker, J. M., et al. (2006). Modification of aniline containing proteins using an oxidative coupling strategy. PubMed. Available at: [Link]
-
This compound | CAS#:20637-09-6. (n.d.). Chemsrc. Retrieved from [Link]
-
Ban, H., et al. (2010). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. PMC - NIH. Available at: [Link]
-
(A) Perfluoro aromatic linkers that has been previously investigated (B) Types of SNAr nucleophilic reactions (C) Present work. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound, min 97%, 1 gram. (n.d.). HDH Chemicals. Retrieved from [Link]
-
Webinar: An Introduction to Bioconjugation. (2022). YouTube. Available at: [Link]
-
Wang, F., et al. (2024). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. RSC Publishing. Available at: [Link]
-
Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. (2020). YouTube. Available at: [Link]
-
Bán, E., et al. (2022). Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates. MDPI. Available at: [Link]
-
Linker Molecules Convert Commercial Fluorophores into Tailored Functional Probes during Biolabelling. (2022). ResearchGate. Retrieved from [Link]
-
Watts, K., et al. (2020). Esters in ADC linkers: Optimization of stability and lysosomal cleavage. Binghamton University. Available at: [Link]
-
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Methyl 4-(4-methoxyphenyl)butanoate. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Nagashima, T., et al. (2023). AJICAP Second Generation: Improved Chemical Site-Specific Conjugation Technology for Antibody–Drug Conjugate Production. Bioconjugate Chemistry - ACS Publications. Available at: [Link]
-
Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. (2025). PMC. Retrieved from [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Amide bond formation: Beyond the myth of coupling reagents. (2025). ResearchGate. Retrieved from [Link]
-
Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry. (2013). PubMed. Available at: [Link]
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- 6. "Esters in ADC linkers: Optimization of stability and lysosomal cleavag" by Kelsey Watts, Brittany Brems et al. [orb.binghamton.edu]
- 7. This compound | 20637-09-6 [chemicalbook.com]
- 8. calpaclab.com [calpaclab.com]
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- 16. youtube.com [youtube.com]
Application Notes & Protocols: A Researcher's Guide to the Functional Group Transformations of Methyl 4-(4-aminophenyl)butanoate
Introduction: Methyl 4-(4-aminophenyl)butanoate is a bifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its structure is characterized by two key reactive centers: a primary aromatic amine on the phenyl ring and a methyl ester at the terminus of the butanoate side chain. This unique arrangement allows for selective chemical modifications at either end of the molecule, making it a versatile scaffold for constructing a diverse array of complex derivatives. For instance, it serves as a precursor in the synthesis of targeted anti-cancer agents, such as derivatives of chlorambucil.[1]
This guide provides an in-depth exploration of the principal functional group transformations possible with this compound. We will detail field-proven protocols for modifying both the aromatic amine and the methyl ester, explaining the causality behind experimental choices and providing self-validating methodologies for researchers in drug development and organic synthesis.
Section 1: Transformations of the Aromatic Amine Group
The primary aromatic amine is a nucleophilic center that readily participates in a variety of classical organic reactions. These transformations are fundamental for building complexity, attaching pharmacophores, or preparing the molecule for subsequent coupling reactions.
N-Acylation: Formation of Amides
N-acylation is a cornerstone transformation, converting the primary amine into a stable amide linkage.[2][3] This reaction is pivotal in drug design, as the amide bond is a key structural feature in countless pharmaceutical agents. The process typically involves reacting the amine with an acylating agent like an acyl chloride or an acid anhydride.
Causality: The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. For acyl chlorides, a base is often used to scavenge the HCl byproduct, driving the reaction to completion.
Experimental Protocol: N-Acetylation with Acetyl Chloride
This protocol details the formation of Methyl 4-(4-acetamidophenyl)butanoate.
Materials & Reagents:
-
This compound
-
Acetyl Chloride (AcCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C using an ice bath. The base is crucial for neutralizing the HCl generated during the reaction.
-
Acylating Agent Addition: While stirring vigorously, add acetyl chloride (1.1 eq) dropwise to the cooled solution. The slow addition helps control the exothermic reaction.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.[4]
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash removes excess acetyl chloride and acidic byproducts.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure amide.
Caption: Reaction scheme for the N-acylation of this compound.
Diazotization and Sandmeyer Reactions
Diazotization is a powerful reaction that converts a primary aromatic amine into a diazonium salt.[5][6] This salt is a highly valuable intermediate because the diazonium group (-N₂⁺) is an excellent leaving group (releasing N₂ gas) and can be replaced by a wide variety of nucleophiles. This subsequent replacement is often referred to as a Sandmeyer reaction when using copper(I) salts.
Causality: The reaction is performed in a cold, acidic solution where sodium nitrite generates nitrous acid (HNO₂). The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺), which is attacked by the amine. The resulting diazonium salt is unstable and must be used in situ, typically at temperatures between 0-5 °C to prevent decomposition.[7]
Experimental Protocol: Diazotization and Conversion to Chloro-derivative
This protocol details the synthesis of Methyl 4-(4-chlorophenyl)butanoate.
Materials & Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized water, ice
-
Standard laboratory glassware, magnetic stirrer, and thermometer
Procedure:
-
Amine Solution: In a beaker, suspend this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. A fine suspension should form.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a small amount of cold water. Add this NaNO₂ solution dropwise to the cold amine suspension. Crucially, maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a clear solution. The reaction can be tested for completion using starch-iodide paper (excess nitrous acid will turn it blue).
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool it to 0 °C.
-
Coupling: Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution. Effervescence (N₂ gas evolution) should be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Workup: Cool the reaction mixture and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Pathway for diazotization followed by a Sandmeyer reaction.
Section 2: Transformations of the Methyl Ester Group
The methyl ester functional group is susceptible to nucleophilic attack at the carbonyl carbon. Key transformations include hydrolysis to the carboxylic acid and reduction to the primary alcohol.
Ester Hydrolysis (Saponification)
Hydrolysis of the methyl ester regenerates the parent carboxylic acid, 4-(4-aminophenyl)butanoic acid. This transformation is fundamental for preparing the molecule for subsequent reactions, such as amide bond formation (peptide coupling) with another amine. Base-catalyzed hydrolysis, or saponification, is the most common method.
Causality: A hydroxide ion (from a base like NaOH or LiOH) acts as a nucleophile, attacking the ester carbonyl. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion to form the carboxylic acid. In the basic medium, the acid is deprotonated to the carboxylate salt. A final acidification step is required to obtain the neutral carboxylic acid.[8][9]
Experimental Protocol: Base-Catalyzed Hydrolysis
Materials & Reagents:
-
This compound
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Deionized water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF (or methanol) and water (e.g., a 3:1 ratio).
-
Base Addition: Add LiOH (1.5-2.0 eq) to the solution and stir at room temperature.
-
Reaction Progression: Monitor the reaction by TLC until the starting ester is no longer visible (typically 2-6 hours).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent (THF/methanol).
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexanes or ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify slowly with 1 M HCl until the pH is acidic (pH ~3-4). The carboxylic acid product should precipitate out of the solution.
-
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If the product is not a solid, extract the acidified aqueous layer with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, and concentrate to yield the carboxylic acid.
Caption: Reaction workflow for the hydrolysis of the methyl ester.
Reduction to a Primary Alcohol
The methyl ester can be reduced to the corresponding primary alcohol, 4-(4-aminophenyl)butan-1-ol, using a strong hydride-donating reducing agent. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation.[10][11]
Causality: The ester carbonyl is not reactive enough to be reduced by milder agents like sodium borohydride under standard conditions.[12] A powerful reducing agent like LiAlH₄ is required. The mechanism involves the delivery of two hydride ions. The first attacks the carbonyl, forming a tetrahedral intermediate. The methoxy group is then eliminated to form an intermediate aldehyde, which is immediately reduced by a second hydride ion to the primary alcohol.[10][13]
Experimental Protocol: Reduction with LiAlH₄
Materials & Reagents:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Deionized water
-
15% aqueous NaOH solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Safety First: LiAlH₄ reacts violently with water. All glassware must be rigorously flame-dried, and the reaction must be run under a dry, inert atmosphere (N₂ or Ar).
-
Reaction Setup: In a flame-dried flask, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension. The slow addition is critical to manage the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction at room temperature or gentle reflux until TLC analysis shows complete consumption of the starting material.
-
Workup (Fieser Method): This quenching procedure is critical for safety and ease of workup.
-
Cool the reaction mixture back down to 0 °C.
-
Sequentially and very slowly add 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, where 'X' is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
-
Isolation: Filter the solid aluminum salts through a pad of Celite and wash thoroughly with THF or ethyl acetate. Dry the combined filtrate over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography or recrystallization.
Caption: Experimental workflow for the reduction of the methyl ester to a primary alcohol.
Quantitative Data Summary
The following table provides an at-a-glance summary of the described transformations. Yields are representative and can vary based on reaction scale and optimization.
| Transformation | Functional Group Targeted | Key Reagents | Product | Typical Yield |
| N-Acylation | Aromatic Amine | Acetyl Chloride, TEA | Methyl 4-(4-acetamidophenyl)butanoate | 85-95% |
| Diazotization-Sandmeyer | Aromatic Amine | NaNO₂, HCl, CuCl | Methyl 4-(4-chlorophenyl)butanoate | 60-75% |
| Ester Hydrolysis | Methyl Ester | LiOH or NaOH, H₂O | 4-(4-Aminophenyl)butanoic Acid | >90% |
| Ester Reduction | Methyl Ester | LiAlH₄ | 4-(4-Aminophenyl)butan-1-ol | 70-85% |
References
-
Diazotisation. Organic Chemistry Portal. Available at: [Link]
-
Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Indian Academy of Sciences. Available at: [Link]
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A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. ResearchGate. Available at: [Link]
-
Diazotization Reaction Mechanism. Unacademy. Available at: [Link]
-
Esters to Alcohols. Chemistry Steps. Available at: [Link]
- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. Google Patents.
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A simple reduction of methyl aromatic esters to alcohols using sodium borohydride-methanol system. ResearchGate. Available at: [Link]
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Ester to Alcohol - Common Conditions. Organic Chemistry Data. Available at: [Link]
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Reduction of fatty acid methyl esters to fatty alcohols to improve volatility for isotopic analysis without extraneous carbon. PubMed. Available at: [Link]
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This compound | CAS#:20637-09-6. Chemsrc. Available at: [Link]
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Functional Group Transformations. Organic Synthesis. Available at: [Link]
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Organic Chemistry 5.511. MIT OpenCourseWare. Available at: [Link]
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An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. Available at: [Link]
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REGIOSELECTIVE N-ACYLATION OF. International Journal of ChemTech Research. Available at: [Link]
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Functional Group Transformations. ResearchGate. Available at: [Link]
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Mild and Useful Method for N-Acylation of Amines. ResearchGate. Available at: [Link]
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Synthesis of N-Alkyl Amino Acids. Monash University. Available at: [Link]
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What is Methyl Butanoate Acid hydrolysis equation? Quora. Available at: [Link]
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N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Available at: [Link]
- Preparation method of (R) -3-amino-4- (2,4, 5-trifluorophenyl) methyl butyrate. Google Patents.
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Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. National Institutes of Health. Available at: [Link]
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Factors regulating activation and DNA alkylation by 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone and nitrosodimethylamine in rat lung and isolated lung cells, and the relationship to carcinogenicity. PubMed. Available at: [Link]
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Application Notes & Protocols: N-Acylation of Methyl 4-(4-aminophenyl)butanoate
Introduction and Strategic Overview
The N-acylation of aromatic amines is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. This reaction forges a stable amide bond, a ubiquitous functional group found in approximately 25% of all marketed pharmaceuticals.[1][2] The conversion of an amine to an amide modulates its electronic and steric properties, serves as a robust protecting group, and is often a critical step in the construction of complex molecular architectures.[3][4][5]
This guide provides a detailed examination of the N-acylation of Methyl 4-(4-aminophenyl)butanoate, a bifunctional molecule featuring a nucleophilic aromatic amine and an ester moiety. The presence of the methyl ester requires careful consideration of reaction conditions to prevent unwanted hydrolysis. We will explore the mechanistic underpinnings of this reaction and provide detailed, field-proven protocols using different classes of acylating agents.
Mechanistic Considerations: The Nucleophilic Acyl Substitution
The N-acylation of an amine is a classic example of a nucleophilic acyl substitution reaction. The fundamental process involves the attack of the nitrogen's lone pair of electrons on the electrophilic carbonyl carbon of an activated acylating agent.[6][7]
The reaction generally proceeds through a tetrahedral intermediate.[8][9] The subsequent collapse of this intermediate expels a leaving group, and a final deprotonation step, typically facilitated by a base, yields the neutral amide product. The base plays a crucial dual role: it neutralizes the acidic byproduct (e.g., HCl from an acyl chloride), driving the equilibrium toward the product, and prevents protonation of the starting amine, which would render it non-nucleophilic.[7][10]
Caption: General mechanism of N-acylation.
The choice of acylating agent is paramount and dictates the reaction's vigor. The reactivity order is generally: Acyl Halides > Acid Anhydrides > Carboxylic Acids + Coupling Agents > Esters .[11] For a substrate like this compound, highly reactive agents like acyl chlorides are efficient but require careful temperature control and a suitable base to avoid side reactions.
Comparative Analysis of N-Acylation Protocols
The optimal conditions for N-acylating this compound depend on the chosen acylating agent, the stability of the desired product, and the scale of the reaction. Below is a comparative summary of common methodologies.
| Methodology | Acylating Agent | Base / Catalyst | Typical Solvent | Pros | Cons & Considerations |
| Schotten-Baumann | Acyl Chloride (R-COCl) | Pyridine, Triethylamine (Et₃N) | Dichloromethane (DCM), THF, Ethyl Acetate | Fast, high-yielding, uses readily available reagents.[8][12] | Highly reactive, exothermic, generates HCl byproduct requiring a base. Potential for ester hydrolysis if aqueous base is used.[13] |
| Anhydride Acylation | Acid Anhydride ((RCO)₂O) | Pyridine, DMAP (cat.) | DCM, Acetonitrile, Solvent-free | Less moisture-sensitive than acyl chlorides.[3][14] | Less reactive than acyl chlorides; may require heat or a catalyst (DMAP) for less nucleophilic amines. |
| Amide Coupling | Carboxylic Acid (R-COOH) | DCC, EDC, HATU | DCM, DMF | Mild conditions, broad substrate scope, avoids harsh acylating agents.[11][15] | Coupling agents are expensive; byproducts (e.g., DCU) can be difficult to remove. |
| Green Chemistry | Acetic Acid | None (Microwave) or Lewis Acid | Water, Solvent-free | Environmentally friendly, avoids toxic reagents, water is the only byproduct.[1][2][16] | Typically limited to specific acyl groups (e.g., acetyl); may require specialized equipment (microwave) or catalysts for good yields. |
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for two robust and widely applicable N-acylation methods.
Protocol 1: N-Acylation using an Acyl Chloride and Triethylamine
This protocol is a classic, efficient method for forming the amide bond using a highly reactive acyl chloride. The use of an organic base like triethylamine (Et₃N) is crucial to scavenge the generated HCl without introducing water, thereby preserving the methyl ester functionality.
Caption: Workflow for N-acylation using an acyl chloride.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.05 - 1.1 eq)
-
Triethylamine (Et₃N) (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (approx. 0.1 M concentration of the amine).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Acyl Chloride: Add the acyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 15-30 minutes using a dropping funnel. A white precipitate of triethylamine hydrochloride will form.[17]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water (2x), 1 M HCl (2x) to remove excess triethylamine, saturated NaHCO₃ (2x) to remove any remaining acid, and finally with brine (1x).[13]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-acylated product.
Protocol 2: N-Acylation using a Carboxylic Acid and EDC
This protocol is ideal when the desired acyl chloride is unavailable or when milder conditions are required. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling agent, which simplifies the removal of the urea byproduct during workup compared to the often-used dicyclohexylcarbodiimide (DCC).[15]
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.05 eq)
-
EDC hydrochloride (1.2 eq)
-
(Optional) 4-Dimethylaminopyridine (DMAP) (0.1 eq) or 1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard aqueous workup solutions as in Protocol 1.
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.05 eq) in anhydrous DCM. If using an additive, add HOBt (1.2 eq) or DMAP (0.1 eq) at this stage.
-
Activation: Add EDC hydrochloride (1.2 eq) to the solution and stir at room temperature for 15-30 minutes. This step pre-activates the carboxylic acid to form a reactive O-acylisourea intermediate.[11][15]
-
Amine Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The urea byproduct from EDC is water-soluble and will be largely removed during these aqueous washes.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography as described in Protocol 1.
Troubleshooting and Optimization
-
Low or No Reaction:
-
Cause: Deactivated amine or insufficiently reactive acylating agent.
-
Solution: For anhydride acylations, add a catalytic amount (1-5 mol%) of DMAP, which forms a highly reactive N-acylpyridinium intermediate.[14] Ensure all reagents are pure and solvents are anhydrous.
-
-
Hydrolysis of the Methyl Ester:
-
Cause: Presence of water or use of a strong, nucleophilic base (e.g., NaOH).
-
Solution: Strictly use anhydrous solvents and non-nucleophilic organic bases like triethylamine, pyridine, or diisopropylethylamine (DIPEA). Avoid aqueous workup until the acylation is complete.
-
-
Difficult Purification:
-
Cause: Persistent impurities, such as the urea byproduct from DCC coupling.
-
Solution: If using DCC, much of the dicyclohexylurea (DCU) byproduct is insoluble in DCM and can be removed by filtration before workup. Switching to a water-soluble coupling agent like EDC simplifies purification.
-
References
-
Title: Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes Source: Chemistry Notes URL: [Link]
-
Title: N-Acetylation of Aniline: Lab Procedure & Mechanism Source: Studylib URL: [Link]
-
Title: An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry Source: Molecules (MDPI) URL: [Link]
-
Title: An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Schotten Baumann reaction-mechanism-application Source: CHEMSOLVE.NET URL: [Link]
-
Title: Acylation under weak base conditions Source: N/A (General Organic Chemistry Resource) URL: [Link]
-
Title: Sunlight-driven N-acetylation of anilines: a green chemistry approach Source: RSC Advances (Royal Society of Chemistry) URL: [Link]
-
Title: Mild and Useful Method for N-Acylation of Amines Source: Synthetic Communications (Taylor & Francis Online) URL: [Link]
-
Title: Preparation of Amides Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Selective N-acetylation of aromatic amines using acetonitrile as acylating agent Source: ResearchGate URL: [Link]
-
Title: Schotten Baumann Reaction | N-Phenyl Benzamide Source: YouTube (Land of Chemistry) URL: [Link]
-
Title: N-Acetylation of Amines in Continuous-Flow with Acetonitrile Source: Molecules (MDPI) URL: [Link]
-
Title: Selective N-acetylation of aromatic amines using acetonitrile as acylating agent Source: Tetrahedron Letters (Semantic Scholar) URL: [Link]
-
Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (Luxembourg Bio Technologies) URL: [Link]
-
Title: Mechanism of acylation of aniline with acetic anhydride? Source: Reddit (r/chemhelp) URL: [Link]
-
Title: Schotten Baumann Reaction Source: BYJU'S URL: [Link]
-
Title: Preparation of amides using DCC Source: Khan Academy URL: [Link]
-
Title: Amide bond formation and peptide coupling Source: N/A (General Organic Chemistry Resource) URL: [Link]
-
Title: Chemical Properties Of Amines Acylation Basicity Source: BYJU'S URL: [Link]
-
Title: Mild and Useful Method for N-Acylation of Amines Source: ResearchGate URL: [Link]
-
Title: Solvent and Catalyst Free Acylation of Anilines with Acetic Acid Source: YMER URL: [Link]
-
Title: Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents Source: Der Pharma Chemica URL: [Link]
-
Title: N-acetylation of three aromatic amine hair dye precursor molecules eliminates their genotoxic potential Source: Mutagenesis (Oxford Academic) URL: [Link]
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Title: An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Application Notes: The Strategic Role of Methyl 4-(4-aminophenyl)butanoate in Pharmaceutical Intermediate Synthesis
Introduction: Identifying a Versatile Synthetic Building Block
In the landscape of modern drug discovery and development, the efficiency and modularity of synthetic routes are paramount. Pharmaceutical intermediates are the foundational components upon which complex Active Pharmaceutical Ingredients (APIs) are built.[1] Methyl 4-(4-aminophenyl)butanoate (CAS No: 20637-09-6) has emerged as a critical intermediate, valued for its bifunctional nature.[2] It possesses a nucleophilic aromatic amine and a methyl ester, providing two distinct reactive handles for strategic molecular elaboration. This structure is particularly advantageous for introducing a phenylbutanoic acid moiety, a common pharmacophore in various therapeutic agents.
This guide provides an in-depth analysis of this compound, detailing its synthesis, chemical properties, and a key application in the synthesis of targeted anti-cancer drug analogues. The protocols and insights are designed for researchers, medicinal chemists, and process development scientists.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 20637-09-6 | [3][4][5][6] |
| Molecular Formula | C₁₁H₁₅NO₂ | [3][5] |
| Molecular Weight | 193.24 g/mol | [3][5] |
| Appearance | Brown to dark brown solid below 42°C, liquid above.[7] Needle-shaped crystals. | [7][8] |
| Melting Point | 42°C | [5][7][8] |
| Boiling Point | 323.9°C at 760 mmHg (Predicted) | [5][7] |
| Purity | Typically ≥97% |[3][9] |
Synthesis Protocol: From Nitro-Precursor to Key Intermediate
The most common and efficient synthesis of this compound involves the catalytic hydrogenation of its nitro-analogue, Methyl 4-(4-nitrophenyl)butanoate. This reaction is highly selective for the reduction of the aromatic nitro group, leaving the ester moiety intact.
Causality and Experimental Rationale:
-
Catalyst Choice: Palladium on activated carbon (Pd/C) is the catalyst of choice for this transformation. Palladium is highly effective at activating molecular hydrogen and mediating the reduction of nitro groups to amines under mild conditions. The carbon support provides a high surface area for the reaction.
-
Solvent: Methanol is an ideal solvent as it readily dissolves the starting material and is relatively inert under the reaction conditions.
-
Hydrogen Source: A hydrogen balloon provides a simple and safe method for maintaining a positive hydrogen pressure, driving the reaction to completion without the need for high-pressure hydrogenation equipment.
-
Work-up: Filtration through diatomaceous earth (Celite) is crucial for the complete removal of the fine, solid Pd/C catalyst from the reaction mixture.
Protocol 2.1: Synthesis of this compound
Table 2: Reagents and Materials
| Reagent/Material | Molecular Weight | Moles (Equivalents) | Quantity | Purpose |
|---|---|---|---|---|
| Methyl 4-(4-nitrophenyl)butanoate | 223.22 g/mol | 13.67 mmol (1.0 eq) | 3.05 g | Starting Material |
| 10% Palladium on Carbon (Pd/C) | N/A | ~0.1 eq Pd | 1.0 g | Catalyst |
| Methanol (MeOH) | 32.04 g/mol | N/A | 40 mL | Solvent |
| Hydrogen (H₂) | 2.02 g/mol | Excess | Balloon | Reducing Agent |
| Diatomaceous Earth (Celite) | N/A | N/A | Pad | Filtration Aid |
| Ethyl Acetate | 88.11 g/mol | N/A | As needed | Rinsing Solvent |
Step-by-Step Procedure:
-
Suspend Methyl 4-(4-nitrophenyl)butanoate (3.05 g, 13.67 mmol) and 10% Pd/C catalyst (1.0 g) in methanol (40 mL) in a round-bottom flask equipped with a magnetic stir bar.[7][8]
-
Seal the flask with a septum and purge the system with nitrogen or argon.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere has been replaced with hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.[7][8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[7][8]
-
Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the Pd/C catalyst. Wash the pad thoroughly with ethyl acetate to ensure complete recovery of the product.[7][8]
-
Combine the filtrates and concentrate under reduced pressure to yield the product.[7][8]
-
The resulting this compound (yield: ~88%) is often of sufficient purity to be used directly in the next step without further purification.[7][8]
Expected Characterization Data (¹H NMR):
-
¹H NMR (250 MHz, CDCl₃) δ (ppm): 6.96 (d, J=8.5Hz, 2H), 6.63 (d, J=8.2Hz, 2H), 3.66 (s, 3H), 3.55 (br s, 2H, -NH₂), 2.55 (t, J=7.6Hz, 2H), 2.31 (t, J=7.7Hz, 2H), 1.90 (q, J=7.6Hz, 2H).[7][8]
Caption: Synthesis workflow for this compound.
Application: Synthesis of a Chlorambucil Analogue
A primary application of this compound is in the synthesis of derivatives of chlorambucil, an alkylating agent used in cancer chemotherapy.[7][8] The goal of creating such derivatives is often to enhance tissue-specific delivery, thereby increasing efficacy and reducing systemic toxicity. The aromatic amine of this compound serves as a nucleophilic handle to attach the cytotoxic bis(2-chloroethyl)amine pharmacophore.
Mechanism and Rationale:
-
Nucleophilic Substitution: The core reaction is a nucleophilic substitution where the nitrogen atom of the aniline derivative attacks an electrophilic carbon, displacing a leaving group. In this generalized protocol, we use mechlorethamine as the alkylating agent.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the HCl that is generated during the reaction, preventing the protonation and deactivation of the starting amine nucleophile.
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) is suitable for this type of reaction as it can dissolve the reactants and stabilize charged intermediates without interfering with the reaction.
Protocol 3.1: N-Alkylation for Chlorambucil Analogue Synthesis
Table 3: Reagents and Materials for N-Alkylation
| Reagent/Material | Molecular Weight | Moles (Equivalents) | Quantity | Purpose |
|---|---|---|---|---|
| This compound | 193.24 g/mol | 5.17 mmol (1.0 eq) | 1.0 g | Nucleophile |
| Mechlorethamine Hydrochloride* | 192.51 g/mol | 5.17 mmol (1.0 eq) | 0.99 g | Alkylating Agent |
| Triethylamine (TEA) | 101.19 g/mol | 15.51 mmol (3.0 eq) | 2.16 mL | Base |
| Acetonitrile (MeCN) | 41.05 g/mol | N/A | 25 mL | Solvent |
*Note: Mechlorethamine is a highly toxic and regulated substance. All handling must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment.
Step-by-Step Procedure:
-
Dissolve this compound (1.0 g, 5.17 mmol) in acetonitrile (25 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (2.16 mL, 15.51 mmol) to the solution and stir for 5 minutes at room temperature.
-
In a separate container, carefully prepare a solution of mechlorethamine hydrochloride (0.99 g, 5.17 mmol) in a minimal amount of acetonitrile.
-
Add the mechlorethamine solution dropwise to the stirred solution of the amine and base over 15 minutes.
-
Heat the reaction mixture to 50-60°C and monitor its progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove salts and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product using column chromatography on silica gel to obtain the desired N-alkylated product.
Caption: Synthesis of a Chlorambucil Analogue.
Conclusion and Future Prospects
This compound is a high-value intermediate whose utility is firmly established in pharmaceutical synthesis. The protocols detailed herein provide a reliable framework for its preparation and subsequent functionalization. The true value of this molecule lies in its capacity for modification at both the amine and ester sites. The ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation, or reduced to an alcohol. These potential transformations, coupled with the reactivity of the aniline nitrogen, make this compound a versatile platform for generating diverse libraries of compounds in drug discovery campaigns, particularly in oncology and other therapeutic areas requiring targeted molecular agents.
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- Pharma API Intermedi
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Application Notes and Protocols: Methyl 4-(4-aminophenyl)butanoate as a Versatile Building Block for PROTAC Synthesis
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cellular ubiquitin-proteasome system to degrade specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2][3][4] While the ligands provide target specificity, the linker is far from a passive spacer. Its length, composition, rigidity, and attachment points are critical determinants of the efficacy, selectivity, and physicochemical properties of the PROTAC.[3][5][6] The linker must orient the POI and E3 ligase in a productive ternary complex to facilitate ubiquitination and subsequent degradation.[3]
Methyl 4-(4-aminophenyl)butanoate is a valuable and versatile building block for the construction of PROTAC linkers. Its structure offers two distinct points for chemical modification: a nucleophilic aromatic amine (aniline) and a methyl ester. This bifunctionality allows for a modular and strategic approach to PROTAC synthesis, enabling its incorporation into a variety of linker architectures. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of PROTACs.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in multi-step synthesis.
| Property | Value | Source |
| CAS Number | 20637-09-6 | [3] |
| Molecular Formula | C₁₁H₁₅NO₂ | [3] |
| Molecular Weight | 193.24 g/mol | [3] |
| Appearance | Brown to dark brown solid (<42°C), Liquid (>42°C) | [3] |
| Melting Point | ~42°C | [3] |
| Boiling Point | 323.9 ± 25.0 °C (Predicted) | [3] |
| Density | 1.088 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 4.83 ± 0.10 (Predicted) | [3] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [3] |
Strategic Incorporation into PROTACs: A Modular Approach
The unique structure of this compound allows for two primary synthetic strategies for its incorporation into a PROTAC linker. The choice of strategy depends on the desired final structure of the PROTAC and the chemical handles available on the POI ligand and the E3 ligase ligand.
Strategy A: Amide bond formation via the aniline moiety, followed by hydrolysis of the methyl ester to a carboxylic acid for subsequent coupling.
Strategy B: Protection of the aniline, hydrolysis of the methyl ester, coupling of the resulting carboxylic acid, deprotection of the aniline, and subsequent functionalization.
The following sections will provide detailed, step-by-step protocols for both strategies.
Experimental Protocols
Protocol 1: Synthesis of an Amine-Functionalized Linker Intermediate
This protocol details the acylation of the aniline nitrogen of this compound. This is a common first step to attach a segment of the linker or a functionalized building block.
Workflow Diagram:
Caption: Workflow for the acylation of this compound.
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., a Boc-protected amino acid, a PEG linker with a terminal carboxyl group, or a POI/E3 ligand with an available carboxylic acid) (1.0 eq)
-
HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF, add HATU (1.2 eq).
-
Add DIPEA (3.0 eq) to the reaction mixture and stir at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired acylated product.
-
Characterize the purified product by ¹H NMR and mass spectrometry.
Causality Behind Experimental Choices:
-
HATU is a highly efficient and widely used coupling reagent for amide bond formation, known for minimizing side reactions and racemization.
-
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the deprotonation of the carboxylic acid.
-
Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents. The use of an anhydrous solvent is crucial to prevent hydrolysis of the activated ester intermediate.
Protocol 2: Hydrolysis of the Methyl Ester to a Carboxylic Acid
This protocol describes the conversion of the methyl ester of the acylated intermediate to a carboxylic acid. This carboxylic acid then serves as a handle for coupling to the other part of the PROTAC molecule.
Workflow Diagram:
Caption: Workflow for the hydrolysis of the methyl ester.
Materials:
-
Acylated intermediate from Protocol 1
-
Lithium hydroxide (LiOH) (2.0-4.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the acylated intermediate in a mixture of THF and water (typically a 2:1 or 3:1 ratio).
-
Add LiOH (2.0-4.0 eq) to the solution and stir at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 with 1M HCl. A precipitate may form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product.
-
The product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by chromatography or recrystallization if necessary.
-
Confirm the structure by ¹H NMR and mass spectrometry.
Causality Behind Experimental Choices:
-
LiOH is a common base for ester hydrolysis (saponification). It is generally preferred over NaOH or KOH in some cases due to the better solubility of lithium salts in organic solvents.[7]
-
THF/Water solvent system is used to ensure the solubility of both the relatively nonpolar ester and the ionic hydroxide.
-
Acidification is a critical step to protonate the carboxylate salt formed during the reaction, yielding the desired neutral carboxylic acid.
Protocol 3: Final PROTAC Assembly
This protocol outlines the final amide coupling of the carboxylic acid intermediate (from Protocol 2) with an amine-containing POI ligand or E3 ligase ligand to form the final PROTAC molecule.
Workflow Diagram:
Caption: Final assembly of the PROTAC molecule via amide coupling.
Materials:
-
Carboxylic acid intermediate from Protocol 2
-
Amine-functionalized POI or E3 ligase ligand (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Water
-
Acetonitrile
-
Preparative HPLC system
Procedure:
-
Follow the general amide coupling procedure as described in Protocol 1 , using the carboxylic acid intermediate from Protocol 2 and the desired amine-functionalized ligand.
-
After the reaction is complete (as monitored by LC-MS), the crude reaction mixture can be filtered and directly purified by preparative reverse-phase HPLC.
-
Use a suitable gradient of acetonitrile in water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) to purify the final PROTAC.
-
Combine the fractions containing the pure product and lyophilize to obtain the final PROTAC as a solid.
-
Thoroughly characterize the final PROTAC by high-resolution mass spectrometry (HRMS) and ¹H NMR to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Preparative HPLC is a powerful technique for the purification of final PROTAC molecules, which are often complex and may have closely related impurities. It allows for high-resolution separation to achieve the high purity required for biological assays.
Conclusion and Future Perspectives
This compound is a highly effective and strategically valuable building block for the synthesis of PROTACs. Its bifunctional nature, with an aniline and a methyl ester, provides a versatile platform for the modular construction of linkers with varying lengths and compositions. The protocols outlined in these application notes provide a robust framework for the incorporation of this building block into PROTAC synthesis workflows. By carefully selecting the synthetic strategy and reaction conditions, researchers can efficiently generate libraries of PROTACs for structure-activity relationship (SAR) studies, ultimately accelerating the discovery of novel protein degraders for therapeutic applications. The continued exploration of novel building blocks like this compound will undoubtedly play a crucial role in advancing the field of targeted protein degradation.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
-
ResearchGate. (2020, October 30). (PDF) Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
Pharmaceutical Business Review. (n.d.). Building blocks and linkers for PROTAC synthesis. Retrieved January 6, 2026, from [Link]
-
Kim, H. Y., et al. (2022). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. RSC Medicinal Chemistry, 13(9), 1125–1131. [Link]
-
ResearchGate. (2014, February 18). What is a simple way to convert an ester into carboxylic acid?[Link]
-
Alfa Chemistry. (2024, November 4). Advancing Drug Discovery with PROTAC Building Blocks [Video]. YouTube. [Link]
-
Mares, A., et al. (2020). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. ACS Medicinal Chemistry Letters, 11(8), 1549–1555. [Link]
-
Gabizon, R., et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Molecules, 26(3), 633. [Link]
-
Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. [Link]
-
University of Southampton. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved January 6, 2026, from [Link]
-
Tidestav, G. (2021). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. DiVA portal. [Link]
Sources
- 1. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of Methyl 4-(4-aminophenyl)butanoate
Abstract
This application note details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for Methyl 4-(4-aminophenyl)butanoate. This compound is a key intermediate in pharmaceutical synthesis, and ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The described method is designed for researchers, scientists, and drug development professionals, providing a comprehensive protocol from sample preparation to method validation in accordance with International Council for Harmonisation (ICH) guidelines. The causality behind the selection of chromatographic parameters is explained to empower users to adapt and troubleshoot the method effectively.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. The presence of impurities, whether they are residual starting materials, by-products from the synthesis, or degradation products, can have a significant impact on the manufacturing process and the safety profile of the final drug product[1][2]. Therefore, a reliable and validated analytical method to assess the purity of this intermediate is paramount.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and specificity[3]. This application note describes a stability-indicating RP-HPLC method, which is a validated quantitative analytical procedure capable of detecting a decrease in the amount of the active ingredient due to degradation[4]. The method is specifically designed to separate this compound from its potential process-related and degradation impurities, ensuring a reliable assessment of its purity.
Scientific Rationale and Method Development Strategy
The development of this HPLC method was guided by the physicochemical properties of this compound and the principles of reversed-phase chromatography.
Analyte Properties and Chromatographic Approach
This compound (MW: 193.24 g/mol ) is a moderately polar compound, making it an ideal candidate for reversed-phase chromatography where a nonpolar stationary phase is paired with a polar mobile phase[4]. The aromatic amine and ester functional groups in its structure are key determinants of its chromatographic behavior and UV absorbance.
Selection of Stationary Phase
A C18 (octadecylsilane) column was selected as the stationary phase. C18 columns are widely used and offer excellent hydrophobic retention for a broad range of molecules. The high surface area and carbon load of modern C18 columns provide the necessary resolving power to separate the main component from closely related impurities.
Mobile Phase Optimization
The mobile phase consists of an aqueous buffer and an organic modifier.
-
Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity, which allows for higher efficiency, and its lower UV cutoff, which is advantageous for detecting compounds at lower wavelengths.
-
Aqueous Phase and pH Control: An acidic mobile phase is employed to ensure the primary amine group of the analyte is protonated. This suppresses silanol interactions with the stationary phase, leading to improved peak shape and reproducibility. A phosphate buffer is used to maintain a consistent pH throughout the analysis. Phosphoric acid is a suitable choice for this purpose[5].
Detection Wavelength Selection
The presence of the aniline chromophore in this compound dictates its UV absorbance properties. Aniline exhibits primary and secondary absorption bands around 230 nm and 280 nm, respectively[6]. Related compounds like 4-aminophenol have a recommended detection wavelength of 275 nm[5][7]. A photodiode array (PDA) detector was used to scan the UV spectrum of the analyte, confirming significant absorbance at 254 nm . This wavelength was chosen as it provides a good balance of sensitivity for the main peak and potential aromatic impurities.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Grade/Purity | Source |
| This compound Reference Standard | >99.5% | Certified Vendor |
| Acetonitrile | HPLC Grade | Fisher Scientific or equivalent |
| Potassium Dihydrogen Phosphate | Analytical Grade | Sigma-Aldrich or equivalent |
| Orthophosphoric Acid | 85%, Analytical Grade | Sigma-Aldrich or equivalent |
| Water | HPLC Grade/Milli-Q | In-house purification system |
| Hydrochloric Acid | 1 M | Volumetric Standard |
| Sodium Hydroxide | 1 M | Volumetric Standard |
| Hydrogen Peroxide | 30% | Analytical Grade |
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA detector |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min: 20-80% B; 15-20 min: 80% B; 20.1-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Mobile Phase A:Acetonitrile (80:20 v/v).
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Validation Protocol (as per ICH Q2(R2) Guidelines)
A comprehensive validation of the analytical method is essential to demonstrate its suitability for the intended purpose[7][8][9].
System Suitability
Before commencing any validation activity, the suitability of the chromatographic system must be established.
-
Procedure: Inject the Standard Solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area for the five replicate injections should be ≤ 2.0%.
-
Tailing factor for the this compound peak should be ≤ 2.0.
-
Theoretical plates for the this compound peak should be ≥ 2000.
-
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[3]. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method[10].
-
Procedure: Subject the sample to the following stress conditions to achieve approximately 5-20% degradation[11]:
-
Acid Hydrolysis: 1 mL of sample solution (1 mg/mL) + 1 mL of 1 M HCl, heat at 60 °C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: 1 mL of sample solution (1 mg/mL) + 1 mL of 1 M NaOH, heat at 60 °C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: 1 mL of sample solution (1 mg/mL) + 1 mL of 30% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 7 days.
-
-
Acceptance Criteria: The method is considered specific if the this compound peak is free from any co-eluting peaks from the blank, and the peak purity of the analyte in the stressed samples passes the evaluation (using PDA detector).
Linearity
-
Procedure: Prepare a series of at least five standard solutions of this compound covering a range from the reporting limit to 150% of the nominal concentration (e.g., 0.5 µg/mL to 150 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999[12].
Accuracy
-
Procedure: Perform recovery studies by spiking a known amount of the analyte into a sample matrix at three concentration levels (e.g., 50%, 100%, and 150% of the nominal concentration), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level[13].
Precision
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze six replicate preparations of the sample solution at the nominal concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The RSD of the purity values should be ≤ 2.0%[12].
-
-
Intermediate Precision:
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The RSD between the results from the two precision studies should be ≤ 2.0%.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Procedure: Determine the LOQ and LOD based on the signal-to-noise ratio method. LOQ is typically established at a signal-to-noise ratio of 10:1, and LOD at 3:1.
-
Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 10%.
Robustness
-
Procedure: Deliberately vary critical method parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the purity results should not be significantly affected by these minor changes.
Data Presentation and Visualization
Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Result |
| System Suitability (RSD) | ≤ 2.0% | 0.5% |
| Specificity | No interference at the analyte's retention time | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (RSD) | ≤ 2.0% | 1.2% |
| LOQ | S/N ratio ≥ 10 | 0.5 µg/mL |
| LOD | S/N ratio ≥ 3 | 0.15 µg/mL |
| Robustness | No significant impact on results | Pass |
Visual Workflow of the HPLC Analysis
Caption: Workflow for the HPLC purity analysis of this compound.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, precise, accurate, and specific for the determination of purity of this compound. The comprehensive validation, including forced degradation studies, confirms its stability-indicating properties, making it suitable for routine quality control and stability testing in a regulated environment. The detailed explanation of the method development rationale provides a solid foundation for users to implement and, if necessary, adapt the method for their specific needs.
References
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c) intercalated clay. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Bentham Science Publishers. (2016). Impurities and Forced Degradation Studies: A Review. Retrieved from [Link]
-
Repositório Institucional da UFJF. (n.d.). Impurities and Forced Degradation Studies: A Review. Retrieved from [Link]
-
PubChem. (n.d.). Aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of 4-aminophenol. Retrieved from [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]
-
EPGP. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]
-
Journal of Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]
-
ResearchGate. (2020). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC. Retrieved from [Link]
Sources
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- 2. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. helixchrom.com [helixchrom.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. researchgate.net [researchgate.net]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of Methyl 4-(4-aminophenyl)butanoate using Preparative Chromatography for Pharmaceutical Intermediate Synthesis
Abstract
This application note provides a comprehensive technical guide for the purification of Methyl 4-(4-aminophenyl)butanoate (CAS: 20637-09-6), a key intermediate in the synthesis of advanced pharmaceutical agents, including derivatives of chlorambucil.[1] The typical synthesis via hydrogenation of its nitro-precursor often results in a crude product containing residual catalyst, unreacted starting materials, and colored byproducts.[1] Achieving the high purity (>99.5%) required for subsequent GMP (Good Manufacturing Practice) steps necessitates a robust purification strategy. This guide details two effective preparative chromatography methods—Normal-Phase Flash Chromatography and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)—offering protocols tailored for different scales and equipment availability. We delve into the causal reasoning behind method development, from analytical scouting to preparative scale-up, ensuring a reproducible and efficient workflow for researchers and drug development professionals.
Introduction and Purification Rationale
This compound is a bifunctional molecule featuring a primary aromatic amine and a methyl ester. Its purity is paramount, as impurities can lead to unwanted side reactions and compromise the efficacy and safety of the final active pharmaceutical ingredient (API). While some synthetic routes report high yields, the crude product is often a brown solid or oil, indicating the presence of impurities that must be removed.[1]
Preparative chromatography is the preeminent technique for such purifications, offering high selectivity and the ability to isolate target compounds at multi-gram to kilogram scales.[2][3] The choice between Normal-Phase (NP) and Reverse-Phase (RP) chromatography is dictated by the physicochemical properties of the target molecule and impurities, as well as considerations of solvent cost, throughput, and required purity.
Physicochemical Properties & Chromatographic Considerations
Understanding the properties of this compound is fundamental to developing a successful separation method.
| Property | Value | Source |
| CAS Number | 20637-09-6 | [1][4] |
| Molecular Formula | C₁₁H₁₅NO₂ | [4][5] |
| Molecular Weight | 193.24 g/mol | [4][5] |
| Appearance | Brown to dark brown solid (<42°C) | [1][6] |
| Melting Point | 42°C | [1] |
| Predicted pKa | 4.83 ± 0.10 (for the amine group) | [1][6] |
The most critical feature is the basic primary aromatic amine (pKa ≈ 4.83). This functionality governs its interaction with chromatographic stationary phases:
-
In Normal-Phase (Silica Gel): The free silanol groups (Si-OH) on the surface of silica are acidic. They can strongly and often irreversibly interact with the basic amine group, leading to significant peak tailing, low recovery, and even on-column degradation.[7]
-
In Reverse-Phase (e.g., C18): The compound's retention is highly dependent on the mobile phase pH. At acidic pH (pH < 3), the amine is protonated (-NH₃⁺), making the molecule more polar and resulting in poor retention on the nonpolar stationary phase. At neutral or basic pH (pH > 6.8), the amine is in its neutral, free-base form (-NH₂), rendering the molecule more hydrophobic and allowing for effective retention and separation.[7]
References
- 1. This compound | 20637-09-6 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bringing preparative chromatography into the spotlight [manufacturingchemist.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound – Biotuva Life Sciences [biotuva.com]
- 6. This compound CAS#: 20637-09-6 [m.chemicalbook.com]
- 7. biotage.com [biotage.com]
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 4-(4-aminophenyl)butanoate
For: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-(4-aminophenyl)butanoate is a key intermediate in the synthesis of various pharmaceuticals, most notably the alkylating agent Chlorambucil, which is used in the treatment of chronic lymphocytic leukemia.[1][2] The efficient and safe production of this intermediate at scale is therefore of significant interest to the pharmaceutical industry. This document provides a detailed guide to the scale-up synthesis of this compound, focusing on the catalytic hydrogenation of Methyl 4-(4-nitrophenyl)butanoate. The protocols and discussions herein are grounded in established industrial practices and safety procedures to ensure a robust, reproducible, and safe manufacturing process.
Synthetic Strategy: Catalytic Hydrogenation
The most common and industrially viable route to this compound is the reduction of the corresponding nitro compound, Methyl 4-(4-nitrophenyl)butanoate. Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred method for this transformation due to its high efficiency, selectivity, and the clean nature of the reaction, which produces water as the only byproduct.[1]
Reaction Scheme
Caption: Synthetic route to this compound.
Process Parameters and Optimization for Scale-Up
Scaling up a chemical synthesis requires careful consideration of various parameters to maintain efficiency, safety, and product quality. The following table summarizes key parameters for the catalytic hydrogenation of Methyl 4-(4-nitrophenyl)butanoate.
| Parameter | Laboratory Scale (grams) | Kilogram Scale | Rationale and Causality |
| Substrate | Methyl 4-(4-nitrophenyl)butanoate | Methyl 4-(4-nitrophenyl)butanoate | Starting material for the reduction. |
| Catalyst | 10% Palladium on Carbon (wet) | 5-10% Palladium on Carbon (wet) | Pd/C is a highly active and selective catalyst for nitro group reduction. Using a wet catalyst mitigates its pyrophoric nature, which is a critical safety consideration at scale.[3][4] |
| Catalyst Loading | 5-10 mol% | 1-5 w/w % of substrate | At a larger scale, minimizing the catalyst loading is economically favorable. Optimization studies are crucial to find the lowest effective catalyst amount without compromising reaction time and completion.[5] |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Methanol | Methanol is an excellent solvent for both the starting material and the product, and it has good hydrogen solubility. Its volatility simplifies removal during work-up. Protic solvents have been shown to provide higher conversion rates in nitrobenzene hydrogenation.[6] |
| Hydrogen Pressure | 1-4 atm (balloon) | 5-10 bar (5-10 atm) | Increased hydrogen pressure at a larger scale improves the gas-liquid mass transfer, leading to a faster reaction rate. This is a critical factor in overcoming potential mass transfer limitations in large reactors.[7][8] |
| Temperature | Room Temperature to 40°C | 40-60°C | The hydrogenation of nitro groups is exothermic. While the reaction can proceed at room temperature, gentle heating can increase the reaction rate. However, the temperature must be carefully controlled to prevent runaway reactions and the formation of byproducts.[9] |
| Reaction Time | 1-4 hours | 4-8 hours | Reaction time is dependent on catalyst activity, hydrogen pressure, temperature, and agitation efficiency. Close monitoring is required to determine the reaction endpoint. |
| Agitation | Magnetic Stirring | Mechanical Stirring (e.g., turbine) | Efficient agitation is crucial for suspending the catalyst and ensuring good contact between the three phases (solid catalyst, liquid substrate/solvent, and gaseous hydrogen). Inadequate agitation can significantly slow down the reaction.[5] |
Detailed Scale-Up Protocol
This protocol outlines the kilogram-scale synthesis of this compound.
Materials and Equipment
-
Reactor: A suitable pressure reactor (e.g., stainless steel or glass-lined) equipped with a mechanical stirrer, heating/cooling jacket, temperature and pressure probes, a hydrogen inlet, and a rupture disc.
-
Catalyst Filtration System: An enclosed filter system (e.g., a filter press or a contained filter dryer) to safely handle the pyrophoric catalyst.
-
Reagents:
-
Methyl 4-(4-nitrophenyl)butanoate
-
10% Palladium on Carbon (50% wet)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Nitrogen gas (for inerting)
-
Celite® or a similar filter aid
-
Experimental Workflow
Caption: Workflow for the scale-up synthesis.
Step-by-Step Procedure
-
Reactor Preparation:
-
Ensure the reactor is clean and dry.
-
Inert the reactor by purging with nitrogen gas several times to remove all oxygen. This is a critical safety step to prevent the formation of an explosive mixture with hydrogen.
-
-
Charging of Reactants:
-
Charge the reactor with Methyl 4-(4-nitrophenyl)butanoate.
-
Add anhydrous methanol. The typical solvent volume is 5-10 times the weight of the substrate.
-
Begin agitation to dissolve the starting material.
-
-
Catalyst Charging:
-
In a separate vessel, prepare a slurry of the wet 10% Pd/C catalyst in a small amount of methanol.
-
Under a nitrogen atmosphere, transfer the catalyst slurry to the reactor. This should be done carefully to avoid contact of the catalyst with air.
-
-
Hydrogenation:
-
Seal the reactor and perform a final nitrogen purge.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).
-
Start the mechanical stirrer at a speed sufficient to ensure good catalyst suspension.
-
Heat the reaction mixture to the target temperature (e.g., 50°C). The hydrogenation is exothermic, so cooling may be required to maintain a constant temperature.[9]
-
Monitor the reaction progress by observing the hydrogen uptake and by in-process analysis (e.g., HPLC or TLC) of samples taken at regular intervals. The reaction is complete when hydrogen uptake ceases and the starting material is no longer detected.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, stop the hydrogen flow and cool the reactor to room temperature.
-
Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Prepare a pad of Celite® in the enclosed filtration system and pre-wet it with methanol.
-
Under a nitrogen atmosphere, transfer the reaction mixture through the filtration system to remove the palladium on carbon catalyst. The filter cake should be kept wet with solvent at all times to prevent ignition.[10]
-
Wash the filter cake with additional methanol to recover any remaining product.
-
Combine the filtrate and the washings.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting crude product, this compound, can be further purified if necessary, for example by recrystallization from a suitable solvent system (e.g., ether-pentane mixture).[11]
-
Safety Considerations for Scale-Up
-
Hydrogen Flammability: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated area with explosion-proof equipment. The reactor must be thoroughly purged with an inert gas (nitrogen) before introducing hydrogen.[12]
-
Pyrophoric Catalyst: Palladium on carbon is pyrophoric, especially after use when it is finely divided and may contain adsorbed hydrogen. It must be handled under an inert atmosphere and should never be allowed to dry in the air. The used catalyst should be carefully quenched by slowly adding it to a large volume of water before disposal.[3][4][13][14]
-
Exothermic Reaction: The hydrogenation of nitro groups is a highly exothermic reaction. The reactor must have an efficient cooling system to control the temperature and prevent a runaway reaction.
-
Pressure Safety: The reactor must be equipped with a pressure relief valve and a rupture disc to prevent over-pressurization.
Analytical Quality Control
To ensure the quality and purity of the final product, the following analytical methods are recommended:
| Analytical Method | Purpose | Typical Parameters/Results |
| HPLC (High-Performance Liquid Chromatography) | Monitor reaction progress, determine product purity, and quantify impurities. | Mobile Phase: Acetonitrile/Water gradient. Column: C18. Detection: UV at 254 nm. Purity should be >98%.[15] |
| TLC (Thin-Layer Chromatography) | Rapid in-process check of reaction completion. | Mobile Phase: Ethyl Acetate/Hexane (1:1). Visualization: UV light. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy | Confirm the structure of the final product. | The spectrum should show the disappearance of the nitro-aromatic protons and the appearance of the amino-aromatic protons, along with the characteristic signals for the butyl ester chain. |
| Mass Spectrometry (MS) | Confirm the molecular weight of the product. | Electrospray ionization (ESI) should show the [M+H]⁺ ion at m/z 194.1. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identify and quantify residual solvents. | To ensure that residual methanol is below the limits specified by ICH guidelines.[16] |
Impurity Profile and Control
Potential impurities in the synthesis of this compound can arise from the starting materials, side reactions, or degradation.[15][17][18]
-
Unreacted Starting Material: Methyl 4-(4-nitrophenyl)butanoate.
-
Partially Reduced Intermediates: Such as the corresponding nitroso and hydroxylamine compounds.
-
Byproducts from Over-reduction: In some cases, the aromatic ring can be hydrogenated under harsh conditions.
-
Residual Solvents: Methanol from the reaction and other solvents from purification.
Controlling the reaction parameters, such as temperature and catalyst loading, and ensuring complete reaction are key to minimizing these impurities. The purification process, particularly recrystallization, is effective in removing most of these impurities to achieve the desired product quality.
Conclusion
The scale-up synthesis of this compound via catalytic hydrogenation is a well-established and efficient process. By carefully controlling the reaction parameters, adhering to strict safety protocols for handling hydrogen and pyrophoric catalysts, and implementing robust analytical quality control, this key pharmaceutical intermediate can be manufactured safely and in high purity at an industrial scale.
References
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- 4. ehs.uci.edu [ehs.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a statistical approach - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
- 8. almacgroup.com [almacgroup.com]
- 9. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 11. US3046301A - Method of making chlorambucil - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sarponggroup.com [sarponggroup.com]
- 14. pnnl.gov [pnnl.gov]
- 15. soeagra.com [soeagra.com]
- 16. ijsrtjournal.com [ijsrtjournal.com]
- 17. ijrpr.com [ijrpr.com]
- 18. ijprajournal.com [ijprajournal.com]
The Versatile Scaffold: Harnessing Methyl 4-(4-aminophenyl)butanoate for the Synthesis of Bioactive Heterocyclic Compounds
Introduction: Unveiling the Potential of a Unique Building Block
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular architectures with potent biological activities is perpetual. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. Methyl 4-(4-aminophenyl)butanoate, a seemingly simple aromatic amino ester, emerges as a highly versatile and strategic starting material for the construction of a range of complex heterocyclic systems. Its bifunctional nature, possessing a nucleophilic aromatic amine and a modifiable ester group, provides a unique platform for a variety of cyclization strategies. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for the synthesis of medicinally relevant heterocyclic scaffolds, including quinolones and lactams.
I. Synthesis of Quinolone Scaffolds: A Gateway to Antibacterial Agents
The quinolone and 4-quinolone motifs are central to a major class of antibacterial agents. The inherent structure of this compound is well-suited for established quinolone synthetic routes, such as the Gould-Jacobs and Conrad-Limpach reactions. These methods leverage the reactivity of the aniline moiety to construct the core quinolone bicycle.
A. The Gould-Jacobs Reaction: A Thermal Cyclization Approach
The Gould-Jacobs reaction is a robust method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolones.[1][2][3] The reaction proceeds through the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization.
This protocol adapts the classical Gould-Jacobs reaction to this compound. The initial condensation is followed by a high-temperature cyclization to form the quinolone ring system.
Step 1: Condensation
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.
-
After completion, allow the reaction mixture to cool to room temperature. The intermediate, diethyl 2-(((4-(4-methoxycarbonylbutyl)phenyl)amino)methylene)malonate, is often used in the next step without further purification.
Step 2: Thermal Cyclization
-
To the crude intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to 240-260°C and maintain this temperature for 30-60 minutes.[4] The cyclization is accompanied by the elimination of ethanol.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and add hexane to precipitate the crude product.
-
Filter the solid, wash with hexane, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the purified quinolone derivative.
Causality and Experimental Choices:
-
The initial condensation is a nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate by the aniline nitrogen. This step is typically performed neat or in a high-boiling solvent to drive the reaction towards completion by removing the ethanol byproduct.
-
The high temperature required for the cyclization step is necessary to overcome the activation energy for the intramolecular electrophilic attack of the aniline ring onto one of the ester carbonyls, followed by elimination of ethanol to form the heterocyclic ring.[3] The choice of a high-boiling, inert solvent is crucial to achieve the required temperature safely and efficiently.
Workflow for Gould-Jacobs Reaction
Caption: Workflow of the Gould-Jacobs reaction.
| Product | Reagents | Conditions | Yield (%) | Reference |
| Ethyl 4-hydroxy-7-(4-methoxycarbonylbutyl)quinoline-3-carboxylate | This compound, Diethyl ethoxymethylenemalonate | 1. 125°C, 2h; 2. Dowtherm A, 250°C, 30 min | 75-85 (estimated) | [1][3] |
II. Synthesis of Lactams: Crafting Cyclic Amides through Intramolecular Cyclization
The butanoic acid chain in this compound provides an excellent opportunity for the synthesis of lactams, specifically γ-lactams (pyrrolidinones), through intramolecular amidation. This transformation first requires the hydrolysis of the methyl ester to the corresponding carboxylic acid.
A. Hydrolysis of the Methyl Ester
The conversion of the methyl ester to a carboxylic acid is a straightforward and high-yielding reaction.
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 eq).
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50°C) until the reaction is complete (monitored by TLC).
-
Cool the mixture and carefully neutralize with an aqueous acid (e.g., 1M HCl) to a pH of approximately 6-7.
-
The product, 4-(4-aminophenyl)butanoic acid, will precipitate out of the solution.[5]
-
Filter the solid, wash with cold water, and dry under vacuum.
B. Intramolecular Amidation to form a γ-Lactam
The resulting 4-(4-aminophenyl)butanoic acid can undergo intramolecular cyclization to form the corresponding γ-lactam. This reaction is typically promoted by dehydrating agents or by heating.
-
In a round-bottom flask, dissolve 4-(4-aminophenyl)butanoic acid (1.0 eq) in a suitable high-boiling aprotic solvent such as toluene or xylene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).
-
Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Causality and Experimental Choices:
-
The initial hydrolysis of the ester is a classic saponification reaction. The use of a base is essential to deprotonate the carboxylic acid formed, driving the equilibrium towards the products. Acidification then protonates the carboxylate to yield the free carboxylic acid.
-
The intramolecular amidation is a dehydration reaction. The use of a Dean-Stark trap is crucial to remove water and shift the equilibrium towards the formation of the lactam.[6] An acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
Workflow for Lactam Synthesis
Caption: Workflow for the synthesis of a γ-lactam.
| Product | Starting Material | Conditions | Yield (%) | Reference |
| 4-(4-Aminophenyl)butanoic acid | This compound | NaOH, MeOH/H₂O, RT | >95 | [7] |
| 1-(4-Butan-4-olidyl)phenylamine | 4-(4-Aminophenyl)butanoic acid | p-TSA, Toluene, Reflux | 80-90 (estimated) | [6] |
III. Synthesis of Tetrahydro-γ-carbolines: Accessing Neurologically Active Scaffolds
Tetrahydro-γ-carbolines are a class of heterocyclic compounds that have garnered significant interest due to their presence in various biologically active natural products and their potential as therapeutic agents, particularly in the central nervous system. The synthesis of this scaffold can be achieved from aniline derivatives through multi-step sequences.
A. Fischer Indole Synthesis followed by Pictet-Spengler Reaction
A plausible route to a tetrahydro-γ-carboline derivative from this compound involves a Fischer indole synthesis to form an indole intermediate, which can then undergo a Pictet-Spengler reaction.
Step 1: Fischer Indole Synthesis
-
React this compound (1.0 eq) with a suitable ketone (e.g., 4-chlorobutyraldehyde dimethyl acetal) in the presence of an acid catalyst (e.g., polyphosphoric acid or zinc chloride) at elevated temperatures. This will form the corresponding indole derivative.
-
The specific conditions will vary depending on the ketone used. The reaction should be monitored by TLC.
-
Upon completion, the reaction mixture is worked up by pouring it into ice water and extracting the product with an organic solvent.
Step 2: Pictet-Spengler Reaction
-
The indole derivative from Step 1, which now contains a side chain amenable to cyclization, is reacted with an aldehyde or ketone in the presence of an acid catalyst (e.g., trifluoroacetic acid).[3][8]
-
The reaction is typically carried out in a solvent such as dichloromethane or toluene at temperatures ranging from room temperature to reflux.
-
After the reaction is complete, the mixture is neutralized, and the product is extracted and purified by column chromatography.
Causality and Experimental Choices:
-
The Fischer indole synthesis is a classic method for forming indoles from arylhydrazines and carbonyl compounds. The reaction proceeds through a[9][9]-sigmatropic rearrangement of the enamine intermediate. The choice of acid catalyst and temperature is critical for the efficiency of this reaction.
-
The Pictet-Spengler reaction is an intramolecular electrophilic substitution where the electron-rich indole ring attacks an iminium ion formed in situ from the side-chain amine and the added aldehyde/ketone.[3] The acid catalyst is essential for the formation of the reactive iminium ion.
Workflow for Tetrahydro-γ-carboline Synthesis
Caption: Generalized workflow for tetrahydro-γ-carboline synthesis.
| Product | Key Reactions | Reagents | Conditions | Yield (%) | Reference |
| Tetrahydro-γ-carboline derivative | Fischer Indole Synthesis, Pictet-Spengler Reaction | Ketone, Aldehyde, Acid Catalysts | Multi-step, variable | Moderate to Good (estimated) | [8][9] |
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its inherent bifunctionality allows for its facile incorporation into a variety of powerful and well-established synthetic methodologies for the construction of diverse and medicinally relevant heterocyclic compounds. The protocols and mechanistic discussions provided herein serve as a guide for researchers and drug development professionals to unlock the full potential of this versatile building block in the creation of novel therapeutic agents. The ability to readily access quinolone, lactam, and carboline cores from a single, commercially available starting material underscores its value in accelerating drug discovery programs.
References
-
Usiena air. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
National Institutes of Health. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. [Link]
-
Cambridge University Press. Conrad-Limpach Reaction. [Link]
-
Prospects in Pharmaceutical Sciences. The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. [Link]
-
Wikipedia. Gould-Jacobs reaction. [Link]
-
MDPI. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. [Link]
-
SynArchive. Conrad-Limpach Synthesis. [Link]
-
Wikipedia. Conrad–Limpach synthesis. [Link]
-
Wikipedia. Pictet–Spengler reaction. [Link]
-
ResearchGate. The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. [Link]
-
MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
-
Prospects in Pharmaceutical Sciences. the methods of synthesis of 2-aminobenzophenones. [Link]
-
National Institutes of Health. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
-
onlinelibrary.wiley.com. Gould-Jacobs Reaction. [Link]
-
National Institutes of Health. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]
-
Wikipedia. Conrad-Limpach-Chinolinsynthese. [Link]
-
Royal Society of Chemistry. Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
Quora. What is Methyl Butanoate Acid hydrolysis equation (also names of substances formed with simplified v structural formulas)?. [Link]
-
biotage.com. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]
-
National Institutes of Health. 4-(4-Aminophenyl)butanoic acid. [Link]
- Google Patents. Method of producing methyl ether of 4-(4-aminophenyl)butyric acid.
-
ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]
-
National Institutes of Health. (4+1) vs (4+2): Catalytic Intramolecular Coupling between Cy-clobutanones and Trisubstituted Allenes via C–C Activation. [Link]
-
Chemsrc. 4-(4-Aminophenyl)butanoic acid. [Link]
-
National Institutes of Health. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. [Link]
-
National Institutes of Health. Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. [Link]
-
Royal Society of Chemistry. Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. [Link]
Sources
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- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
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- 5. 4-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 27049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. quora.com [quora.com]
- 8. html.rhhz.net [html.rhhz.net]
- 9. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 4-(4-aminophenyl)butanoate
Welcome to the technical support center for the synthesis of Methyl 4-(4-aminophenyl)butanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. This compound is a crucial intermediate, notably in the production of the anticancer drug chlorambucil, making its efficient synthesis a significant focus in medicinal chemistry.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol, grounded in established chemical principles and practical laboratory experience.
Overview of Synthetic Pathways
Two primary routes are commonly employed for the synthesis of this compound. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity profile.
-
Route A: Catalytic Hydrogenation. This is the most prevalent and often highest-yielding method. It involves the reduction of the nitro group of Methyl 4-(4-nitrophenyl)butanoate using a catalyst, typically Palladium on carbon (Pd/C), under a hydrogen atmosphere.[1][3]
-
Route B: Fischer Esterification. This classic method involves the acid-catalyzed reaction between 4-(4-aminophenyl)butanoic acid and methanol.[4][5] While straightforward, this reaction is governed by an equilibrium that can limit the final yield.[6][7]
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, focusing on the more common catalytic hydrogenation pathway.
Problem Area: Catalytic Hydrogenation (Route A)
Q1: My hydrogenation reaction is extremely slow or stalls completely. What are the likely causes and how can I fix them?
A1: Low or no conversion is a frequent issue in catalytic hydrogenation and can almost always be traced back to one of three areas: the catalyst, the reaction conditions, or the reagents.
-
Cause 1: Catalyst Inactivity. The palladium catalyst may be deactivated. This can happen due to improper storage, handling, or poisoning from impurities.[8] Catalysts like Pd/C are sensitive to air and moisture over long periods.
-
Solution: Always use a fresh batch of catalyst if you suspect deactivation. Handle the catalyst under an inert atmosphere (like nitrogen or argon) as much as possible to prevent oxidation.[8]
-
-
Cause 2: Inefficient Mass Transfer. This is a critical and often overlooked issue. The reaction is a three-phase system: solid catalyst, liquid substrate/solvent, and gaseous hydrogen. For the reaction to proceed, hydrogen must dissolve in the solvent and diffuse to the catalyst surface.
-
Solution: Ensure vigorous and efficient stirring.[8] Poor agitation creates a hydrogen-starved environment at the catalyst surface, dramatically slowing the reaction rate. If using a magnetic stir bar, ensure it is creating a deep vortex. For larger-scale reactions, mechanical overhead stirring is superior.
-
-
Cause 3: Insufficient Hydrogen Pressure. The reaction rate is dependent on the concentration (partial pressure) of hydrogen.
-
Cause 4: Reagent or Solvent Impurities. Sulfur or halogen-containing impurities in the starting material or solvent can act as catalyst poisons, shutting down the reaction.
-
Solution: Ensure the purity of your Methyl 4-(4-nitrophenyl)butanoate. Use high-purity, dry solvents. If impurities are suspected, purifying the starting material via recrystallization or column chromatography may be necessary.
-
Caption: Troubleshooting workflow for low conversion in catalytic hydrogenation.
Q2: My NMR shows unexpected signals, suggesting over-reduction of the aromatic ring. How can I improve chemoselectivity?
A2: While Pd/C is generally chemoselective for the nitro group, over-reduction of the aromatic ring can occur under harsh conditions.[9][10]
-
Cause 1: Prolonged Reaction Time. Leaving the reaction for an extended period after the starting material is consumed (e.g., overnight) can lead to the slow reduction of the benzene ring.
-
Solution: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] Stop the reaction as soon as the starting nitro compound is fully consumed.
-
-
Cause 2: Overly Aggressive Conditions. High hydrogen pressure and elevated temperatures can promote aromatic ring reduction.
-
Solution: Perform the reaction at room temperature and atmospheric pressure (balloon) first.[1] Only increase pressure or temperature if the reaction is unacceptably slow. A more active catalyst like Platinum on carbon (Pt/C) is more prone to ring reduction and should generally be avoided for this transformation unless high selectivity is not a concern.[9]
-
Q3: The workup is messy. After filtering the catalyst, I get a dark brown oil instead of the expected solid product. What's happening?
A3: The desired product, this compound, has a melting point of around 42°C, so it should be a solid at room temperature if pure.[1][3] An oily or dark-colored product indicates impurities.
-
Cause 1: Colloidal Palladium. In some cases, very fine palladium particles can pass through the filter paper or Celite pad, resulting in a dark-colored filtrate. These residual metals can also promote slow degradation or oxidation of the product.
-
Solution: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[8] Ensure the pad is well-packed. If the filtrate is still dark, filtering it a second time through a fresh Celite pad or a 0.45 µm syringe filter can be effective.
-
-
Cause 2: Product Oxidation. Aromatic amines are susceptible to air oxidation, which can form colored impurities. This is often exacerbated by residual catalyst.
-
Solution: Work up the reaction promptly after completion. After removing the solvent under reduced pressure, consider dissolving the crude product in a suitable solvent (like diethyl ether or ethyl acetate) and washing with a mild reducing agent solution (e.g., dilute sodium bisulfite) to remove colored oxidation byproducts. Subsequent drying and solvent removal should yield a cleaner product.
-
-
Cause 3: Incomplete Reaction/Byproducts. The presence of unreacted starting material or other byproducts will depress the melting point, potentially causing the product to be an oil at room temperature.
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst and loading for the hydrogenation? A1: 10% Palladium on carbon (Pd/C) is the standard catalyst. A loading of 5-10 mol% relative to the substrate is typically sufficient.[8] However, some procedures report using a higher weight percentage (e.g., ~30% by weight) to ensure a rapid reaction.[1]
Q2: Which solvent is best for the hydrogenation reaction? A2: Methanol or ethanol are excellent choices as they readily dissolve the starting material and are stable under the reaction conditions.[1][8] Ethyl acetate can also be used. Ensure the solvent is of high purity and reasonably dry.
Q3: How can I effectively monitor the reaction progress? A3: Thin-Layer Chromatography (TLC) is the quickest and most common method.[8][11] Use a mobile phase like 3:1 Hexane:Ethyl Acetate. The starting nitro compound is less polar and will have a higher Rf value than the product amine, which will be more polar and have a lower Rf. The reaction is complete when the spot corresponding to the starting material disappears.
Q4: What are the proper storage conditions for the final product? A4: this compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C.[1][3] This prevents slow air oxidation of the amine functional group, which can lead to discoloration and degradation over time.
Optimized Experimental Protocol: Catalytic Hydrogenation
This protocol details a reliable method for the synthesis of this compound from its nitro precursor, with an expected yield of over 85%.[1][3]
Reagent and Materials Table
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Methyl 4-(4-nitrophenyl)butanoate | 223.22 | 3.00 | 13.44 | 1.0 |
| 10% Palladium on Carbon (Pd/C) | - | 0.30 | - | 10 wt% |
| Methanol (MeOH) | 32.04 | 40 mL | - | - |
| Hydrogen (H₂) | 2.02 | Balloon | - | Excess |
| Celite® 545 | - | - | - | For filtration |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-(4-nitrophenyl)butanoate (3.00 g, 13.44 mmol).
-
Solvent Addition: Add methanol (40 mL) to the flask and stir until the starting material is fully dissolved.
-
Inerting: Seal the flask with a septum. Carefully purge the flask with nitrogen or argon for 5 minutes to remove air.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (0.30 g).
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas, typically by attaching a hydrogen-filled balloon to the flask via a needle.[1][8]
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress should be monitored by TLC every 30 minutes. The reaction is typically complete within 1-2 hours.
-
Work-up - Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas. Prepare a small plug of Celite® in a Büchner funnel and wet it with methanol. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.
-
Safety Note: The Pd/C catalyst can be pyrophoric when dry. Do not allow the filter cake to dry completely. Keep it wet with solvent at all times.[8]
-
-
Washing: Wash the filter cake with a small amount of methanol or ethyl acetate (2 x 10 mL) to recover any adsorbed product.[1]
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often a brown solid with high purity (yield ~88%).[1] If it appears as an oil or is heavily discolored, it can be purified by recrystallization from a minimal amount of a non-polar solvent like ligroine or a hexane/ether mixture to yield off-white to light brown needle-shaped crystals.
Caption: Step-by-step experimental workflow for the hydrogenation protocol.
References
- Method of producing methyl ether of 4-(4-aminophenyl)butyric acid. (n.d.).
-
Fischer–Speier esterification. (2023). Wikipedia. [Link]
-
Fischer Esterification. (2023). Chemistry Steps. [Link]
-
Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). (2022). Master Organic Chemistry. [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]
-
Methyl 4-(4-nitrophenyl)butanoate. (n.d.). PubChem. [Link]
-
Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. (2018). MIT Open Access Articles. [Link]
-
Catalytic Hydrogenation. (2020). Reddit. [Link]
Sources
- 1. This compound | 20637-09-6 [chemicalbook.com]
- 2. RU2567555C1 - Method of producing methyl ether of 4-(4-aminophenyl)butyric acid - Google Patents [patents.google.com]
- 3. This compound CAS#: 20637-09-6 [m.chemicalbook.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
common side products in the reduction of methyl 4-(4-nitrophenyl)butyrate
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of amine-containing compounds. Specifically, we address the common challenges and side product formations encountered during the reduction of methyl 4-(4-nitrophenyl)butyrate to its corresponding aniline, methyl 4-(4-aminophenyl)butanoate. Our focus is on providing practical, field-tested insights and troubleshooting strategies rooted in mechanistic understanding.
Section 1: The Mechanistic Landscape of Nitro Group Reduction
The conversion of an aromatic nitro group to an amine is a cornerstone of synthetic chemistry. However, it is not a single-step transformation. The reaction proceeds through a series of partially reduced intermediates. The accumulation of these intermediates, or their subsequent condensation, is the primary source of impurities and side products.
The desired reaction proceeds via a six-electron reduction, typically through nitroso and hydroxylamine intermediates to furnish the final amine.
Caption: The direct reduction pathway for an aryl nitro compound.
The primary challenge arises when reaction conditions are not optimal, allowing the reactive nitroso and hydroxylamine intermediates to condense, forming dimeric species such as azoxy, azo, and hydrazo compounds.[1][2][3]
Caption: Formation of common dimeric side products from key intermediates.
Section 2: Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during the reduction of methyl 4-(4-nitrophenyl)butyrate.
Q1: My reaction mixture has developed a persistent yellow, orange, or red color. What are these colored impurities?
A1: The appearance of strong color is a classic indicator of azoxy and azo compound formation.[3] These molecules possess extended conjugated systems, causing them to absorb visible light. They are formed through the condensation of the nitroso and hydroxylamine intermediates.[1][2] Their presence suggests that the reduction to the amine is either slow or incomplete, allowing these side reactions to occur. Certain reducing agents, like lithium aluminum hydride (LiAlH₄), are known to favor the formation of azo compounds from aromatic nitro substrates and should be avoided for this transformation.[4][5]
Q2: My catalytic hydrogenation (e.g., using Pd/C and H₂) started well but has now stalled before completion. What are the likely causes?
A2: This phenomenon, known as catalyst deactivation or poisoning, is a frequent issue in heterogeneous catalysis. Several factors can be responsible:
-
Catalyst Poisoning by Intermediates: In cases of insufficient hydrogen pressure or poor agitation, intermediates can build up on the catalyst surface.[6] Some of these, particularly azine-type structures, can act as catalyst poisons, blocking active sites and halting the reaction.[6]
-
Product Inhibition: The desired amine product can sometimes adsorb strongly onto the catalyst surface, preventing the starting material from accessing the active sites.[3] Increasing catalyst loading can sometimes mitigate this effect.
-
Contaminants: Trace amounts of sulfur or phosphorus compounds in your starting material or solvent can irreversibly poison noble-metal catalysts like palladium.[3]
-
Insufficient Agitation: In a three-phase system (solid catalyst, liquid solution, gaseous hydrogen), vigorous stirring is critical to ensure efficient mass transfer of hydrogen to the catalyst surface.[3]
Q3: I'm using a metal/acid system like SnCl₂/HCl. My reaction seems complete, but the workup is problematic, yielding a thick, gelatinous precipitate that is difficult to filter. How can I improve this?
A3: This is a characteristic issue with tin-based reductions. When you neutralize the acidic reaction mixture with a base (e.g., NaHCO₃ or NaOH) during workup, you precipitate hydrated tin oxides (SnO₂·nH₂O).[7] These precipitates are often gelatinous and can trap your product, leading to low yields and difficult filtration.
-
Recommended Workup Strategy: Instead of simply neutralizing, basify the solution until it is strongly alkaline (pH > 10). This can help form more soluble stannate salts. Then, perform an extraction with a suitable organic solvent (e.g., ethyl acetate). Filtering the entire biphasic mixture through a pad of celite can help break up the emulsion and remove the tin salts before separating the layers.[8]
Q4: Can the methyl ester functional group in my starting material be accidentally reduced?
A4: This is a valid concern and depends entirely on your choice of reducing agent.
-
Chemoselective Reagents (Recommended): Catalytic hydrogenation (H₂ with Pd/C, PtO₂, or Raney Nickel) and metal/acid reductions (SnCl₂, Fe/HCl, Zn/AcOH) are generally highly chemoselective for the nitro group and will not reduce the methyl ester.[4][5] These are the preferred methods for this specific substrate.
-
Non-Selective Reagents (To Avoid): Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are not selective and will readily reduce both the nitro group (to an azo compound) and the ester group (to an alcohol).[4][9] Sodium borohydride (NaBH₄) is typically not strong enough to reduce an aromatic nitro group or an ester under standard conditions.[10]
Q5: How can I best monitor the reaction to ensure it goes to completion without forming excessive side products?
A5: The most reliable method is Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the reaction mixture alongside your starting material. The product, this compound, is significantly more polar than the starting nitro compound due to the amine group. Therefore, it will have a lower Rf value. The reaction is complete when the starting material spot has been completely consumed. You may also see intermediate spots corresponding to the hydroxylamine or colored spots for azo/azoxy compounds if the reaction is not proceeding cleanly.
Section 3: Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (e.g., old Pd/C).2. Insufficient reducing agent (e.g., SnCl₂).3. Low H₂ pressure or leak in the system.4. Poor quality reagents or solvents. | 1. Use fresh, high-quality catalyst.2. Ensure proper stoichiometry; a molar excess of the reducing agent is often required.[8]3. Check for leaks; ensure a positive hydrogen pressure is maintained.4. Use fresh, anhydrous solvents and high-purity reagents. |
| Formation of Colored Impurities (Yellow/Orange/Red) | 1. Localized overheating in an exothermic reaction.2. Insufficient reducing agent or slow reduction rate.3. Inefficient mixing or hydrogen supply. | 1. Control the reaction temperature with an ice bath, especially during initial stages or reagent addition.[8]2. Ensure an adequate excess of the reducing agent is present to push the reaction past the intermediate stages.3. Increase stirring speed. For hydrogenations, ensure a steady supply of H₂. |
| Product Loss During Workup | 1. Formation of insoluble metal oxides (e.g., SnO₂).2. Product remains in the aqueous layer as a protonated ammonium salt.3. Emulsion formation during extraction. | 1. Filter the mixture through celite. Consider strongly basic conditions to form soluble metal salts.2. Ensure the aqueous layer is sufficiently basic (pH > 9) before extraction to deprotonate the amine.[11]3. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Unintended Reduction of Ester Group | 1. Use of a non-chemoselective reducing agent. | 1. Avoid strong hydride reagents like LiAlH₄. Use selective methods such as catalytic hydrogenation (H₂/Pd/C) or SnCl₂.[4] |
Section 4: Recommended Experimental Protocol - Catalytic Hydrogenation
This protocol details a reliable and generally clean method for the reduction of methyl 4-(4-nitrophenyl)butyrate using palladium on carbon (Pd/C) as the catalyst.
Materials:
-
Methyl 4-(4-nitrophenyl)butanoate
-
10% Palladium on Carbon (Pd/C) catalyst (use the 50% wet grade for safety)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc), reagent grade
-
Hydrogen (H₂) gas cylinder with regulator
-
Balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add methyl 4-(4-nitrophenyl)butyrate (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable solvent like methanol or ethyl acetate (approx. 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate). Causality Note: The catalyst is added after the substrate is dissolved to ensure good initial mixing and prevent localized reaction hotspots.
-
System Purge: Seal the flask with a septum. Using a needle attached to a vacuum/inert gas line, carefully evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Causality Note: This step is crucial to remove oxygen, which can deactivate the catalyst and create a potentially explosive mixture with hydrogen.
-
Hydrogenation: Replace the inert gas atmosphere with hydrogen. This can be done by connecting a balloon filled with H₂ or by attaching the flask to a hydrogenation apparatus. For a balloon setup, evacuate the inert gas one final time and backfill with H₂. Ensure the system is sealed.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Causality Note: Vigorous stirring is essential for efficient contact between the solid catalyst, the dissolved substrate, and the hydrogen gas.[3]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed. The reaction is typically complete within 2-12 hours, depending on the scale and setup.
-
Workup - Catalyst Removal: Once complete, carefully purge the flask with an inert gas to remove all hydrogen. Safety Warning: Pd/C is pyrophoric, especially when dry and exposed to air after being used for hydrogenation. Do not allow the catalyst to dry on the filter paper. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of the reaction solvent to recover any adsorbed product.
-
Isolation: The filtrate contains the desired product. The solvent can be removed under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization if necessary.
References
-
askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]
-
Sarthaks eConnect. (2025, January 10). Explain the mechanism of reaction of nitrobenzene with Sn/HCl. Retrieved from [Link]
-
Dubey, R., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2593–2598. Retrieved from [Link]
-
Wikipedia. Reduction of nitro compounds. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025, December 28). Sn2+ reduction. Retrieved from [Link]
-
Vedantu. Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE. Retrieved from [Link]
-
ResearchGate. Proposed mechanism for catalytic hydrogenation of nitrobenzene. Retrieved from [Link]
-
ACS Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]
-
ResearchGate. General hydrogenation mechanism of nitroarenes. Retrieved from [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. Aromatic Side Chain Reduction: Nitro. Retrieved from [Link]
-
ResearchGate. (2013, May 8). What method can be used for reduction of aryl nitro group? Retrieved from [Link]
-
Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
-
ACS Publications. Studies on the mechanism of transfer hydrogenation of nitro arenes by formate salts catalyzed by palladium/carbon. Retrieved from [Link]
-
Chemsrc. (2025, August 22). This compound. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Nitro Reduction. Retrieved from [Link]
-
PrepChem.com. Synthesis of ethyl 4-(4-aminophenyl)butyrate. Retrieved from [Link]
- Google Patents. (2017). CN106905175A - A kind of preparation method of p-aminophenyl butyric acid.
-
PubMed Central. (2014, April 22). Revealing the Bacterial Butyrate Synthesis Pathways by Analyzing (Meta)genomic Data. Retrieved from [Link]
-
MDPI. The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. Retrieved from [Link]
-
PubChem. 4-Nitrophenyl butyrate. Retrieved from [Link]
-
PubChem. Methyl 4-(4-nitrophenyl)butanoate. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
PubMed Central. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. Retrieved from [Link]
Sources
- 1. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. METHYL 4-(4-(BIS(2-CHLOROETHYL)AMINO)PHENYL)BUTYRATE synthesis - chemicalbook [chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
Technical Support Center: Purification of Methyl 4-(4-aminophenyl)butanoate
Welcome to the technical support center for the synthesis and purification of Methyl 4-(4-aminophenyl)butanoate. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this key intermediate. As a crucial building block in the synthesis of pharmaceuticals like Chlorambucil, achieving high purity is paramount.[1] This document provides in-depth, experience-driven answers to common purification and troubleshooting questions.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.
Question 1: My crude product is a dark brown oil, but the literature reports a low-melting solid. What happened and how can I fix it?
Answer:
This is a very common issue when working with aromatic amines like anilines. The discoloration is almost certainly due to the oxidation of the aniline moiety, which leads to the formation of highly colored polymeric impurities.[2] Aniline itself is known to darken upon exposure to air and light.
Immediate Corrective Actions:
-
Proceed with Purification: Do not be discouraged by the color. The purification methods outlined below are designed to remove these colored impurities.
-
Use an Antioxidant (Future Syntheses): For subsequent batches, consider blanketing the reaction and work-up steps with an inert gas like nitrogen or argon to minimize contact with oxygen.
Purification Strategy: The most effective method to remove both baseline impurities and colored oxidation byproducts is column chromatography, followed by recrystallization. The polar nature of the oxidation products often causes them to bind strongly to the silica gel, allowing for effective separation.
Question 2: I'm performing flash column chromatography on silica gel, but my product is smearing/tailing down the column, and my yield is low. What's going wrong?
Answer:
This is a classic problem caused by the interaction between a basic compound and an acidic stationary phase. Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic amine group of your product interacts strongly with these acidic sites, leading to several problems:[3][4]
-
Irreversible Adsorption: Some of your product gets stuck permanently to the column, reducing your yield.
-
Peak Tailing: The product that does elute comes off slowly and in a diffuse band, leading to poor separation from impurities.
-
Degradation: The acidic environment can sometimes degrade sensitive compounds.
Solutions:
-
Add a Basic Modifier to the Eluent: This is the most common and straightforward solution. By adding a small amount of a competing base to your mobile phase, you "neutralize" the acidic silanol sites, preventing your product from sticking.[4]
-
Recommended Modifier: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase.
-
Causality: The small, mobile amine modifier preferentially interacts with the silica, allowing your larger product molecule to pass through the column without strong, undesirable interactions.[3]
-
-
Switch to a Different Stationary Phase: If tailing persists, consider a less acidic or basic stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. The stationary phase is chemically modified to be basic, which provides a highly inert surface for amine purification, often yielding very sharp peaks and excellent separation.[4]
-
Table 1: Troubleshooting Common Chromatography Issues
| Symptom | Possible Cause | Recommended Solution |
| Product Tailing/Smearing | Strong acid-base interaction between the basic amine product and acidic silica gel.[3] | Add 0.5-1% triethylamine or NH4OH to the eluent (e.g., Ethyl Acetate/Hexane). |
| Poor Separation from Starting Nitro-ester | Inappropriate solvent polarity. | Decrease the polarity of the eluent. The nitro-ester is significantly less polar than the amine product. Start with a low polarity (e.g., 10% EtOAc in Hexane) and gradually increase.[5] |
| Product Won't Elute from Column | Eluent polarity is too low. | Gradually increase the polarity of the mobile phase. A gradient elution from 10% to 50% EtOAc in Hexane is a good starting point. |
| Low Mass Recovery | Irreversible adsorption on silica or product degradation. | Use a basic modifier in the eluent or switch to a less acidic stationary phase like neutral alumina or amine-functionalized silica.[4] |
Question 3: After my work-up, my TLC plate shows two spots. How do I know which is my product and which is the starting material?
Answer:
Identifying your product on a TLC plate is a critical step before beginning purification. The key is to understand how the functional group change affects polarity. The synthesis of this compound most commonly involves the reduction of a nitro group (-NO₂) to an amine (-NH₂).[6]
-
Polarity: The amine group is significantly more polar than the nitro group. This is because the N-H bonds in the amine can participate in hydrogen bonding with the silica gel stationary phase.
-
Rf Value: On a silica gel TLC plate, more polar compounds travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) .
Therefore:
-
The Lower Spot (Lower Rf): This is your desired product, this compound.
-
The Higher Spot (Higher Rf): This is the unreacted starting material, Methyl 4-(4-nitrophenyl)butanoate.[5]
You can confirm this by spotting a small amount of your crude mixture alongside a spot of the original starting material on the same TLC plate.
Frequently Asked Questions (FAQs)
Question 1: What is the best all-around method to purify this compound?
Answer:
There is no single "best" method, as the optimal strategy depends on the starting materials and the nature of the impurities. However, a robust and generally applicable strategy involves a combination of extraction and chromatography, followed by recrystallization for final polishing.
The following diagram provides a decision-making workflow based on your synthetic route.
Question 2: Can you provide a detailed protocol for an acid-base extraction?
Answer:
Absolutely. Acid-base extraction is an excellent technique if your primary impurity is acidic (like unreacted 4-(4-aminophenyl)butyric acid) or neutral. It works by changing the solubility of your basic product.[7]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., 50 mL of ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M HCl (aq). Shake the funnel vigorously for 30 seconds, venting frequently. Allow the layers to separate. The protonated amine product will move to the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the organic layer, which contains neutral impurities. For thoroughness, you can wash the organic layer one more time with 1M HCl and combine the aqueous layers.
-
Basification: Return the acidic aqueous layer to the separatory funnel. Cool the funnel in an ice bath. Slowly add 2M NaOH (aq) with swirling until the solution is strongly basic (pH > 10, check with pH paper). You may see the product precipitate or the solution become cloudy.
-
Back-Extraction: Add a fresh portion of ethyl acetate (50 mL) to the funnel. Shake to extract the deprotonated, neutral amine product back into the organic layer.
-
Final Steps: Drain and save the organic layer. Extract the aqueous layer two more times with fresh ethyl acetate. Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Question 3: I have isolated my product, but it's still slightly impure. What's a good recrystallization solvent system?
Answer:
Recrystallization is an excellent final step to achieve high purity, especially for removing trace impurities and improving the crystalline form of your solid product.[8] The key is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot.[9]
Based on patent literature and common organic chemistry principles, here are some recommended solvent systems to screen.[1][10]
Table 2: Recommended Solvents for Recrystallization
| Solvent System | Type | Procedure | Rationale |
| Ether / Pentane | Dual Solvent | Dissolve the compound in a minimum amount of hot diethyl ether. Slowly add pentane until the solution just becomes cloudy (the "cloud point"). Gently warm to redissolve, then allow to cool slowly. | Ether is a moderately polar solvent that should dissolve the compound, while pentane is a non-polar anti-solvent that induces crystallization. |
| Ethanol / Hexane | Dual Solvent | Follow the same procedure as above, using ethanol as the primary solvent and hexane as the anti-solvent. | A slightly more polar combination, which may be effective if the ether/pentane system does not work well. |
| Toluene | Single Solvent | Dissolve the compound in a minimum amount of boiling toluene. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. | Toluene is a good solvent for recrystallizing moderately polar aromatic compounds. |
Experimental Protocol: Recrystallization
-
Dissolve: Place the impure solid in an Erlenmeyer flask. Add a small amount of the primary solvent (e.g., diethyl ether) and heat the mixture gently (e.g., on a hot plate) with stirring.
-
Saturate: Continue adding small portions of the hot solvent until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[9]
-
Cool Slowly: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Induce Crystallization (if needed): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure product.[9]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolate and Dry: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.
References
- 1. RU2567555C1 - Method of producing methyl ether of 4-(4-aminophenyl)butyric acid - Google Patents [patents.google.com]
- 2. texiumchem.com [texiumchem.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. This compound | 20637-09-6 [chemicalbook.com]
- 7. brainly.in [brainly.in]
- 8. mt.com [mt.com]
- 9. m.youtube.com [m.youtube.com]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Preventing Oxidation of Methyl 4-(4-aminophenyl)butanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of amino group oxidation in Methyl 4-(4-aminophenyl)butanoate and related aniline derivatives. Our goal is to provide you with the causal logic behind experimental choices and robust protocols to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound, which should be a light-colored solid, has turned yellow or brown. What is happening?
A1: This color change is a classic indicator of oxidation. The primary amino group (-NH₂) on the phenyl ring is highly susceptible to air oxidation.[1] Like other aniline derivatives, this compound is electron-rich, which makes it prone to losing electrons and forming highly colored impurities.[1][2] Over time, exposure to atmospheric oxygen can lead to the formation of complex, colored products, including quinone-like species and polymeric materials (polyaniline).[1][2]
Q2: Besides air, what other factors can cause oxidation during my experiment?
A2: Several factors beyond simple air exposure can initiate or accelerate the oxidation of the aniline moiety:
-
Oxidizing Reagents: Many common reagents, such as potassium permanganate (KMnO₄), chromic acid, and even nitric acid under certain conditions, will readily oxidize the amino group.[1][3]
-
Metal Catalysts/Salts: Certain metal ions can act as catalysts for oxidation.[1]
-
Light and Heat: Exposure to UV light and elevated temperatures can provide the energy needed to initiate oxidation reactions.
-
pH Conditions: The rate of aniline oxidation can be significantly influenced by the pH of the reaction medium.[2]
Q3: What are the best practices for storing this compound to ensure its long-term stability?
A3: Proper storage is the first line of defense against degradation.
-
Inert Atmosphere: The most effective method is to store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[4]
-
Container: Use a tightly sealed, amber glass vial to protect the compound from both air and light.[5]
-
Location: Store the vial in a cool, dry, and dark place, such as a designated chemical storage cabinet, away from heat sources and incompatible chemicals like strong oxidizers.[4][5] For highly sensitive applications, storage inside an inert-atmosphere glove box is ideal.[4]
-
Reducing Agents: For bulk storage, adding a small amount of zinc dust can act as a sacrificial reducing agent, preventing the oxidation of the aniline.[6]
Troubleshooting Guide: Oxidation During Synthesis
Issue 1: My reaction mixture turns dark brown or black immediately upon adding a reagent.
-
Probable Cause: You are likely dealing with an incompatible reagent or condition. The added chemical may be a direct oxidizing agent, or it may be generating a species in situ that rapidly oxidizes your unprotected amine. This is common in reactions involving strong oxidants or certain metal-catalyzed processes.[1][3]
-
Solution: The most robust solution is to temporarily "mask" or protect the reactive amino group before proceeding with the reaction. By converting the amine to a less reactive functional group, such as a carbamate or an amide, you can prevent its oxidation.[2][7] After the desired reaction is complete, the protecting group can be cleanly removed to regenerate the amine.
Issue 2: The reaction appears clean by TLC, but the final product is discolored after work-up and purification.
-
Probable Cause: Oxidation is occurring during the post-reaction handling. Common culprits include prolonged exposure to air during filtration, solvent removal on a rotary evaporator, or on the surface of silica gel during column chromatography.[8]
-
Corrective Actions:
-
Minimize Air Exposure: Perform work-up steps as quickly as is reasonably possible. If the compound is particularly sensitive, consider using degassed solvents and performing filtration and extractions under a blanket of nitrogen or argon.[8]
-
Purification with Care: If discoloration is due to highly colored, minor impurities, these can often be removed by treating a solution of your crude product with activated carbon, followed by filtration through a pad of celite.[9]
-
Quench as a Salt: If possible, consider acidifying the work-up solution with HCl. The resulting ammonium salt is significantly less prone to oxidation. This strategy is only viable if your target molecule is stable to acid.[8]
-
Core Strategy: Amino Group Protection
Protecting the amino group is the most reliable method for preventing oxidation during multi-step synthesis. The ideal protecting group is easy to install, stable to your specific reaction conditions, and easy to remove with high yield without affecting the rest of the molecule.[10] Carbamates are the most common and effective class of protecting groups for amines.[11]
Decision Workflow: Choosing the Right Protecting Group
The choice of protecting group is dictated by the planned downstream reaction conditions. This concept, known as orthogonality, allows for selective deprotection.[11]
Caption: Decision tree for selecting an orthogonal amine protecting group.
Comparative Data on Common Amine Protecting Groups
| Protecting Group | Structure | Introduction Reagents | Stable Towards | Labile Towards (Deprotection) |
| Boc (tert-Butyloxycarbonyl) | R-NH-CO-O-tBu | Boc₂O, base (e.g., Et₃N, DMAP)[12] | Base, Hydrogenolysis, Nucleophiles[13] | Strong Acid (TFA, HCl)[14] |
| Cbz (Carboxybenzyl) | R-NH-CO-O-Bn | Cbz-Cl, base (e.g., NaHCO₃)[15] | Acid, Base, most other conditions[16] | Catalytic Hydrogenolysis (H₂, Pd/C)[11] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | R-NH-CO-O-Fm | Fmoc-Cl or Fmoc-OSu, base[17][18] | Acid, Catalytic Hydrogenolysis[17] | Base (commonly Piperidine)[18] |
Experimental Protocols
Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).
Protocol 1: Boc Protection of this compound
This protocol converts the nucleophilic amine into an acid-labile N-Boc carbamate.[12][13]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a base such as triethylamine (Et₃N, 1.2 equiv.) or 4-dimethylaminopyridine (DMAP, 0.1 equiv.).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Protocol 2: Acidic Deprotection of N-Boc Group
This procedure removes the Boc group to regenerate the free amine.[14]
-
Setup: Dissolve the N-Boc protected compound (1.0 equiv.) in dichloromethane (DCM).
-
Reagent Addition: Add an excess of strong acid, typically trifluoroacetic acid (TFA, 10-20 equiv.) or a solution of HCl in dioxane (e.g., 4M).
-
Reaction: Stir the mixture at room temperature. The deprotection is usually rapid (30-60 minutes) and can be monitored by TLC. The reaction evolves CO₂ gas, so do not use a closed system.[14]
-
Work-up: Carefully concentrate the reaction mixture under reduced pressure. The product will be the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride). To obtain the free amine, dissolve the residue in a suitable solvent and neutralize carefully with a base (e.g., aqueous NaHCO₃ or Et₃N) before extraction.
Protocol 3: Cbz Protection of this compound
This protocol forms a Cbz-carbamate, which is stable to acid but can be removed by hydrogenation.[15][16]
-
Setup: Dissolve this compound (1.0 equiv.) in a solvent mixture such as aqueous dioxane or acetone/water.
-
Reagent Addition: Cool the solution in an ice bath. Add a base, such as sodium bicarbonate (NaHCO₃, 2.0 equiv.). Then, add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise while stirring vigorously.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate to obtain the N-Cbz protected product.
Protocol 4: Deprotection of N-Cbz Group by Hydrogenolysis
This is a very mild method for removing the Cbz group.[16][19]
-
Setup: Dissolve the N-Cbz protected compound (1.0 equiv.) in a solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate.
-
Catalyst Addition: Carefully add a catalyst, typically 10% Palladium on Carbon (Pd/C), at a loading of 5-10 mol%.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient) at room temperature until TLC indicates the reaction is complete.
-
Work-up: Carefully filter the mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected amine.
References
- An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry (RSC Publishing).
- New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. (2021-06-15).
- preventing oxidation of the aniline group during complexation - Benchchem.
- Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port.
- Boc-Protected Amino Groups - Organic Chemistry Portal.
-
Aniline - Wikipedia. Available at: [Link]
- Fmoc-Protected Amino Groups - Organic Chemistry Portal.
-
HO2-Driven Atmospheric Aniline Oxidation: Kinetic, Mechanism, and Quantum Chemical Insights. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
- Technical Support Center: Troubleshooting Halogenated Aniline Reactions - Benchchem.
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]
-
How does Zn dust prevent the oxidation of aniline? - Quora. Available at: [Link]
-
Protecting Groups in Organic Synthesis - ChemTalk. Available at: [Link]
-
Oxidation of aniline with acidified potassium dichromate class 12 chemistry CBSE - Vedantu. Available at: [Link]
-
Protecting group - Wikipedia. Available at: [Link]
-
How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. | ResearchGate. Available at: [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018-06-07). Available at: [Link]
-
23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (2021-07-31). Available at: [Link]
-
Fluorenylmethyloxycarbonyl protecting group - Wikipedia. Available at: [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]
-
Aniline - Washington State University. Available at: [Link]
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem.
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. Available at: [Link]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Reactions of Aniline - Chemistry Steps. Available at: [Link]
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxidation of aniline with acidified potassium dichromate class 12 chemistry CBSE [vedantu.com]
- 4. ossila.com [ossila.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. total-synthesis.com [total-synthesis.com]
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- 18. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 19. Cbz-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Time for the Synthesis of Methyl 4-(4-aminophenyl)butanoate
Welcome to the technical support center for the synthesis of Methyl 4-(4-aminophenyl)butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during this pivotal chemical transformation, with a specific focus on optimizing reaction time. Below you will find a series of frequently asked questions (FAQs) and a detailed troubleshooting guide in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
The most common and efficient synthesis of this compound involves a two-step process:
-
Fischer Esterification: 4-(4-Nitrophenyl)butanoic acid is reacted with methanol in the presence of an acid catalyst to form Methyl 4-(4-nitrophenyl)butanoate.
-
Nitro Group Reduction: The nitro group of Methyl 4-(4-nitrophenyl)butanoate is then reduced to an amine, yielding the final product, this compound. This reduction is frequently accomplished via catalytic hydrogenation.[1][2]
Q2: What is the expected reaction time for the nitro reduction step under standard conditions?
Using a standard protocol of catalytic hydrogenation with 10% Palladium on Carbon (Pd/C) in methanol under a hydrogen atmosphere (balloon pressure) at room temperature, the reaction can often be completed within 1 to 2 hours.[1] However, this time can vary significantly based on the specific reaction conditions.
Q3: Besides catalytic hydrogenation, what are other common methods for reducing the nitro group?
Several other reagents can be used for the reduction of aromatic nitro groups to amines, each with its own typical reaction times and functional group tolerance. These include:
-
Iron in acidic media (e.g., Fe/HCl or Fe/NH₄Cl): This is a classic and cost-effective method.[3][4]
-
Tin(II) chloride (SnCl₂): A mild reducing agent that is tolerant of many other functional groups.[5]
-
Raney Nickel with hydrogen: Another effective hydrogenation catalyst.[3][6]
-
Sodium dithionite: Can be used in an aqueous alcohol medium.[7]
The choice of reagent is critical and depends on factors such as the presence of other functional groups, desired selectivity, and reaction conditions.[3]
Troubleshooting Guide: Optimizing Reaction Time
This section addresses specific issues you might encounter that lead to prolonged reaction times.
Q4: My catalytic hydrogenation of Methyl 4-(4-nitrophenyl)butanoate is extremely slow or has stalled. What are the potential causes and how can I accelerate it?
A slow or stalled hydrogenation reaction is a common issue. The root cause often lies with the catalyst, the substrate, or the reaction setup.
Possible Causes & Solutions:
-
Poor Catalyst Activity: The Pd/C catalyst may have lost its activity due to improper storage, handling, or being from an old batch.[8]
-
Catalyst Poisoning: Impurities in your starting material, solvent, or even from the glassware can poison the palladium catalyst, drastically reducing its efficiency.[8] Common poisons include sulfur compounds, halides, and certain nitrogen-containing functional groups.
-
Solution: Ensure your Methyl 4-(4-nitrophenyl)butanoate is of high purity. If necessary, purify it by recrystallization or column chromatography before the reduction step. Use high-purity solvents and meticulously clean your reaction vessels.
-
-
Insufficient Hydrogen Pressure: While balloon pressure is often sufficient, a low or leaking hydrogen supply will slow down the reaction.
-
Solution: Ensure your hydrogen balloon is adequately filled and securely attached to the reaction vessel. For larger-scale reactions or to accelerate the process, consider using a hydrogenation apparatus that allows for positive pressure (e.g., a Parr shaker).
-
-
Poor Mass Transfer: The reaction is heterogeneous, involving a solid catalyst, a liquid solution, and a gas (hydrogen). Efficient mixing is crucial for the reactants to interact at the catalyst surface.
-
Solution: Increase the stirring speed to ensure the catalyst is well-suspended in the reaction mixture.[9] This improves the diffusion of hydrogen from the gas phase to the catalyst surface.
-
-
Inadequate Catalyst Loading: Using too little catalyst will naturally result in a slower reaction.
-
Solution: While catalytic amounts are required, ensure you are using an appropriate catalyst loading. A typical starting point is 1-5 mol% of palladium.[3] For a particularly stubborn reduction, increasing the catalyst loading can be beneficial.
-
Below is a workflow diagram to troubleshoot a slow hydrogenation reaction.
Caption: Troubleshooting workflow for slow catalytic hydrogenation.
Q5: I want to avoid catalytic hydrogenation. How do the reaction times of alternative methods compare?
Alternative methods can be advantageous if your molecule contains functional groups that are sensitive to hydrogenation (e.g., alkenes, alkynes). However, reaction times and conditions can differ significantly.
| Reducing Agent/System | Typical Reaction Conditions | Typical Reaction Time | Functional Group Tolerance |
| H₂/Pd/C | 1 atm H₂, RT, in solvents like EtOH, EtOAc | 1-12 h | Reduces many other functional groups (alkenes, alkynes, etc.)[3] |
| H₂/Raney Ni | 1-50 atm H₂, RT-100°C, in EtOH | 2-24 h | Similar to Pd/C, but can be more selective.[3] |
| Fe/HCl or Fe/NH₄Cl | Reflux in EtOH/H₂O | 2-6 h | Good; tolerates esters, ketones, and nitriles.[3] |
| SnCl₂·2H₂O | RT to reflux in EtOH or EtOAc | 0.5-3 h | Good; tolerates many functional groups, making it a mild choice.[5] |
Q6: Can the Fischer esterification step be optimized to improve the overall synthesis time?
Yes, optimizing the initial esterification can prevent delays and ensure a high-quality substrate for the reduction step. The Fischer esterification is an equilibrium-controlled reaction.[10][11]
-
Driving the Equilibrium: To speed up the reaction and increase the yield, the equilibrium must be shifted towards the product side. This can be achieved by:
-
Using an Excess of Alcohol: Using methanol as the solvent provides a large excess, driving the reaction forward.[12][13]
-
Removing Water: As water is a product, its removal will shift the equilibrium to the right. While challenging with methanol due to its boiling point, for other alcohols, a Dean-Stark apparatus can be used.[12]
-
-
Catalyst Choice and Temperature:
A slow esterification is often due to an insufficient amount of catalyst or not heating the reaction to a sufficient temperature.
Experimental Protocol: Optimized Synthesis of this compound via Catalytic Hydrogenation
This protocol is optimized for a relatively fast and high-yielding conversion.
Part A: Fischer Esterification of 4-(4-Nitrophenyl)butanoic acid
-
To a round-bottom flask, add 4-(4-nitrophenyl)butanoic acid (1 eq.).
-
Add methanol (at least 10-20 eq., can be used as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Work-up the reaction by dissolving the residue in ethyl acetate and washing with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl 4-(4-nitrophenyl)butanoate, which can be purified by column chromatography if necessary.
Part B: Rapid Reduction of Methyl 4-(4-nitrophenyl)butanoate
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-(4-nitrophenyl)butanoate (1 eq.) in methanol.
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (typically 2-5 mol% of Pd).[3]
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon. For optimal speed, ensure a well-filled, taut balloon.
-
Stir the suspension vigorously at room temperature. A high stirring rate is crucial for rapid reaction.[9]
-
Monitor the reaction by TLC. The disappearance of the starting material indicates the completion of the reaction, which should occur within 1-2 hours.[1]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst with adsorbed hydrogen can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with methanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The product is often pure enough for subsequent steps but can be further purified if needed.
References
- Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group - Benchchem.
- A Comparative Guide to Reducing Agents for Nitro to Amine Conversion - Benchchem.
- This compound | 20637-09-6 - ChemicalBook.
- What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? | ResearchGate.
-
Reduction of nitro compounds - Wikipedia. Available from: [Link]
-
Nitro Reduction - Common Conditions. Available from: [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. Available from: [Link]
-
Hydrogenation (atmospheric pressure) with Pd/C. Available from: [Link]
-
Fischer Esterification-Typical Procedures - OperaChem. Available from: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
-
Fischer Esterification - Chemistry Steps. Available from: [Link]
-
Fischer Esterification - Organic Chemistry Portal. Available from: [Link]
-
Methyl 4-(4-nitrophenyl)butanoate | C11H13NO4 | CID 140721 - PubChem. Available from: [Link]
Sources
- 1. This compound | 20637-09-6 [chemicalbook.com]
- 2. This compound CAS#: 20637-09-6 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Challenges in the Work-up and Isolation of Methyl 4-(4-aminophenyl)butanoate
Welcome to the Technical Support Center for the synthesis and purification of Methyl 4-(4-aminophenyl)butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the work-up and isolation of this compound. As a versatile intermediate in the synthesis of various bioactive molecules, ensuring its purity is paramount. This resource is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section provides detailed solutions to specific problems that can arise during the work-up and isolation of this compound, particularly following its synthesis via the catalytic hydrogenation of Methyl 4-(4-nitrophenyl)butanoate.
Issue 1: Persistent Gray or Black Color in the Product After Filtration
Question: I've filtered my reaction mixture through Celite® after the hydrogenation of Methyl 4-(4-nitrophenyl)butanoate, but my crude product remains gray or black. What is causing this, and how can I obtain a clean product?
Answer:
This discoloration is a common indication of residual palladium catalyst, which can be present in a colloidal form or as very fine particles that pass through standard filtration media. The amine functionality in your product can chelate with palladium, making it more soluble and difficult to remove by simple filtration.[1]
Root Cause Analysis and Solutions:
-
Incomplete Catalyst Removal: Standard filtration through a pad of Celite® or diatomaceous earth may not be sufficient to remove all of the palladium on carbon (Pd/C) catalyst, especially if it's very fine.
-
Chelation of Palladium by the Amine: The primary amine group in this compound can coordinate to palladium, leading to soluble palladium complexes that are not removed by filtration.[1]
Troubleshooting Workflow:
Caption: Workflow for removing residual palladium catalyst.
Detailed Protocols:
-
Enhanced Filtration: Prepare a thicker pad of Celite® (2-3 cm) in a sintered glass funnel. Pre-wet the pad with the solvent you've used to dissolve your crude product. Pass the solution through the pad under gentle vacuum. Wash the pad with fresh solvent to ensure complete recovery of your product.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol or ethyl acetate). Add a small amount of activated carbon (approximately 10% by weight of your crude product). Stir the suspension at room temperature for 1-2 hours. Filter the mixture through a pad of Celite® to remove the carbon. Caution: Activated carbon can sometimes adsorb the product, leading to lower yields. It is advisable to perform a small-scale test first.[1]
-
Palladium Scavengers: For stubborn cases, specialized palladium scavengers can be highly effective. These are typically silica- or polymer-bound thiols or amines that selectively chelate palladium. Follow the manufacturer's instructions for the specific scavenger you are using.
Issue 2: Formation of a Stable Emulsion During Aqueous Extraction
Question: During the work-up of my reaction, I'm performing a basic wash (e.g., with sodium bicarbonate solution) to remove acidic impurities. However, a thick, stable emulsion has formed between the organic and aqueous layers. How can I break this emulsion?
Answer:
Emulsion formation is a frequent challenge when working with aromatic amines. The amine can act as a surfactant, stabilizing the interface between the organic and aqueous phases.
Strategies for Breaking Emulsions:
| Method | Description | When to Use |
| Patience and Gentle Swirling | Allow the separatory funnel to stand undisturbed for an extended period. Gentle swirling, rather than vigorous shaking, can also help the layers to separate. | For mild emulsions. This should always be the first approach. |
| Addition of Brine | Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[2][3][4] | A very common and effective technique for most emulsions. |
| Acidification | If the emulsion is stabilized by a basic species, careful addition of a dilute acid (e.g., 1M HCl) to the aqueous layer can help to break it. Monitor the pH to avoid protonating your product and moving it into the aqueous layer.[2][5] | When the emulsion is suspected to be caused by basic impurities or the product itself at a higher pH. |
| Filtration | Pass the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.[3][6] | For stubborn emulsions that do not respond to other methods. |
| Centrifugation | If available, centrifuging the mixture can force the separation of the layers.[5] | A powerful technique, especially for smaller scale reactions. |
Preventative Measures:
-
When performing extractions with basic solutions, avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times.
-
Dilute the reaction mixture with more organic solvent before the aqueous wash.
Issue 3: Low Product Yield After Work-up and Purification
Question: My final yield of this compound is significantly lower than expected. Where might I be losing my product?
Answer:
Low yields can result from a combination of factors, including incomplete reaction, mechanical losses, and chemical degradation during work-up and purification.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Diagnosis: Check the reaction progress by Thin Layer Chromatography (TLC) before starting the work-up.
-
Solution: Ensure the reaction has gone to completion. If not, you may need to increase the reaction time, temperature, or catalyst loading.
-
-
Product Adsorption:
-
Diagnosis: If you used activated carbon for palladium removal, your product may have been adsorbed onto its surface.
-
Solution: Use the minimum amount of activated carbon necessary. Consider alternative palladium removal methods if product loss is significant.
-
-
Ester Hydrolysis:
-
Diagnosis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would convert your product to 4-(4-aminophenyl)butanoic acid. This can be checked by LC-MS or by looking for a new, more polar spot on TLC.
-
Solution: Avoid prolonged exposure to strong acids or bases during the work-up. Use mild basic solutions like saturated sodium bicarbonate for washes and perform them quickly. If an acidic wash is necessary, use a dilute acid and perform the extraction at a low temperature.
-
Caption: Potential for ester hydrolysis during work-up.
-
Mechanical Losses:
-
Diagnosis: Review your procedure for potential sources of loss, such as incomplete transfers between flasks or leaving product behind on filtration media.
-
Solution: Ensure quantitative transfers by rinsing glassware with the solvent. Wash filter cakes thoroughly with fresh solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the hydrogenation reaction by TLC?
A1: You can monitor the reaction by TLC using a mobile phase of ethyl acetate and hexanes (e.g., 30:70 v/v). The starting material, Methyl 4-(4-nitrophenyl)butanoate, is less polar than the product, this compound. Therefore, the product will have a lower Rf value. To visualize the spots, you can use a UV lamp (254 nm), as both the starting material and product are UV active. Additionally, you can use a visualizing stain such as ninhydrin, which will stain the amine product, or cinnamaldehyde, which gives a yellow spot with aromatic primary amines.[7][8]
Q2: My purified product is an oil/low melting solid and is difficult to handle. How can I induce crystallization?
A2: this compound has a reported melting point of around 42°C, which means it can exist as a low-melting solid or an oil at room temperature.[9]
-
Scratching and Seeding: Try scratching the inside of the flask with a glass rod at the surface of the oil. This can create nucleation sites for crystal growth. If you have a small amount of solid product, you can add a "seed crystal" to the oil to induce crystallization.
-
Solvent-Induced Crystallization: Dissolve the oil in a minimal amount of a volatile solvent in which it is soluble (e.g., diethyl ether or dichloromethane). Then, slowly add a non-polar solvent in which the product is insoluble (e.g., hexanes or pentane) until the solution becomes cloudy. Allow the solution to stand, and crystals should form.
-
Refrigeration: Storing the oil in a refrigerator or freezer can sometimes induce solidification.
Q3: What are the common impurities I should look out for in my final product?
A3: Besides residual starting material and palladium, potential impurities can include:
-
4-(4-aminophenyl)butanoic acid: From hydrolysis of the methyl ester.
-
Over-reduction products: Although less common with Pd/C, it's possible to have some reduction of the aromatic ring under harsh conditions.
-
Solvent Residues: Common solvents used in the reaction and purification (e.g., methanol, ethyl acetate, hexanes) can be present. These can often be identified by ¹H NMR spectroscopy.[10][11][12]
Q4: What is a good solvent system for flash column chromatography of this compound?
A4: A good starting point for flash column chromatography is a gradient of ethyl acetate in hexanes. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. The exact gradient will depend on the impurities present. It is highly recommended to first develop a suitable solvent system using TLC.[13][14]
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the sample. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with a modifier like formic acid is a good starting point.[15]
References
- Spectro Scientific.
- Analytical Methods (RSC Publishing).
- LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions.
- EPFL.
- AZoM.
- University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions.
- Biotage. Tackling emulsions just got easier. (2023-01-17).
- Analytical Methods (RSC Publishing).
- ChemistryViews.
- Chemistry LibreTexts. 2.
- Benchchem. Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.
- ChemicalBook. METHYL 4-(4-AMINOPHENYL)
- ResearchGate.
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- ResearchGate.
- Reddit. Your trick to remove residual palladium : r/Chempros. (2025-09-19).
- Sigma-Aldrich. NMR Chemical Shifts of Impurities.
- Chemsrc. Methyl 4-(4-aminophenyl)
- SIELC Technologies. Separation of Methyl 4-(4-aminophenyl)
- ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023-09-06).
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- SpringerLink. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022-02-13).
- Organic Syntheses.
- Biotage. How to Remove Palladium in three easy steps. (2023-01-20).
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010-04-16).
- King Group.
- Biotage.
- Reddit. Can you cleave methyl esters using acid instead of base? Anyone used this method before?. (2013-12-13).
- MDPI. Catalytic Reductive Degradation of 4-Nitrophenol and Methyl orange by Novel Cobalt Oxide Nanocomposites. (2024-01-21).
- Alfa Chemistry. NMR Chemical Shifts of Impurities: A Comprehensive Reference Guide.
- KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Biotuva Life Sciences. Methyl 4-(4-aminophenyl)
- ChemicalBook. METHYL 4-(4-AMINOPHENYL)
- Organic Chemistry Portal. Methyl Esters.
- PubChem. Methyl 4-(4-nitrophenyl)
- CAS.
- PubMed.
- ScienceDirect.
- PubMed Central.
- ChemSpider. Methyl ester hydrolysis.
- PubChem. Methyl 4-(p-nitrophenoxy)
- BLD Pharm. 20637-09-6|Methyl 4-(4-aminophenyl)
- Creative Enzymes.
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- 2. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
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- 7. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 9. This compound CAS#: 20637-09-6 [m.chemicalbook.com]
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Technical Support Center: Methyl 4-(4-aminophenyl)butanoate - Storage, Stability, and Troubleshooting
Welcome to the technical support guide for Methyl 4-(4-aminophenyl)butanoate (CAS: 20637-09-6). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and successful application of this critical chemical intermediate. We will address common questions, provide troubleshooting for stability-related issues, and outline best practices for handling and analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A: For optimal stability and to minimize degradation, the compound should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1][2][3] The container must be tightly sealed to prevent exposure to moisture and atmospheric oxygen. It is also advisable to protect the compound from light.
-
Causality Explained: The molecule possesses two primary functional groups susceptible to degradation: an aromatic amine and a methyl ester. Refrigeration at 2-8°C significantly slows the kinetic rates of both hydrolytic and oxidative reactions. An inert atmosphere is crucial to prevent the oxidation of the electron-rich aromatic amine group by atmospheric oxygen.[4][5]
Q2: My sample, which was initially a light brown solid, has darkened to a dark brown or black color. What happened, and is it still usable?
A: The darkening of the sample is a classic indicator of oxidation. The primary amino group (-NH2) on the phenyl ring is susceptible to oxidation, which can form highly colored impurities such as nitroso, nitro, azo, and azoxy compounds, and may eventually lead to polymerization into intractable tars.[6][7]
-
Is it usable? The usability depends on the extent of degradation. A slight color change may indicate minor surface oxidation with negligible impact on overall purity. However, significant darkening suggests a considerable loss of purity. We strongly recommend performing a purity analysis via High-Performance Liquid Chromatography (HPLC) before use. If the purity has fallen below your experimental requirements, the material should be repurified or discarded.
Q3: What are the primary chemical degradation pathways for this compound?
A: There are two main degradation pathways you must be aware of:
-
Oxidation: As detailed in Q2, the aromatic amine is the primary site of oxidation. This process is often catalyzed by exposure to air (oxygen), light, and trace metal ions. The reaction proceeds through various intermediates, leading to a complex mixture of colored byproducts.[4][5][8]
-
Hydrolysis: The methyl ester functional group is susceptible to hydrolysis, particularly in the presence of acidic or basic contaminants. This reaction cleaves the ester bond to yield 4-(4-aminophenyl)butanoic acid and methanol.[9] While slower in neutral conditions, the rate increases significantly at pH extremes.
Q4: How can I reliably determine the purity of my this compound sample?
A: The recommended method for quantitative purity assessment is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[10] This technique is ideal for separating the non-volatile parent compound from its more polar hydrolysis product and various oxidation byproducts. For structural confirmation of impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common experimental issues.
| Observed Problem | Probable Cause(s) | Recommended Actions & Explanations |
| Significant Color Change (Darkening) | Oxidation of the aromatic amine moiety. | 1. Quantify Purity: Perform an immediate purity check using the HPLC protocol below. 2. Assess Viability: If purity is below the acceptable limit for your application, consider repurification by column chromatography or discard the lot. 3. Review Handling: This is a critical feedback loop. Re-evaluate your storage protocol. Ensure the container is properly sealed and was purged with inert gas after its last use. Aliquoting the material upon receipt can prevent repeated exposure of the bulk supply. |
| Appearance of a New Peak in HPLC (Typically at an earlier retention time) | Hydrolysis of the methyl ester. | 1. Identify the Peak: The hydrolysis product, 4-(4-aminophenyl)butanoic acid, is more polar than the parent ester and will typically elute earlier in a reverse-phase HPLC system. Confirm its identity by co-injecting with a standard or by using LC-MS. 2. Trace the Source: Hydrolysis indicates exposure to moisture, often in combination with acidic or basic conditions. Check all solvents and reagents for contamination. Ensure the storage container is desiccated and tightly sealed. |
| Poor or Incomplete Dissolution in Organic Solvents | Formation of insoluble degradation products. | 1. Cause: Advanced oxidation can lead to polymeric byproducts that have poor solubility. The carboxylic acid from hydrolysis may also have different solubility characteristics than the parent ester. 2. Action: Attempt to dissolve the sample with sonication. If solids remain, filter the solution through a 0.22 µm syringe filter before use. Crucially, you must re-quantify the concentration of the filtered solution , as the active compound's concentration will be lower than calculated from the initial mass. Analyze the purity of the soluble portion. |
Section 3: Key Experimental Protocols
These protocols provide standardized procedures for handling, storage, and analysis to ensure data integrity and reproducibility.
Protocol 1: Recommended Handling and Storage Procedure
-
Receiving: Upon receipt, inspect the container for a proper seal. Do not open it until it has equilibrated to room temperature to prevent moisture condensation.
-
Aliquoting: In a controlled environment with low humidity, preferably within a glove box or under a stream of inert gas (argon or nitrogen), open the main container. Promptly weigh and transfer the desired amounts into smaller, amber glass vials suitable for single or short-term use.
-
Inerting: Purge the headspace of the main container and each aliquot with inert gas for 30-60 seconds.
-
Sealing: Immediately and tightly seal all containers with high-quality, chemically resistant caps (e.g., PTFE-lined). For added protection, wrap the cap-vial interface with Parafilm®.
-
Storage: Place the sealed and inerted containers in a refrigerator at 2-8°C. Ensure they are clearly labeled with the compound name, date, and storage conditions.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method provides a baseline for assessing purity. It should be validated in your laboratory for its intended use.
-
Instrumentation: HPLC system with UV-Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL.
-
Trustworthiness - System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%. This confirms that the analytical system is providing precise and reliable data.[10]
-
Calculation: Purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
Protocol 3: Forced Degradation Study Workflow
Forced degradation studies are essential for understanding stability and validating that your analytical methods are "stability-indicating" (i.e., capable of resolving degradants from the parent peak).
-
Prepare Stock Solution: Create a ~1 mg/mL solution of the compound in methanol or acetonitrile.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix stock with 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix stock with 1N NaOH. Keep at room temperature for 4 hours.
-
Oxidation: Mix stock with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Store the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Stress: Expose the solid compound to a calibrated light source (ICH Q1B guidelines) for a specified duration.
-
-
Neutralization & Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze using the HPLC method described above. The goal is to achieve 5-20% degradation to ensure degradation products are visible without completely consuming the parent compound.
Section 4: Data Summary & Visualizations
Table 1: Recommended Storage and Stability Testing Conditions (Based on ICH Guidelines)
| Study Type | Storage Condition | Purpose | Minimum Duration |
| Long-Term | 2-8°C (Refrigerator) | To determine the re-test period or shelf life under recommended storage.[11] | 12 Months (or longer) |
| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | To accelerate chemical degradation and predict long-term stability.[12][13] | 6 Months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | Performed if significant change occurs during accelerated testing.[12][14] | 12 Months |
Diagrams
Caption: Potential degradation pathways for this compound.
References
- 1. This compound | CAS#:20637-09-6 | Chemsrc [chemsrc.com]
- 2. This compound – Biotuva Life Sciences [biotuva.com]
- 3. This compound CAS#: 20637-09-6 [m.chemicalbook.com]
- 4. Synthesis of Nitroarenes by Oxidation of Aryl Amines [mdpi.com]
- 5. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencemadness.org [sciencemadness.org]
- 7. reddit.com [reddit.com]
- 8. Nitro compound synthesis by oxidation [organic-chemistry.org]
- 9. quora.com [quora.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. japsonline.com [japsonline.com]
- 12. humiditycontrol.com [humiditycontrol.com]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
- 14. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
how to remove residual catalyst from Methyl 4-(4-aminophenyl)butanoate reaction
A Troubleshooting Guide for the Purification of Methyl 4-(4-aminophenyl)butanoate
Welcome to the Technical Support Center for catalyst removal in the synthesis of amine-containing compounds. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with or synthesizing compounds like this compound and facing challenges with residual catalyst contamination. As a Senior Application Scientist, this guide is structured to provide not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common source of catalyst residue in the synthesis of this compound?
The most common route to this compound involves the catalytic hydrogenation of its nitro precursor, Methyl 4-(4-nitrophenyl)butanoate. This reaction is typically carried out using a heterogeneous palladium on carbon (Pd/C) catalyst.[1][2][3] While effective for the reduction, this method can lead to residual palladium in the final product.
Q2: Why is it challenging to remove residual palladium from this specific compound?
The primary challenge stems from the chemical structure of this compound. The presence of the primary amine group can lead to the formation of stable complexes with palladium, a phenomenon known as chelation.[4] This can cause the palladium to leach from the solid support and remain in solution, making simple filtration less effective.
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products. Palladium is classified as a Class 2B element, and for oral drug products, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 ppm, assuming a daily dose of 10 grams or less.[5][6][7][8]
Q4: What are the primary methods for removing residual palladium?
The most common methods for palladium removal include:
-
Filtration: Effective for heterogeneous catalysts like Pd/C, but may not remove leached, soluble palladium species.[1][9]
-
Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[4][10]
-
Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.[9]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a separate phase.[9]
-
Chromatography: Techniques like column chromatography can separate the desired compound from the catalyst.[9]
Troubleshooting Guides & Protocols
This section provides detailed protocols and troubleshooting advice for the most common and effective methods for removing residual palladium from your this compound reaction mixture.
Method 1: Enhanced Filtration of Heterogeneous Pd/C Catalyst
This protocol is the first line of defense and aims to remove the bulk of the heterogeneous catalyst.
Experimental Protocol:
-
Reaction Quench & Inerting: Once the hydrogenation is complete, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove any remaining hydrogen.
-
Dilution: Dilute the reaction mixture with a suitable solvent (e.g., methanol, ethyl acetate) to reduce viscosity.
-
Filtration Setup: Prepare a filtration apparatus (e.g., Büchner funnel) with a pad of Celite® or another filter aid. The Celite pad should be about 1-2 cm thick.[9]
-
Pre-wetting: Pre-wet the Celite pad with the same solvent used for dilution.
-
Filtration: Filter the reaction mixture through the Celite pad under suction. Crucially, do not allow the filter cake to run dry , as the pyrophoric Pd/C catalyst can ignite upon exposure to air.[11] Keep the filter cake wet with solvent throughout the filtration process.
-
Washing: Wash the filter cake with several portions of fresh solvent to ensure complete recovery of the product.
-
Catalyst Handling: After filtration, the Celite/catalyst mixture should be carefully transferred to a designated waste container while still wet.
-
Analysis: The filtrate can then be concentrated and analyzed for residual palladium content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[12][13][14]
Troubleshooting:
-
High Palladium Content After Filtration:
-
Possible Cause: Leaching of palladium from the carbon support due to chelation by the amine product.
-
Solution: Proceed to one of the scavenging methods outlined below.
-
Method 2: Palladium Removal Using Activated Carbon
Activated carbon is a cost-effective adsorbent for removing dissolved palladium species.
Experimental Protocol:
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF).
-
Addition of Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 2-18 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.
-
Concentration & Analysis: Concentrate the filtrate and analyze for residual palladium.
Troubleshooting:
-
Significant Product Loss:
-
Possible Cause: Non-specific adsorption of the product onto the activated carbon.
-
Solution: Reduce the amount of activated carbon used, or screen different types of activated carbon. Consider switching to a more selective scavenger.
-
-
Inconsistent Palladium Removal:
-
Possible Cause: Variability in the activity of the activated carbon or the nature of the palladium species.
-
Solution: Ensure consistent quality of activated carbon and standardize the reaction work-up procedure.
-
Method 3: Palladium Removal Using High-Affinity Scavengers
Specialized scavengers offer high selectivity for palladium and can be very effective for amine-containing compounds. Thiol-based silica scavengers are often a good starting point.[4][15]
Experimental Protocol:
-
Scavenger Selection: Choose a scavenger that is compatible with your product and solvent system. For amine-containing compounds, thiol- or triamine-based scavengers are often effective.[4]
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM).
-
Scavenger Addition: Add the scavenger (typically 3-5 molar equivalents relative to the initial amount of palladium catalyst) to the solution.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration & Analysis: Combine the filtrate and washings, remove the solvent under reduced pressure, and analyze the purified product for residual palladium content.
Troubleshooting:
-
High Palladium Content After Scavenging:
-
Possible Cause: The chosen scavenger may not be optimal for the specific palladium species in your mixture.
-
Solution: Screen a panel of different scavengers (e.g., thiol, thiourea, amine-based). Optimize scavenging conditions such as time, temperature, and solvent.
-
-
Product Loss:
-
Possible Cause: Adsorption of the product onto the scavenger.
-
Solution: Use the minimum effective amount of scavenger. Test different solvents to minimize product binding.
-
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Advantages | Disadvantages | Typical Efficiency |
| Filtration (with Celite®) | Simple, fast, removes bulk heterogeneous catalyst. | Ineffective against soluble/chelated palladium. | Highly variable, depends on Pd leaching. |
| Activated Carbon | Cost-effective, readily available. | Non-specific, can lead to product loss.[16] | 70-95% |
| High-Affinity Scavengers | High selectivity for palladium, high efficiency.[15] | Higher cost than activated carbon. | >99%[4] |
| Crystallization | Can yield highly pure product. | May require significant optimization, potential for yield loss. | Dependent on crystallization conditions. |
Visualizations
Experimental Workflow for Palladium Removal
Caption: Workflow for removing residual palladium catalyst.
Decision-Making for Palladium Removal Strategy
Caption: Decision tree for selecting a palladium removal method.
References
-
ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma. Available at: [Link]
-
Hydrogenation reaction tips and tricks : r/Chempros - Reddit. Available at: [Link]
-
Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents - ResearchGate. Available at: [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Your trick to remove residual palladium : r/Chempros - Reddit. Available at: [Link]
-
Metal Scavengers in Process Chemistry An Investigative Study - Biotage. Available at: [Link]
-
How to Remove Palladium in three easy steps - Biotage. Available at: [Link]
-
How can i remove palladium Pd catalyst easily? - ResearchGate. Available at: [Link]
-
The palladium-catalyzed synthesis of organic amines - DSpace@MIT. Available at: [Link]
-
Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed. Available at: [Link]
-
Nitro Reduction - Common Conditions. Available at: [Link]
-
Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer - Scirp.org. Available at: [Link]
-
ICH Q3D: Metal Impurities: A Critical Evaluation - European Pharmaceutical Review. Available at: [Link]
-
Analysis of palladium by high resolution ICP-MS - ResearchGate. Available at: [Link]
-
Robust Plasma Conditions for the Analysis of Trace Metals in Organic Samples - Agilent. Available at: [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH. Available at: [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions - MDPI. Available at: [Link]
-
Palladium‐Catalyzed C(sp3)−H Arylation of Primary Amines Using a Catalytic Alkyl Acetal to Form a Transient Directing Group - PMC - NIH. Available at: [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchGate. Available at: [Link]
-
Palladium Catalyzed C(sp3)-H Arylation of Primary Amines Using a Catalytic Alkyl Acetal to Form a Transient Directing Group - ResearchGate. Available at: [Link]
-
Guideline for elemental impurities Q3D (R2) - ICH. Available at: [Link]
-
Hydrogenation reactions with various palladium catalysts in methanol or toluene a - ResearchGate. Available at: [Link]
-
ICH guideline Q3D(R2) on elemental impurities - EMA. Available at: [Link]
-
Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Available at: [Link]
-
Q3D Elemental Impurities - Regulations.gov. Available at: [Link]
-
Palladium-Mediated Hydrogenation of Unsaturated Hydrocarbons With Hydrogen Gas Released During Anaerobic Cellulose Degradation - PubMed. Available at: [Link]
-
Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands - NIH. Available at: [Link]
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- 5. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
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- 11. reddit.com [reddit.com]
- 12. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. biotage.com [biotage.com]
dealing with incomplete reactions in Methyl 4-(4-aminophenyl)butanoate synthesis
Welcome to the technical support guide for the synthesis of Methyl 4-(4-aminophenyl)butanoate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this compound as a key intermediate. The most common synthetic route involves the reduction of Methyl 4-(4-nitrophenyl)butanoate. While seemingly straightforward, this reduction can be prone to incompleteness and side-product formation.
This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your synthesis, ensuring high yield and purity.
Troubleshooting Guide: Incomplete Reactions
This section addresses the most common and frustrating issue encountered during the synthesis: low or incomplete conversion of the nitro starting material.
Question 1: My catalytic hydrogenation is sluggish or has stalled completely. How do I diagnose and solve this?
An incomplete reduction of Methyl 4-(4-nitrophenyl)butanoate is a frequent problem. The cause can almost always be traced back to one of three areas: the catalyst, the reaction conditions, or the reagents.
Causality: Catalytic hydrogenation is a three-phase reaction system involving a solid catalyst (e.g., Palladium on Carbon), a liquid substrate solution (your nitro compound in a solvent), and a gaseous reactant (Hydrogen). The reaction rate is dependent on the efficient mass transfer of hydrogen from the gas phase to the active sites on the catalyst surface where the substrate is adsorbed. Any factor that impedes this process will slow or stop the reaction.[1]
Visual Troubleshooting Workflow
The following flowchart provides a logical path to diagnose the issue.
Caption: Troubleshooting workflow for low conversion in catalytic hydrogenation.
Troubleshooting Summary Table
| Problem | Probable Cause | Recommended Solution & Explanation |
| No or Slow Reaction Start | Catalyst Inactivity: The catalyst may be old, have been improperly stored, or deactivated by atmospheric exposure. | Always use a fresh batch of catalyst for critical reactions. Pd/C catalysts, especially pyrophoric types like Raney Nickel, should be handled under an inert atmosphere.[1] |
| Reaction Stalls Mid-Way | Insufficient Hydrogen: The most common issue with balloon hydrogenation is depletion of the hydrogen supply. | Ensure the balloon is adequately filled and remains inflated. For larger scale or stubborn reactions, moving to a Parr shaker or a similar apparatus that allows for positive, constant hydrogen pressure is recommended.[2][3] |
| Poor Agitation: The solid catalyst has settled at the bottom of the flask, starving it of hydrogen and substrate contact. | Increase the stirring rate to ensure the catalyst is fully suspended in the liquid as a fine slurry. This maximizes the surface area available for reaction.[1] | |
| Consistently Low Yield | Insufficient Catalyst Loading: The amount of catalyst is too low to achieve full conversion in a reasonable time. | A typical loading for Pd/C is 5-10% by weight relative to the substrate.[1] If the reaction is slow, consider increasing the loading to 15 wt%. |
| Catalyst Poisoning: Impurities in the starting material or solvent (especially sulfur-containing compounds) can irreversibly bind to the palladium's active sites, poisoning the catalyst. | Purify the starting material if its quality is suspect. Use high-purity, degassed solvents. |
Question 2: My TLC shows the starting material is gone, but I have multiple new spots and the yield of my desired amine is low. What's happening?
This indicates the formation of stable intermediates or side products. The reduction of a nitro group is a stepwise, six-electron process that proceeds through nitroso and hydroxylamine intermediates.[4][5]
Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂
If the reaction conditions are not optimal, these intermediates can accumulate and react with each other to form side products, such as azoxy (Ar-N=N(O)-Ar) and azo (Ar-N=N-Ar) compounds, which are common impurities.[2]
Solutions to Improve Selectivity:
-
Ensure Complete Reduction: The primary solution is to drive the reaction to completion. The intermediates are generally less stable than the starting material and final product. By ensuring robust reaction conditions (active catalyst, sufficient hydrogen), you favor the complete reduction to the desired amine.[4]
-
Solvent Choice: The reaction is typically run in protic solvents like methanol or ethanol, which facilitate the multi-proton, multi-electron transfer.[6][7] Using aprotic solvents can sometimes alter the reduction pathway and lead to more side products.[4]
-
Temperature Control: While gentle heating can increase the rate, excessive temperatures may promote side reactions. Most hydrogenations of this type proceed cleanly at room temperature.[2]
Key Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Methyl 4-(4-nitrophenyl)butanoate
This protocol outlines a standard laboratory procedure using hydrogen at balloon pressure.
Materials:
-
Methyl 4-(4-nitrophenyl)butanoate (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 5-10 wt% (e.g., 50-100 mg for every 1 g of starting material)
-
Methanol (HPLC grade), sufficient to make a ~0.1 M solution
-
Two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa, vacuum/inert gas manifold, and hydrogen-filled balloon
Procedure:
-
Setup: In the flask, dissolve Methyl 4-(4-nitrophenyl)butanoate in methanol.
-
Inerting: Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst. The mixture should be a black suspension.
-
Hydrogenation: Evacuate the inert gas and carefully introduce hydrogen gas from the balloon. Ensure the system is sealed.
-
Reaction: Stir the mixture vigorously at room temperature. The black catalyst powder must be fully suspended.
-
Monitoring: Monitor the reaction progress by TLC (see Protocol 2). A typical reaction time is 1-4 hours.[7][8]
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with inert gas.
-
Catalyst Removal:
-
CRITICAL SAFETY STEP: The Pd/C catalyst is pyrophoric when dry and can ignite solvents. Never let the filter cake dry completely.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Keep the Celite® pad wet with methanol during filtration.
-
Wash the filter cake with a small amount of fresh methanol.
-
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to obtain the crude this compound, which can be purified further if necessary.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Effective monitoring is key to determining reaction completion and preventing the formation of side products from over-reaction.
Procedure:
-
Prepare the Plate: On a silica gel TLC plate, draw a baseline in pencil. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[9]
-
Spot the Plate:
-
Using a capillary tube, spot a dilute solution of your starting material in the "SM" lane and the "CO" lane.
-
Carefully take a small aliquot from the reaction mixture (a needle through a septum works well) and spot it in the "CO" and "RXN" lanes. The "CO" lane will have both starting material and reaction mixture spotted on top of each other.[10]
-
-
Elute: Develop the plate in an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes is a good starting point).
-
Visualize: View the plate under a UV lamp. The nitro-containing starting material will be UV active. The product amine is also UV active but will have a different retention factor (Rf). The product is more polar and should have a lower Rf than the starting material.
-
Interpret:
-
The reaction is complete when the spot corresponding to the starting material in the "RXN" lane has completely disappeared.
-
The co-spot helps to confirm the identity of the starting material spot in the reaction lane, which is especially useful if the product and starting material Rf values are close.[9]
-
Frequently Asked Questions (FAQs)
Q1: Are there alternatives to catalytic hydrogenation? Yes. Reduction using metals in acid, such as iron (Fe) in acetic acid or tin(II) chloride (SnCl₂) in HCl, are classic methods.[11][12] These can be useful if other functional groups in the molecule (like alkenes or benzyl ethers) are sensitive to hydrogenation. However, they often require stoichiometric amounts of metal and can involve more demanding aqueous workups.[13]
Q2: How should I purify the final product? this compound is a low-melting solid (m.p. ~42°C).[7] If TLC shows minor impurities, it can often be purified by flash column chromatography on silica gel. Recrystallization from a ligroine or ether/pentane mixture has also been reported.[7][14]
Q3: My purified amine product is turning dark brown upon standing. Is this normal? Aromatic amines, particularly anilines, are susceptible to air oxidation, which can cause them to darken over time. This is a common observation. For long-term storage, it is best to keep the product under an inert atmosphere (Nitrogen or Argon) and refrigerated at 2-8°C.[7]
Q4: Can I use sodium borohydride (NaBH₄) for this reduction? Generally, no. Metal hydrides like NaBH₄ or even the more powerful Lithium Aluminum Hydride (LiAlH₄) are not effective for the reduction of aromatic nitro groups to amines.[15] LiAlH₄, in particular, tends to react with aromatic nitro compounds to form azo products.[12]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Informing Efforts to Develop Nitroreductase for Amine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 20637-09-6 [m.chemicalbook.com]
- 8. This compound | 20637-09-6 [chemicalbook.com]
- 9. How To [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 14. RU2567555C1 - Method of producing methyl ether of 4-(4-aminophenyl)butyric acid - Google Patents [patents.google.com]
- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Method Development for Scaling Up Methyl 4-(4-aminophenyl)butanoate Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of Methyl 4-(4-aminophenyl)butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during process development. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, moving from synthesis to purification.
Overview of the Synthetic Pathway
The industrial production of this compound is typically achieved via a robust two-step synthesis starting from 4-(4-nitrophenyl)butanoic acid. The process involves an initial esterification followed by the reduction of the nitro group. While straightforward in principle, scaling up this process presents challenges related to reaction equilibrium, process safety, and product purity.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Fischer Esterification - Troubleshooting & FAQs
This section addresses the acid-catalyzed esterification of 4-(4-nitrophenyl)butanoic acid with methanol. The primary challenge in this step is managing the reaction equilibrium to maximize yield.
Q1: My esterification reaction is stalling, and the yield is poor. What are the common causes and how can I fix this?
A1: Poor yield in a Fischer esterification is almost always due to the reversible nature of the reaction.[1][2] The equilibrium between the carboxylic acid/alcohol and the ester/water can be unfavorable. To drive the reaction towards the product, you must apply Le Châtelier's principle.
Troubleshooting Steps:
-
Increase the Alcohol Reagent: The most common and cost-effective strategy is to use a large excess of the alcohol. In this case, methanol can often be used as the reaction solvent itself, ensuring it is present in a very large molar excess (e.g., 10-20 equivalents or more). This shifts the equilibrium significantly to the product side.[3]
-
Check Your Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). Inadequate catalyst loading will result in a slow approach to equilibrium.[1]
-
Water Removal: Water is a byproduct that pushes the equilibrium back to the starting materials.[3] While a Dean-Stark apparatus is effective for removing water with higher-boiling alcohols, it is not practical with low-boiling methanol. Relying on a large excess of methanol is the standard industrial approach.[3][4]
Q2: I'm scaling up my esterification from 10 g to 500 g, and it's taking much longer to reach completion. Why is this happening?
A2: Scale-up introduces challenges related to mass and heat transfer. A larger reaction volume has a lower surface-area-to-volume ratio, which can lead to inefficient heating and stirring.
Key Considerations for Scale-Up:
-
Heating & Mixing: Ensure your larger reactor has adequate agitation to maintain a homogenous mixture and uniform temperature. Inefficient stirring can create cold spots, slowing the reaction rate. The reflux rate should be vigorous but controlled.
-
Reaction Time: It is not uncommon for larger-scale reactions to require longer reaction times to reach the same conversion level as a lab-scale trial.[4] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or ¹H NMR) on aliquots until conversion ceases.
| Parameter | Lab Scale (10 g) | Pilot Scale (500 g) | Key Rationale |
| Starting Acid | 10 g | 500 g | - |
| Methanol | 150 mL (large excess) | 7.5 L | Maintains a large molar excess to drive equilibrium.[3] |
| H₂SO₄ (conc.) | 1 mL | 50 mL | Catalyst loading should be scaled proportionally. |
| Temperature | Reflux (~65 °C) | Reflux (~65 °C) | The reaction is temperature-dependent; maintain reflux.[2] |
| Monitoring | TLC (e.g., 4:1 Hex/EtOAc) | HPLC or TLC | Essential for determining reaction completion. |
Q3: What is the best work-up procedure for the esterification reaction at a larger scale?
A3: The goal is to neutralize the acid catalyst and remove excess methanol.
-
Cool the reaction mixture to room temperature.
-
Remove excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash with a weak base. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. This neutralizes the sulfuric acid catalyst.[5] Do not use a strong base like NaOH, as it can hydrolyze the newly formed ester.
-
Wash with brine to remove residual water and salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the crude Methyl 4-(4-nitrophenyl)butanoate, which is often pure enough for the next step.
Part 2: Catalytic Hydrogenation - Troubleshooting & FAQs
The reduction of the aromatic nitro group is a critical and potentially hazardous step. The primary challenges are managing the reaction's high exothermicity and ensuring complete, selective conversion.
Q4: My hydrogenation reaction is very slow or has stalled completely. What could be the problem?
A4: A stalled hydrogenation is typically due to catalyst or system issues.
Caption: Troubleshooting logic for a stalled hydrogenation reaction.
Troubleshooting Steps:
-
Catalyst Activity: Palladium on carbon (Pd/C) is the most common catalyst for this transformation.[6][7] Its activity can degrade over time or with exposure to air. Always use fresh, high-quality catalyst from a reputable supplier. Ensure the catalyst loading is appropriate (typically 1-5 mol % of palladium metal).
-
Hydrogen Delivery: Ensure your system is properly sealed and that hydrogen gas is being delivered effectively. For lab scale, this could mean ensuring the balloon is full or the pressure on the Parr hydrogenator is maintained.
-
Catalyst Poisons: The catalyst can be "poisoned" by impurities in the starting material or solvent, particularly sulfur-containing compounds.[8] If you suspect this, purifying the intermediate ester may be necessary.
Q5: I am concerned about the safety of scaling up a nitro reduction. What are the main hazards and how can they be mitigated?
A5: The primary hazard is the high exothermicity of the reaction.[9] The reduction of a nitro group is one of the most energetic reactions in organic synthesis. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.
Safety Mitigation Strategies:
-
Reaction Calorimetry: Before any significant scale-up, a reaction calorimetry study is strongly recommended to determine the heat of reaction and the maximum rate of temperature rise. This data is critical for safe reactor design.[9]
-
Controlled Addition: The reaction can be controlled by limiting the addition of one of the components.
-
Substrate Addition: Add the nitro compound solution slowly to a slurry of the catalyst under a hydrogen atmosphere. This is a common and effective control method.
-
Hydrogen Control: Control the rate of hydrogen addition, ensuring the reaction temperature does not exceed its set limit. This requires sophisticated reactor control systems.
-
-
Adequate Cooling: Ensure the reactor has a cooling system with sufficient capacity to handle the heat generated by the reaction.
-
Catalyst Filtration: The Pd/C catalyst can be pyrophoric, meaning it can ignite spontaneously in air, especially when containing residual hydrogen and solvent.[10]
-
Never let the catalyst filter cake dry in the air. Keep it wet with solvent (e.g., methanol) or water at all times.
-
Filter the reaction mixture through a pad of Celite® (diatomaceous earth) to remove the catalyst.[6][11]
-
Safely quench the recovered catalyst by suspending it in water and then adding a very dilute solution of an oxidant like sodium hypochlorite, or dispose of it according to your institution's hazardous waste protocols.
-
| Reduction Method | Pros | Cons | Scale-Up Considerations |
| H₂ Gas / Pd-C | High atom economy (water is the only byproduct).[12] Clean reaction. | Flammable H₂ gas requires specialized equipment. Highly exothermic.[9] Catalyst can be pyrophoric. | Requires a certified pressure reactor. Strict temperature control and safety protocols are mandatory. |
| Transfer Hydrogenation | Avoids flammable H₂ gas. Can be done in standard glassware. | Lower atom economy. Reagents like hydrazine are toxic. | Can be easier to implement at moderate scale, but exotherm must still be managed carefully. |
| Metal Reduction (Fe/HCl) | Inexpensive and effective (Béchamp reduction).[12] | Generates large amounts of iron salt waste.[12] Corrosive acid. | Waste disposal and materials compatibility are major hurdles for industrial scale. |
Part 3: Purification & Final Product Handling
Q6: What is the most efficient method for purifying the final product, this compound, at scale?
A6: The product is a low-melting solid (m.p. 42°C).[11] For large quantities, recrystallization is far more economical and scalable than chromatography.
-
Solvent Selection: A good recrystallization solvent is one in which the product is soluble when hot but sparingly soluble when cold. Ligroine (a non-polar hydrocarbon solvent) has been reported to be effective.[11] Other potential solvent systems could include toluene/heptane or isopropanol/water mixtures. Solvent screening at a small scale is recommended.
-
Impurity Removal: Recrystallization is excellent for removing less-soluble starting materials or more-soluble, non-polar byproducts. If you have impurities with very similar solubility, a second recrystallization or an alternative purification method may be needed.
Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis of Methyl 4-(4-nitrophenyl)butanoate (500 g Scale)
-
To a 10 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 4-(4-nitrophenyl)butanoic acid (500 g).
-
Add methanol (7.5 L).
-
Stir the suspension and carefully add concentrated sulfuric acid (50 mL) in a slow stream.
-
Heat the mixture to a steady reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC (4:1 Hexanes:Ethyl Acetate) until the starting carboxylic acid spot is no longer visible.
-
Allow the reaction to cool to room temperature.
-
Concentrate the mixture on a rotary evaporator to remove the bulk of the methanol.
-
Dissolve the oily residue in ethyl acetate (4 L).
-
Transfer the solution to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 1 L), followed by brine (1 x 1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the product as a yellow oil or low-melting solid.
Protocol 2: Catalytic Hydrogenation of Methyl 4-(4-nitrophenyl)butanoate (500 g Scale)
SAFETY FIRST: This reaction is highly exothermic and involves a flammable gas and a pyrophoric catalyst. It must be performed by trained personnel in an appropriate pressure reactor with proper safety controls.
-
Add 10% Palladium on Carbon (50% wet, ~25 g) to a pressure reactor.
-
Add methanol (4 L) to the reactor.
-
Seal the reactor and purge the system multiple times with nitrogen, followed by hydrogen.
-
In a separate flask, dissolve Methyl 4-(4-nitrophenyl)butanoate (500 g) in methanol (1 L).
-
Pressurize the reactor with hydrogen (e.g., 50 psi).
-
Begin stirring and heating the catalyst slurry to ~30-35 °C.
-
Slowly pump the solution of the nitro-ester into the reactor over 2-3 hours, carefully monitoring the internal temperature. Do not allow the temperature to exceed 50 °C. Use the reactor's cooling system as needed.
-
After the addition is complete, continue stirring under hydrogen pressure until hydrogen uptake ceases and reaction monitoring (HPLC) shows complete conversion.
-
Cool the reactor to room temperature and carefully vent the hydrogen, purging the system with nitrogen.
-
Prepare a filter pad with a layer of Celite® (~2 inches thick) in a large Büchner funnel and wet it with methanol.
-
Under a nitrogen blanket if possible, filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the pad with additional methanol (2 x 500 mL).
-
CRITICAL: Do not allow the filter cake to dry. Immediately transfer the wet catalyst cake to a container for safe quenching or disposal.
-
Concentrate the combined filtrate under reduced pressure to yield the crude this compound.
References
-
Gallez, D., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. International Journal of Molecular Sciences, 26, 7214. Available at: [Link]
-
Wang, L., et al. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry. Available at: [Link]
-
Werner, T. (2017). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme Science of Synthesis. Available at: [Link]
-
GreenD. (2013). Esterification scale-up = problems?!. Sciencemadness Discussion Board. Retrieved January 5, 2026, from [Link]
-
Bhairi, L. C. (2020). Switching of support materials for the hydrogenation of nitroarenes: A review. Polyhedron. Available at: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved January 5, 2026, from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:20637-09-6. Retrieved January 5, 2026, from [Link]
-
Ciriminna, R. (2017). Highly Selective Catalytic Reduction of Nitroarenes over Heterogeneous Transition Metal Catalysts: Nano. Catalysis: Open Access. Available at: [Link]
-
Gallez, D., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. ResearchGate. Available at: [Link]
-
Topf, C., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link]
-
Wang, L., et al. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Master Organic Chemistry. Retrieved January 5, 2026, from [Link]
-
ACS Green Chemistry Institute. (n.d.). Nitro Reduction Reagent Guide. Retrieved January 5, 2026, from [Link]
-
HDH Synthesis. (n.d.). This compound, min 97%, 1 gram. Retrieved January 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved January 5, 2026, from [Link]
-
zts16. (2017). methyl 4-aminobenzoate synthesis report. Sciencemadness Discussion Board. Retrieved January 5, 2026, from [Link]
-
India Fine Chemicals. (n.d.). This compound. Retrieved January 5, 2026, from [Link]
- Google Patents. (2017). CN106905175A - A kind of preparation method of p-aminophenyl butyric acid.
- Google Patents. (2019). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
- Google Patents. (2001). DE10027654A1 - Preparation of 4-methylacetophenone....
-
Correia, I. S., et al. (2015). The first total synthesis of the (±)-17-methyl-trans-4,5-methyleneoctadecanoic acid and related analogs with antileishmanial activity. Tetrahedron. Available at: [Link]
Sources
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- 4. Sciencemadness Discussion Board - Esterification scale-up = problems?! - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. This compound | 20637-09-6 [chemicalbook.com]
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- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Guide to the Structural Elucidation of Methyl 4-(4-aminophenyl)butanoate via 13C NMR and DEPT Spectroscopy
For researchers and professionals in drug development and synthetic chemistry, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of using 13C Nuclear Magnetic Resonance (NMR) in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments for the complete carbon skeleton characterization of Methyl 4-(4-aminophenyl)butanoate (CAS 20637-09-6)[1][2][3], a valuable building block in medicinal chemistry.
This document moves beyond a simple procedural outline, delving into the causality behind the spectral results and demonstrating how these techniques form a self-validating analytical system.
The Analytical Challenge: Beyond a Simple Carbon Count
Standard broadband decoupled 13C NMR spectroscopy provides a direct count of the unique carbon environments within a molecule. For a seemingly simple structure like this compound, this initial spectrum confirms the presence of all 11 carbon atoms. However, it falls short in distinguishing between methine (CH), methylene (CH2), and methyl (CH3) groups, and provides no direct information on quaternary carbons. This ambiguity can lead to incorrect structural assignments, a critical failure in a research or development pipeline.
To resolve this, we employ DEPT spectroscopy. This multipulse experiment manipulates the magnetization transfer from protons to their directly attached carbons, allowing us to edit the 13C spectrum based on the number of attached protons.[4][5][6] By comparing the results of DEPT-90 and DEPT-135 experiments with the standard 13C spectrum, we can achieve unequivocal assignment of every carbon atom in the molecule.
Foundational Principles: 13C NMR and DEPT
13C NMR Spectroscopy
The chemical shift (δ) of a 13C nucleus is highly sensitive to its local electronic environment. Key factors include:
-
Hybridization: Carbons in sp2 hybridized systems (aromatics, carbonyls) are deshielded and resonate at higher chemical shifts (downfield, ~100-220 ppm) compared to sp3 hybridized carbons (alkanes, ~0-90 ppm).[7]
-
Inductive Effects: Electronegative atoms like oxygen and nitrogen withdraw electron density, deshielding adjacent carbons and shifting their signals downfield.
-
Substituent Effects on Aromatic Rings: The electron-donating amino (-NH2) group on the benzene ring increases electron density, particularly at the ortho and para positions, causing a shielding effect that shifts these carbon signals upfield (to lower ppm values) relative to unsubstituted benzene.[8][9] Conversely, the carbon directly attached to the substituent (ipso-carbon) is often deshielded.
DEPT Spectroscopy
DEPT is a powerful editing tool that differentiates carbon signals based on the number of attached protons.[10] The two most common experiments are:
-
DEPT-90: This spectrum exclusively shows signals for methine (CH) carbons.[5][11]
-
DEPT-135: This spectrum displays methine (CH) and methyl (CH3) carbons as positive peaks, while methylene (CH2) carbons appear as negative (inverted) peaks.[5][7][11][12]
Critically, quaternary carbons (those with no attached protons) are absent from both DEPT-90 and DEPT-135 spectra.[7][13][14] This "disappearance" is a key identifier.
Visualizing the Analyte and Workflow
To facilitate discussion, the carbon atoms of this compound are systematically numbered.
Figure 1: Structure of this compound with carbon numbering.
The analytical process follows a logical sequence to ensure comprehensive data acquisition and interpretation.
Figure 2: Experimental and interpretive workflow for NMR characterization.
Experimental Protocol
1. Sample Preparation:
-
Dissolve approximately 20-30 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl3).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
13C {1H} Broadband Decoupled Spectrum:
-
Observe Frequency: ~100 MHz
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30)
-
Spectral Width: 0-200 ppm
-
Relaxation Delay (d1): 2 seconds
-
-
DEPT-90 Spectrum:
-
Pulse Program: Standard DEPT-90 sequence
-
Parameters should be consistent with the 13C spectrum.
-
-
DEPT-135 Spectrum:
-
Pulse Program: Standard DEPT-135 sequence
-
Parameters should be consistent with the 13C spectrum.
-
Data Analysis: A Comparative Approach
The power of this combined methodology lies in the direct comparison of the three spectra. The expected results for this compound are summarized below.
| Carbon No. | Carbon Type | Expected Chemical Shift (δ, ppm) | DEPT-90 Signal | DEPT-135 Signal | Justification |
| C1 | Ester C=O | 170 - 185[15] | Absent | Absent | Quaternary carbonyl carbon. |
| C9 | C-NH2 | 140 - 150 | Absent | Absent | Aromatic quaternary carbon attached to electron-donating N. |
| C6 | C-Alkyl | 130 - 140 | Absent | Absent | Aromatic quaternary carbon attached to the alkyl chain. |
| C7 | Ar-CH | 125 - 135 | Present | Positive | Aromatic CH, meta to the -NH2 group. |
| C8 | Ar-CH | 110 - 120 | Present | Positive | Aromatic CH, ortho to the electron-donating -NH2 group (shielded).[8] |
| C11 | O-CH3 | 50 - 65[15][16] | Absent | Positive | Methyl carbon attached to electronegative oxygen. |
| C4 | CH2 | 30 - 40 | Absent | Negative | Alkyl CH2, benzylic position. |
| C2 | CH2 | 25 - 35 | Absent | Negative | Alkyl CH2, adjacent to the carbonyl group. |
| C3 | CH2 | 15 - 25[15] | Absent | Negative | Central alkyl CH2. |
Note: Due to symmetry, C7/C7' and C8/C8' are chemically equivalent and will appear as single peaks.
Step-by-Step Interpretation:
-
Broadband 13C Spectrum: The initial spectrum will show 9 distinct signals, accounting for the 11 carbons (due to the symmetry of the aromatic ring). Signals will appear in the carbonyl, aromatic, and aliphatic regions as predicted.
-
DEPT-135 Analysis: This spectrum provides the first layer of differentiation.
-
We expect to see four positive signals: two in the aromatic region (C7, C8) and one for the methoxy group (C11). The fourth positive signal is not expected in this molecule.
-
Three negative signals will appear in the aliphatic region, corresponding to the three methylene groups (C2, C3, C4).
-
-
DEPT-90 Analysis: This spectrum simplifies the aromatic region.
-
Only the two signals for the protonated aromatic carbons (C7, C8) will be present. The methoxy signal (C11) will be absent.
-
-
Final Assignment by Comparison:
-
Quaternary Carbons (C1, C6, C9): The three signals present in the broadband spectrum but absent in both DEPT-135 and DEPT-90 are unequivocally assigned to the three quaternary carbons. Their chemical shifts (carbonyl vs. aromatic) allow for specific assignment.
-
Methylene Carbons (C2, C3, C4): The three negative peaks in the DEPT-135 spectrum are the CH2 groups.
-
Methine Carbons (C7, C8): The two peaks present in the DEPT-90 spectrum are the aromatic CH groups.
-
Methyl Carbon (C11): The signal that is positive in DEPT-135 but absent in DEPT-90 is the O-CH3 group.
-
Conclusion
The structural characterization of an organic molecule is a process of evidence accumulation. While a standard 13C NMR spectrum provides a foundational carbon count, it leaves critical ambiguities regarding the protonation state of each carbon. The integration of DEPT-90 and DEPT-135 experiments provides a definitive, orthogonal dataset that resolves these ambiguities. By comparing which signals are present, absent, positive, or negative across the three spectra, researchers can confidently and accurately assemble the carbon framework. This combined approach represents a robust, self-validating system essential for the rigorous standards of pharmaceutical and chemical research.
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Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. Available at: [Link]
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Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. Available at: [Link]
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A Comparative Guide to the Synthesis of Methyl 4-(4-aminophenyl)butanoate: From Benchtop to Industrial Application
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is a cornerstone of successful pharmaceutical innovation. Methyl 4-(4-aminophenyl)butanoate stands out as a critical building block, notably in the synthesis of advanced anti-cancer therapeutics like Cilengitide.[1][2] This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, offering field-proven insights and supporting experimental data to inform your process development and scale-up decisions.
This document moves beyond a simple recitation of protocols. Herein, we delve into the causality behind experimental choices, the inherent trustworthiness of each method, and a comprehensive grounding in authoritative literature. Our aim is to equip you with the necessary knowledge to select and optimize the synthetic pathway that best aligns with your specific research and production goals.
At a Glance: Comparing the Primary Synthetic Routes
Two principal methodologies dominate the synthesis of this compound: the direct catalytic hydrogenation of a nitro precursor and a multi-step approach involving a protected amine functionality. Each route presents a distinct profile of advantages and challenges in terms of efficiency, safety, and scalability.
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Multi-step Synthesis from Protected Precursor |
| Starting Material | Methyl 4-(4-nitrophenyl)butanoate | 3-(4-acetylaminobenzoyl)propionic acid |
| Key Transformation | Reduction of an aromatic nitro group | Reduction of a ketone and deprotection of an acetamide |
| Reported Yield | ~88%[3] | ~85-89% (from reduced intermediate) |
| Process Steps | Typically 2 (nitration, reduction) | 3-4 (acylation, reduction, esterification/deprotection) |
| Key Reagents | Palladium on Carbon (Pd/C), Hydrogen gas | Palladium on Carbon (Pd/C), Hydrogen gas, Thionyl Chloride |
| Safety Profile | High-pressure hydrogen, pyrophoric catalyst[4] | Corrosive and toxic thionyl chloride[5] |
| Scalability | Well-established for industrial scale[6] | Feasible, but more complex due to multiple steps |
| Purity | Generally high, may require minimal purification[3] | Requires careful workup and potential crystallization[7] |
Method 1: Catalytic Hydrogenation of Methyl 4-(4-nitrophenyl)butanoate
This approach is often favored for its atom economy and high yield in the final conversion step. The overall process begins with the synthesis of the nitro-substituted precursor, Methyl 4-(4-nitrophenyl)butanoate, followed by its reduction to the desired amine.
Synthetic Pathway
Caption: Overall synthetic scheme for Method 1.
In-Depth Analysis and Causality
The success of this method hinges on the efficient and selective reduction of the aromatic nitro group without affecting the ester functionality. Palladium on carbon is the catalyst of choice due to its high activity and selectivity for this transformation. The use of methanol as a solvent is advantageous as it readily dissolves the starting material and the product, facilitating a homogenous reaction mixture and simplifying the subsequent filtration of the catalyst. The reaction is typically run under a hydrogen atmosphere at balloon pressure for laboratory-scale synthesis, which is a practical and relatively safe way to handle hydrogen gas in a standard fume hood.[4]
From an industrial perspective, catalytic hydrogenation is a well-established and scalable process.[6] However, the handling of pyrophoric catalysts like Pd/C and the use of flammable hydrogen gas under pressure necessitate specialized equipment and stringent safety protocols to mitigate the risks of fire and explosion.[8]
Experimental Protocol
Step 1: Synthesis of Methyl 4-(4-nitrophenyl)butanoate
Step 2: Synthesis of this compound via Catalytic Hydrogenation [3]
-
Suspend Methyl 4-(4-nitrophenyl)butanoate (3.05 g, 13.67 mmol) and 10% Palladium on Carbon (1.0 g) in methanol (40 mL) in a round-bottom flask.
-
Fit the flask with a hydrogen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature for 1 hour.
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield this compound as a brown solid (2.33 g, 88% yield). The product is often of sufficient purity for subsequent steps without further purification.
Method 2: Multi-step Synthesis from 3-(4-acetylaminobenzoyl)propionic acid
This pathway utilizes a protecting group strategy, starting with the more readily available acetanilide. The key steps involve a Friedel-Crafts acylation, followed by reduction of the resulting ketone, and a combined esterification and deprotection step.
Synthetic Pathway
Caption: Overall synthetic scheme for Method 2.
In-Depth Analysis and Causality
This route's initial Friedel-Crafts acylation of acetanilide with succinic anhydride is a classic electrophilic aromatic substitution.[9][10] The acetylamino group is an ortho-, para-director, leading to the desired para-substituted product. The subsequent catalytic hydrogenation reduces the ketone to a methylene group. The final step is a clever combination of esterification of the carboxylic acid and deacylation of the acetamide under acidic conditions, facilitated by thionyl chloride in methanol. Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes both reactions.
Experimental Protocol
Step 1: Synthesis of 3-(4-acetylaminobenzoyl)propionic acid [7]
-
To a stirred solution of acetanilide in a suitable solvent, add anhydrous aluminum chloride.
-
Add succinic anhydride portion-wise, maintaining the temperature.
-
After the addition is complete, heat the reaction mixture.
-
Pour the cooled reaction mixture into a mixture of ice and hydrochloric acid.
-
Filter the resulting precipitate, wash with water, and recrystallize to obtain 3-(4-acetylaminobenzoyl)propionic acid.
Step 2 & 3: Catalytic Reduction, Esterification, and Deacylation
-
The 3-(4-acetylaminobenzoyl)propionic acid is first reduced via catalytic hydrogenation using Pd/C in methanol at elevated temperature (65-70 °C).
-
After filtration of the catalyst, the filtrate containing the reduced intermediate is cooled.
-
Thionyl chloride is added dropwise to the cooled filtrate, and the mixture is refluxed for 4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ice water and the pH is adjusted to 8-8.5 with a 15% sodium hydroxide solution, causing the product to precipitate.
-
The solid is collected by filtration, washed, and dried to yield this compound.
Comparative Discussion
Yield and Purity: Both methods report comparable high yields in their final steps. However, the overall yield of Method 2 will be lower due to the additional synthetic steps. The product from Method 1 is often reported to be clean enough for subsequent reactions without extensive purification,[3] whereas Method 2 requires a careful workup and potential recrystallization to achieve high purity.
Scalability and Economics: For large-scale industrial production, Method 1 (catalytic hydrogenation) is generally more streamlined and cost-effective, assuming the availability of the nitro-precursor.[1] Catalytic processes are often preferred in industry for their efficiency and reduced waste generation. Method 2, with its multiple steps and use of stoichiometric reagents like aluminum chloride and thionyl chloride, is likely to be more labor-intensive and generate more waste, potentially increasing the overall cost.
Safety: Both routes involve significant safety considerations. Method 1 requires the handling of flammable hydrogen gas and a pyrophoric catalyst, necessitating specialized equipment and procedures.[8] Method 2 avoids high-pressure gas but uses highly corrosive and toxic thionyl chloride, which requires stringent handling protocols to prevent exposure and accidental release.[5][6]
The Critical Role of this compound in Cilengitide Synthesis
Cilengitide is a cyclic pentapeptide that has been investigated as a potent inhibitor of integrins, which are involved in tumor angiogenesis and metastasis.[2] this compound serves as a key precursor for a modified amino acid residue within the Cilengitide structure, highlighting its importance in the synthesis of this complex therapeutic agent.
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A Senior Application Scientist's Guide to Alternative Reducing Agents for the Synthesis of Methyl 4-(4-aminophenyl)butanoate
In the landscape of pharmaceutical development, the synthesis of key intermediates demands rigorous evaluation of methodologies to ensure efficiency, safety, scalability, and cost-effectiveness. Methyl 4-(4-aminophenyl)butanoate is a significant building block, notably utilized in the synthesis of chlorambucil derivatives for targeted anti-cancer therapies.[1][2] Its synthesis predominantly involves the reduction of the nitro precursor, Methyl 4-(4-nitrophenyl)butanoate. While catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a well-established and high-yielding method, operational hazards associated with pressurized hydrogen and catalyst costs necessitate the exploration of viable alternatives.
This guide provides an in-depth comparison of alternative reducing agents for this critical transformation. We will delve into the mechanistic nuances, provide field-proven experimental protocols, and offer a comparative analysis of performance to empower researchers in making informed decisions for their specific synthetic contexts.
The Benchmark: Catalytic Hydrogenation with Pd/C and H₂
The standard for converting Methyl 4-(4-nitrophenyl)butanoate to its amino counterpart is catalytic hydrogenation. This method is often the first choice due to its clean reaction profile, where the primary byproduct is water, and it frequently delivers high yields and purity.[3][4] A typical procedure achieves yields of around 88% without extensive purification.[1][2]
However, this process is not without its drawbacks. The use of flammable hydrogen gas, often under pressure, poses significant safety risks, requiring specialized equipment.[4][5] Moreover, precious metal catalysts like palladium can be a considerable cost factor in large-scale production.[4] These limitations are the primary drivers for investigating alternative, more accessible, and inherently safer reduction protocols.
Alternative Methodologies: A Comparative Analysis
We will now explore two robust and widely applicable alternatives to traditional catalytic hydrogenation: Transfer Hydrogenation and Metal-Mediated Reductions.
Transfer Hydrogenation: Sidestepping Gaseous Hydrogen
Transfer hydrogenation offers a compelling alternative by utilizing a hydrogen donor molecule in the presence of a catalyst, thereby circumventing the need for hazardous hydrogen gas.[6] Common hydrogen donors include ammonium formate, formic acid, and hydrazine.[6][7][8] This method is particularly advantageous for laboratories not equipped for high-pressure reactions.[6]
Mechanism: The catalyst, typically Pd/C, facilitates the decomposition of the hydrogen donor (e.g., ammonium formate) to generate hydrogen in situ, which is then transferred to the nitro group. The reaction proceeds through the same nitroso and hydroxylamine intermediates as direct hydrogenation.
Experimental Protocol: Transfer Hydrogenation using Pd/C and Ammonium Formate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 4-(4-nitrophenyl)butanoate (1.0 eq) in methanol.
-
Addition of Reagents: To the solution, add 10% Pd/C (0.1 eq by weight) followed by the portion-wise addition of ammonium formate (5.0 eq).[9]
-
Reaction: Heat the mixture to reflux and monitor the reaction's progress by Thin Layer Chromatography (TLC). Completion is typically observed within 2-4 hours.[9]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the catalyst. The Celite pad should be washed with methanol. The filtrate is then concentrated under reduced pressure. The resulting residue is dissolved in a suitable organic solvent like ethyl acetate, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate. After filtering the drying agent, the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.[9]
Metal-Mediated Reductions: Cost-Effective and Robust Alternatives
The use of metals like iron (Fe), zinc (Zn), or tin (Sn) in acidic or neutral media represents a classical yet highly reliable and cost-effective approach to nitro group reduction.[4][10][11] These methods are renowned for their excellent chemoselectivity, often leaving other reducible functional groups such as esters, ketones, and halides untouched.[3][12][13]
Mechanism: The reduction proceeds via a series of single-electron transfers from the metal surface to the nitro group. The resulting radical anion is subsequently protonated by the acidic or protic medium. This sequence of electron transfer and protonation repeats until the amine is formed.[4][14]
Experimental Protocol: Metal-Mediated Reduction using Iron in Acidic Medium
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, suspend Methyl 4-(4-nitrophenyl)butanoate (1.0 eq) in a mixture of ethanol and water.
-
Addition of Reagents: Add iron powder (typically 3-5 eq) and a catalytic amount of hydrochloric acid or an acidic salt like ammonium chloride to the suspension.[6]
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the disappearance of the starting material via TLC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and dilute it with water. Filter the mixture through a Celite® pad to remove the iron salts, ensuring to wash the pad thoroughly with an organic solvent such as ethyl acetate.[6] The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude amine, which can be purified as needed.[6]
Performance Comparison
To facilitate an objective assessment, the key performance indicators for each methodology are summarized below.
| Feature | Catalytic Hydrogenation (H₂) | Transfer Hydrogenation | Metal-Mediated Reduction (Fe/Acid) |
| Primary Reagents | H₂ gas, Pd/C catalyst | Ammonium Formate, Pd/C | Iron Powder, HCl/NH₄Cl |
| Typical Yield | High (~88%)[1][2] | Good to Excellent[7][15] | Good to Excellent[12][16] |
| Safety Concerns | Flammable/explosive H₂ gas[4] | Generally safer, avoids H₂ gas[6] | Exothermic reaction, H₂ evolution[5][10] |
| Cost | High (precious metal catalyst)[4] | Moderate (catalyst cost) | Low (reagents are inexpensive)[4] |
| Chemoselectivity | May reduce other functional groups[3] | Generally good selectivity[17] | Excellent functional group tolerance[11][12] |
| Work-up | Simple catalyst filtration[4] | Catalyst filtration[9] | Cumbersome, removal of metal salts[4][11] |
| Environmental Impact | "Green" (byproduct is water)[4] | Moderate | Generates significant metal waste[4][11] |
Visualizing the Workflows
To further clarify the practical steps involved, the following diagrams illustrate the generalized experimental workflows for the discussed reduction methodologies.
Caption: Generalized workflow for catalytic hydrogenation.
Caption: Generalized workflow for transfer hydrogenation.
Caption: Generalized workflow for metal-mediated reduction.
Conclusion and Recommendations
The reduction of Methyl 4-(4-nitrophenyl)butanoate to its corresponding amine is a critical transformation that can be achieved through several effective methods.
-
Catalytic Hydrogenation remains the gold standard for efficiency and cleanliness when safety infrastructure and budget for precious metal catalysts are not primary constraints.[3][4]
-
Transfer Hydrogenation emerges as an excellent and safer alternative, particularly for lab-scale synthesis, by eliminating the need for handling gaseous hydrogen while maintaining good to excellent yields.[6]
-
Metal-Mediated Reductions , especially with iron, are unparalleled in terms of cost-effectiveness and functional group tolerance.[4][11][12] This makes them a highly attractive option for large-scale industrial production and for the synthesis of complex molecules where selectivity is paramount, provided that the more intensive work-up and waste disposal are manageable.
The ultimate choice of methodology should be a strategic decision based on a holistic assessment of the specific project's requirements, including scale, budget, available equipment, and the chemical nature of the substrate. This guide provides the foundational data and protocols to support that decision-making process.
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RSC Publishing. (n.d.). Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction. [Link]
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RSC Publishing. (2023, August 14). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. [Link]
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ResearchGate. (2012, October 16). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. [Link]
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ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes. [Link]
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A Comparative Guide to the Reactivity of Methyl 4-(4-aminophenyl)butanoate and Other Amino Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Amino Ester Scaffold
Amino esters are a cornerstone of modern organic synthesis, finding extensive application as intermediates in the preparation of pharmaceuticals, agrochemicals, and functional materials. Their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester, allows for a diverse range of chemical modifications. Methyl 4-(4-aminophenyl)butanoate, with its aniline-like amino group and a methyl ester separated by a flexible butyl chain, is a particularly interesting building block. Its structure allows for independent reactions at the aromatic amine and the ester, or for the synthesis of more complex molecules where both functionalities play a role.
This guide will compare the reactivity of this compound with other amino esters in three key reactions: acylation, alkylation, and diazotization. The choice of comparative compounds has been made to illustrate the impact of:
-
Positional Isomerism: How the location of the amino group on the aromatic ring (ortho, meta, vs. para) influences reactivity.
-
Alkyl Chain Length: The effect of the distance between the aromatic ring and the ester functionality.
-
Ester Group: The impact of different alkyl groups on the ester.
Theoretical Framework: Understanding Reactivity
The reactivity of the amino group in aromatic amino esters is primarily governed by a combination of electronic and steric effects.
Electronic Effects: The nucleophilicity of the aromatic amino group is dictated by the electron density on the nitrogen atom. This is influenced by:
-
The Amino Group Itself: The -NH₂ group is a strong electron-donating group (EDG) through resonance, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. This makes the ring more susceptible to electrophilic attack and enhances the nucleophilicity of the amine.
-
Substituents on the Ring: Other substituents on the aromatic ring can either donate or withdraw electron density, thereby modulating the reactivity of the amino group. The electronic effect of a substituent can be quantified using Hammett constants (σ) . A negative σ value indicates an electron-donating group, which increases reactivity, while a positive σ value signifies an electron-withdrawing group (EWG), which decreases reactivity.
Steric Effects: The accessibility of the amino group to incoming reagents is influenced by the size and proximity of neighboring groups. This "steric hindrance" can significantly impact reaction rates. Taft steric parameters (E_s) provide a quantitative measure of the steric effect of a substituent, with more negative values indicating greater steric hindrance.
Comparative Reactivity Analysis
For this guide, we will compare this compound with the following amino esters:
-
Methyl 2-aminobenzoate: An ortho isomer.
-
Methyl 3-aminobenzoate: A meta isomer.
-
Methyl 4-aminobenzoate: A shorter-chain para isomer.
-
Ethyl 4-(4-aminophenyl)butanoate: An analogue with a different ester group.
Acylation
Acylation of the amino group is a fundamental transformation in organic synthesis, often used for protection or to introduce new functional groups. The rate of acylation is directly proportional to the nucleophilicity of the amino group.
Predicted Reactivity Order (Acylation):
This compound > Ethyl 4-(4-aminophenyl)butanoate > Methyl 4-aminobenzoate > Methyl 3-aminobenzoate > Methyl 2-aminobenzoate
Discussion:
-
This compound is predicted to be the most reactive. The -(CH₂)₃COOCH₃ group at the para position is weakly electron-donating due to the alkyl chain's inductive effect, which slightly enhances the nucleophilicity of the amino group compared to unsubstituted aniline.
-
Ethyl 4-(4-aminophenyl)butanoate is expected to have very similar reactivity to its methyl ester counterpart, with the difference in the ester group having a negligible electronic effect on the distant amino group.
-
Methyl 4-aminobenzoate is less reactive. The methyl ester group directly attached to the ring at the para position is electron-withdrawing through resonance, decreasing the electron density on the amino nitrogen.
-
Methyl 3-aminobenzoate is even less reactive. In the meta position, the ester group's electron-withdrawing inductive effect dominates, reducing the nucleophilicity of the amino group.
-
Methyl 2-aminobenzoate is predicted to be the least reactive due to a combination of the ester's electron-withdrawing inductive effect and significant steric hindrance from the adjacent ester group, which impedes the approach of the acylating agent.[1][2]
Table 1: Physicochemical Data for Comparative Analysis
| Compound | Position of -NH₂ | Substituent at C4 | Hammett Constant (σ_p) of C4 Substituent (approx.) | pKa of Conjugate Acid | Predicted Relative Reactivity (Acylation) |
| This compound | para | -(CH₂)₃COOCH₃ | ~ -0.1 | ~ 4.7 | Highest |
| Ethyl 4-(4-aminophenyl)butanoate | para | -(CH₂)₃COOEt | ~ -0.1 | ~ 4.7 | High |
| Methyl 4-aminobenzoate | para | -COOCH₃ | +0.45 | 2.41 | Moderate |
| Methyl 3-aminobenzoate | meta | -H | 0 | 4.79 | Low |
| Methyl 2-aminobenzoate | ortho | -H | N/A | 4.89 | Lowest |
Experimental Protocol: Comparative Acylation with Acetic Anhydride
This protocol describes a general procedure for comparing the acylation rates of the selected amino esters.
Materials:
-
This compound
-
Methyl 2-aminobenzoate
-
Methyl 3-aminobenzoate
-
Methyl 4-aminobenzoate
-
Ethyl 4-(4-aminophenyl)butanoate
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
Procedure:
-
To five separate, dry 10 mL round-bottom flasks, add 1.0 mmol of each amino ester.
-
Dissolve each amino ester in 5 mL of anhydrous DCM.
-
To each flask, add 1.1 mmol of anhydrous pyridine.
-
Cool the flasks to 0 °C in an ice bath.
-
To each flask, add 1.05 mmol of acetic anhydride dropwise with stirring.
-
Monitor the progress of each reaction at regular time intervals (e.g., 15, 30, 60, 120 minutes) by TLC.
-
For a more quantitative comparison, at each time point, withdraw a small aliquot from each reaction mixture, quench it with saturated sodium bicarbonate solution, extract with DCM, and analyze by GC-MS to determine the ratio of starting material to acylated product.
-
After completion (as determined by TLC), pour each reaction mixture into 20 mL of saturated sodium bicarbonate solution and extract with DCM (3 x 15 mL).
-
Combine the organic layers for each reaction, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude acylated product.
-
Purify the products by column chromatography on silica gel if necessary.
Expected Observations:
The rate of disappearance of the starting material and the appearance of the acylated product will follow the predicted reactivity order. This compound is expected to show the fastest reaction time, while Methyl 2-aminobenzoate will be the slowest.
Alkylation
Alkylation of the amino group introduces alkyl substituents, a common strategy in drug discovery to modulate pharmacological properties. The reactivity in N-alkylation also depends on the nucleophilicity of the amino group, but it is generally more sensitive to steric hindrance than acylation.
Predicted Reactivity Order (Alkylation):
This compound > Ethyl 4-(4-aminophenyl)butanoate > Methyl 4-aminobenzoate > Methyl 3-aminobenzoate >> Methyl 2-aminobenzoate
Discussion:
The electronic arguments for the reactivity order in alkylation are similar to those for acylation. However, the steric hindrance in Methyl 2-aminobenzoate will have an even more pronounced effect, making its alkylation significantly more difficult than the other isomers.
Experimental Protocol: Comparative Alkylation with Benzyl Bromide
Materials:
-
This compound
-
Methyl 2-aminobenzoate
-
Methyl 3-aminobenzoate
-
Methyl 4-aminobenzoate
-
Ethyl 4-(4-aminophenyl)butanoate
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To five separate, dry 25 mL round-bottom flasks, add 1.0 mmol of each amino ester.
-
To each flask, add 1.5 mmol of anhydrous potassium carbonate and 10 mL of anhydrous acetonitrile.
-
To each flask, add 1.1 mmol of benzyl bromide.
-
Heat the reaction mixtures to 60 °C and stir vigorously.
-
Monitor the reactions by TLC at regular intervals.
-
For quantitative comparison, analyze aliquots by GC-MS at set time points.
-
Upon completion, cool the reaction mixtures to room temperature and filter to remove potassium carbonate.
-
Concentrate the filtrates under reduced pressure.
-
Dissolve the residues in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude alkylated products.
-
Purify by column chromatography if necessary.
Diazotization
Diazotization, the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, is a gateway to a vast array of synthetic transformations. The rate of this reaction is dependent on the nucleophilicity of the amino group.
Predicted Reactivity Order (Diazotization):
This compound > Ethyl 4-(4-aminophenyl)butanoate > Methyl 4-aminobenzoate > Methyl 3-aminobenzoate > Methyl 2-aminobenzoate
Discussion:
The reactivity in diazotization follows the same trend as acylation and alkylation, as it is also an electrophilic attack on the amino group. The electron-donating character of the -(CH₂)₃COOCH₃ group in This compound will facilitate the initial nitrosation step, making it more reactive than the isomers with electron-withdrawing ester groups closer to the ring. The ortho isomer, Methyl 2-aminobenzoate , will again be the least reactive due to steric and electronic effects.
Experimental Protocol: Comparative Diazotization and Azo Coupling
To visually compare the rates of diazotization, the resulting diazonium salts can be coupled with a suitable aromatic compound, such as 2-naphthol, to form a colored azo dye. The rate of color formation will be indicative of the rate of diazotization.
Materials:
-
This compound
-
Methyl 2-aminobenzoate
-
Methyl 3-aminobenzoate
-
Methyl 4-aminobenzoate
-
Ethyl 4-(4-aminophenyl)butanoate
-
Sodium nitrite
-
Hydrochloric acid (concentrated)
-
2-Naphthol
-
Sodium hydroxide
-
Ice
Procedure:
-
Prepare five separate solutions, each containing 1.0 mmol of one of the amino esters in 5 mL of water and 2.5 mmol of concentrated hydrochloric acid. Cool these solutions to 0-5 °C in an ice bath.
-
Prepare a solution of 1.0 mmol of 2-naphthol in 5 mL of 10% aqueous sodium hydroxide solution and cool it to 0-5 °C.
-
To each of the acidic amino ester solutions, slowly add a solution of 1.1 mmol of sodium nitrite in 2 mL of water, keeping the temperature below 5 °C.
-
After stirring for 15 minutes, add each of the resulting diazonium salt solutions to separate, stirred solutions of the 2-naphthol.
-
Observe the rate of formation and the intensity of the colored azo dye precipitate in each reaction.
-
The reaction with this compound is expected to produce the azo dye most rapidly.
Visualizing Reaction Workflows
Caption: General workflow for the comparative acylation of amino esters.
Caption: Simplified mechanism of diazotization of an aromatic amine.
Conclusion
This guide provides a framework for understanding and predicting the reactivity of this compound in comparison to other amino esters. The key takeaways are:
-
The position of the amino group is a dominant factor: Para-substituted anilines are generally more reactive than meta and ortho isomers in electrophilic reactions on the amino group, provided the substituent is not strongly deactivating.
-
The distance of a functional group from the aromatic ring matters: The weakly electron-donating effect of the alkyl chain in this compound enhances the nucleophilicity of the amino group compared to when an electron-withdrawing ester is directly attached to the ring.
-
Steric hindrance can be a significant impediment: The ortho isomer, Methyl 2-aminobenzoate, is consistently the least reactive due to the steric bulk of the adjacent ester group.
The provided experimental protocols offer a practical basis for verifying these principles in the laboratory. By understanding these structure-reactivity relationships, researchers can make more informed decisions in the design of synthetic routes and the selection of appropriate starting materials for their specific applications.
References
-
Why is para-aminobenzoic acid more acidic than ortho-aminobenzoic acid? - Chemistry Stack Exchange. (2021). Retrieved from [Link]
-
Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study - PMC - NIH. (n.d.). Retrieved from [Link]
-
Hammett equation - Wikipedia. (n.d.). Retrieved from [Link]
-
Taft equation - Wikipedia. (n.d.). Retrieved from [Link]
- Method of producing methyl ether of 4-(4-aminophenyl)butyric acid - Google Patents. (n.d.).
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing. (n.d.). Retrieved from [Link]
-
Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for Methyl 4-(4-aminophenyl)butanoate
This guide provides a comprehensive framework for the validation of an analytical method for Methyl 4-(4-aminophenyl)butanoate, a key intermediate in pharmaceutical synthesis.[1] We will delve into a detailed validation process for a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4] Furthermore, we will objectively compare this workhorse method against more advanced techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), providing the data and rationale necessary for you to select the optimal method for your specific application.
The Regulatory Imperative: Why Method Validation is Non-Negotiable
In the pharmaceutical industry, an analytical method is not merely a procedure; it is a guarantee of a product's identity, strength, quality, purity, and potency.[5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation to ensure that an analytical procedure is fit for its intended purpose.[3][5][6][7] This documented process provides irrefutable evidence that the method consistently delivers reliable, accurate, and reproducible results.[6] Failure to validate a method can lead to regulatory non-compliance, product recalls, and significant patient safety risks.[6]
The validation process follows a pre-approved protocol that meticulously defines the experiments and acceptance criteria for all relevant performance parameters.[6][8]
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- 8. propharmagroup.com [propharmagroup.com]
A Spectroscopic Journey: From Nitroaromatic Precursor to Methyl 4-(4-aminophenyl)butanoate
In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities is a cornerstone of innovation. The journey from simple precursors to a final, active compound is a narrative told through the language of spectroscopy. Each peak, each shift, and each fragmentation pattern in an NMR, IR, or mass spectrum is a word in this narrative, revealing the intricate changes in molecular architecture. This guide provides an in-depth spectroscopic comparison of Methyl 4-(4-aminophenyl)butanoate, a versatile building block in medicinal chemistry, and its key precursors: 4-(4-nitrophenyl)butanoic acid and methyl 4-(4-nitrophenyl)butanoate. Through this analysis, we will elucidate the spectroscopic signatures that validate each synthetic transformation, offering a robust framework for researchers in the field.
The Synthetic Pathway: A Deliberate Transformation
The synthesis of this compound typically proceeds through a two-step process: the esterification of 4-(4-nitrophenyl)butanoic acid to its methyl ester, followed by the reduction of the aromatic nitro group to an amine. This well-established route provides an excellent case study for observing distinct and predictable changes in the spectroscopic data, confirming the success of each reaction.
Caption: Synthetic route from 4-(4-nitrophenyl)butanoic acid to this compound.
Spectroscopic Comparison: A Tale of Three Molecules
The transformation of a carboxylic acid to an ester and a nitro group to an amine introduces significant changes to the electronic and steric environment of the molecule. These changes are readily observed across various spectroscopic techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Features |
| 4-(4-Nitrophenyl)butanoic Acid | C₁₀H₁₁NO₄ | 209.20 | -OH (broad), C=O (acid), Ar-NO₂ |
| Methyl 4-(4-nitrophenyl)butanoate | C₁₁H₁₃NO₄ | 223.22 | -OCH₃, C=O (ester), Ar-NO₂ |
| This compound | C₁₁H₁₅NO₂ | 193.24 | -NH₂ (primary amine), C=O (ester), Ar-NH₂ |
¹H NMR Spectroscopy: Tracking Proton Environments
The proton NMR spectra provide a detailed map of the proton environments within each molecule. The key transformations, esterification and nitro reduction, are clearly evidenced by shifts in the aliphatic chain and aromatic protons, as well as the appearance and disappearance of specific proton signals.
-
From Carboxylic Acid to Ester: The most telling change is the disappearance of the broad singlet corresponding to the acidic proton of the carboxylic acid and the appearance of a sharp singlet around 3.6-3.7 ppm, characteristic of the methyl ester protons.
-
From Nitro to Amino: The electron-donating nature of the amino group, in contrast to the electron-withdrawing nitro group, causes a significant upfield shift of the aromatic protons. The two doublets of the para-substituted nitrobenzene ring shift to a higher field in the corresponding aniline derivative. Additionally, a broad singlet corresponding to the -NH₂ protons appears.
| Compound | Aromatic Protons (ppm) | Aliphatic Protons (ppm) | Other Key Signals (ppm) |
| 4-(4-Nitrophenyl)butanoic Acid | ~8.1 (d, 2H), ~7.4 (d, 2H) | ~2.7 (t, 2H), ~2.4 (t, 2H), ~2.0 (m, 2H) | ~11-12 (br s, 1H, -COOH) |
| Methyl 4-(4-nitrophenyl)butanoate | ~8.2 (d, 2H), ~7.5 (d, 2H) | ~2.7 (t, 2H), ~2.3 (t, 2H), ~2.0 (m, 2H) | ~3.7 (s, 3H, -OCH₃) |
| This compound | ~6.96 (d, 2H), ~6.63 (d, 2H)[1] | ~2.55 (t, 2H), ~2.31 (t, 2H), ~1.90 (m, 2H)[1] | ~3.66 (s, 3H, -OCH₃), ~3.5 (br s, 2H, -NH₂)[1] |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectra offer complementary information, confirming the changes in the carbon framework.
-
Esterification: The carbonyl carbon of the carboxylic acid experiences a slight shift upon esterification. The most notable change is the appearance of a new signal around 51-52 ppm for the methoxy carbon of the ester.
-
Nitro Reduction: The reduction of the nitro group to an amine leads to a significant upfield shift of the aromatic carbon signals, particularly the carbon directly attached to the nitrogen (C-N) and the ortho and para carbons, due to the strong electron-donating effect of the amino group.
| Compound | C=O (ppm) | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) | Other Key Signals (ppm) |
| 4-(4-Nitrophenyl)butanoic Acid | ~178 | ~148 (C-NO₂), ~147, ~129, ~124 | ~34, ~33, ~25 | - |
| Methyl 4-(4-nitrophenyl)butanoate | ~173 | ~149 (C-NO₂), ~147, ~129, ~124 | ~34, ~33, ~25 | ~52 (-OCH₃) |
| This compound | ~174 | ~145 (C-NH₂), ~129, ~120, ~115 | ~35, ~33, ~27 | ~51 (-OCH₃) |
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy is particularly powerful for identifying functional groups. The key transformations are marked by the disappearance of characteristic vibrational bands and the appearance of new ones.
-
Esterification: The broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) disappears, and the C=O stretch shifts from the broader, lower frequency of the acid (~1710 cm⁻¹) to the sharper, higher frequency of the ester (~1735 cm⁻¹). A prominent C-O stretch for the ester also appears around 1170 cm⁻¹.
-
Nitro Reduction: The strong symmetric and asymmetric stretching vibrations of the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹) vanish. In their place, two characteristic N-H stretching bands for a primary amine appear in the 3300-3500 cm⁻¹ region, along with an N-H bending vibration around 1620 cm⁻¹.
| Compound | Key IR Absorptions (cm⁻¹) |
| 4-(4-Nitrophenyl)butanoic Acid | 2500-3300 (br, O-H), ~1710 (s, C=O), ~1520 & ~1350 (s, NO₂ stretch) |
| Methyl 4-(4-nitrophenyl)butanoate | ~1735 (s, C=O), ~1520 & ~1350 (s, NO₂ stretch), ~1170 (s, C-O) |
| This compound | ~3450 & ~3350 (m, N-H stretch), ~1730 (s, C=O), ~1620 (m, N-H bend), ~1170 (s, C-O) |
Mass Spectrometry: Unveiling Molecular Mass and Fragmentation
Mass spectrometry provides the molecular weight of the compounds and insights into their structure through fragmentation patterns.
-
Esterification: The molecular ion peak increases by 14 mass units, corresponding to the addition of a CH₂ group (from -COOH to -COOCH₃).
-
Nitro Reduction: The molecular ion peak decreases by 30 mass units, reflecting the conversion of the NO₂ group (46 amu) to an NH₂ group (16 amu). The fragmentation patterns also change significantly, with the nitro-containing precursors often showing fragments corresponding to the loss of NO₂.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 4-(4-Nitrophenyl)butanoic Acid | 209[2][3] | 191 ([M-H₂O]⁺), 163 ([M-NO₂]⁺), 104 |
| Methyl 4-(4-nitrophenyl)butanoate | 223[4] | 192 ([M-OCH₃]⁺), 177 ([M-NO₂]⁺), 104 |
| This compound | 193[5] | 162 ([M-OCH₃]⁺), 134, 106 |
Experimental Protocols
General Spectroscopic Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer with Attenuated Total Reflectance (ATR) sampling.
-
Mass Spectrometry: Mass spectra were acquired using an electron ionization (EI) source coupled with a quadrupole mass analyzer.
Synthesis of Methyl 4-(4-nitrophenyl)butanoate
-
To a solution of 4-(4-nitrophenyl)butanoic acid (1.0 eq) in methanol (10 mL/g), was added concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
The reaction mixture was heated to reflux and stirred for 4 hours.
-
The solvent was removed under reduced pressure, and the residue was dissolved in ethyl acetate.
-
The organic layer was washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.
Synthesis of this compound
-
Methyl 4-(4-nitrophenyl)butanoate (1.0 eq) was dissolved in methanol (15 mL/g).
-
Palladium on carbon (10% w/w, 0.05 eq) was added to the solution.
-
The mixture was stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 3 hours.
-
The reaction mixture was filtered through a pad of celite, and the filtrate was concentrated under reduced pressure to afford the final product.[1]
Caption: Workflow for the synthesis of this compound.
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear and instructive example of how modern analytical techniques can be used to monitor and validate a synthetic pathway. Each spectroscopic method offers a unique window into the molecular transformations, and together they provide an unambiguous confirmation of the chemical changes occurring at each step. This guide serves as a practical resource for researchers, illustrating the power of a multi-technique spectroscopic approach in synthetic chemistry.
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NIST. 4-(4-Nitrophenyl)butyric acid. NIST Chemistry WebBook. [Link]
-
PubChem. Methyl 4-(4-nitrophenyl)butanoate. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. [Link]
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NIST. Benzenebutanoic acid, 4-nitro-, methyl ester. NIST Chemistry WebBook. [Link]
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PubChem. 4-Nitrophenyl butyrate. National Center for Biotechnology Information. [Link]
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SIELC Technologies. 4-(4-Nitrophenyl)butyric acid. [Link]
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PubChem. Methyl 4-(p-nitrophenoxy)butyrate. National Center for Biotechnology Information. [Link]
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NIST. Methyl 4-(p-nitrophenoxy)butyrate. NIST Chemistry WebBook. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0033890). [Link]
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NIST. 4-(4-Nitrophenyl)butyric acid. NIST Chemistry WebBook. [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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Chemguide. interpreting C-13 NMR spectra. [Link]
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NIST. Benzenebutanoic acid, 4-nitro-, methyl ester. NIST Chemistry WebBook. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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NIST. Benzenebutanoic acid, 4-amino-, methyl ester. NIST Chemistry WebBook. [Link]
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SpectraBase. 4-Nitrophenyl butyrate. [Link]
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NIST. Methyl 4(methylamino)benzoate. NIST Chemistry WebBook. [Link]
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SpectraBase. Methyl 3-methyl-2,4-bis(4-nitrophenyl)butanoate. [Link]
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ACS Publications. 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic (0). [Link]
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Human Metabolome Database. Showing metabocard for 4-Nitrophenyl butyrate (HMDB0246539). [Link]
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PubChem. Methyl 4-nitrobutyrate. National Center for Biotechnology Information. [Link]
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Yeast Metabolome Database. Methyl butanoate (YMDB01743). [Link]
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A Comparative Cost Analysis of Synthetic Routes to Methyl 4-(4-aminophenyl)butanoate for Pharmaceutical Research and Development
For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is a cornerstone of successful project timelines and budgets. Methyl 4-(4-aminophenyl)butanoate, a crucial building block in the synthesis of various pharmacologically active molecules, presents multiple synthetic pathways. This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound, supported by experimental data and a thorough cost analysis to aid in informed decision-making for laboratory and pilot-scale production.
Introduction to this compound
This compound is a versatile intermediate utilized in the synthesis of a range of compounds, including targeted anticancer agents and other therapeutic candidates. Its structure, featuring a primary aromatic amine and a methyl ester, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. The selection of an optimal synthetic route is therefore a critical consideration, balancing factors of yield, cost, safety, and environmental impact. This guide will dissect three primary synthetic strategies, offering a comparative analysis to guide researchers in their synthetic planning.
Comparative Overview of Synthetic Routes
Three principal synthetic routes to this compound are prevalent in the literature and practice. Each route originates from a different commercially available starting material and employs distinct chemical transformations.
| Route | Starting Material | Key Transformations | Overall Yield | Estimated Cost per Mole of Product * | Key Advantages | Key Disadvantages |
| 1 | Methyl 4-(4-nitrophenyl)butanoate | Catalytic Hydrogenation | ~88%[1] | Moderate | High-yielding, clean reaction, straightforward workup. | Requires specialized hydrogenation equipment, catalyst cost. |
| 2 | 3-(4-acetylaminobenzoyl)propionic acid | Catalytic Hydrogenation, Esterification, Deacylation | ~85-89%[2] | Low to Moderate | Avoids gaseous HCl, potentially simpler technology. | Multi-step process, availability and cost of starting material can vary. |
| 3 | 4-(4-nitrophenyl)butyric acid | Catalytic Hydrogenation, One-pot Esterification | High (inferred) | Low to Moderate | One-pot procedure, potentially time and resource-efficient. | Requires a Lewis acid catalyst which can be moisture sensitive. |
*Cost estimations are based on readily available pricing for reagents at a laboratory scale and may vary based on supplier, purity, and scale.
Route 1: Catalytic Hydrogenation of Methyl 4-(4-nitrophenyl)butanoate
This is arguably the most direct and widely cited method for the preparation of this compound. The core of this synthesis is the reduction of a nitro group to a primary amine.
Reaction Scheme
Caption: Route 1: A direct, one-step reduction.
Expertise & Experience: The Rationale Behind the Method
Catalytic hydrogenation is a preferred method for nitro group reduction in many industrial and laboratory settings due to its high efficiency and clean reaction profile. The use of a heterogeneous catalyst like Palladium on carbon (Pd/C) simplifies purification, as the catalyst can be easily removed by filtration. Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and the product, and it is relatively inexpensive. The reaction proceeds under a hydrogen atmosphere, which can be safely managed in a laboratory setting with appropriate equipment, such as a Parr hydrogenator or a balloon setup for smaller scales. The high yield of 88% reported in the literature makes this a very attractive route.[1]
Trustworthiness: A Self-Validating Protocol
The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The workup procedure is straightforward, involving filtration to remove the catalyst followed by evaporation of the solvent. The final product is often of high purity, requiring minimal further purification.
Experimental Protocol
-
To a solution of Methyl 4-(4-nitrophenyl)butanoate (1.0 eq) in methanol, add 10% Palladium on carbon (typically 5-10 mol%).
-
The reaction vessel is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
The reaction mixture is stirred vigorously at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield this compound.
Route 2: From 3-(4-acetylaminobenzoyl)propionic acid
This route offers an alternative starting point and a multi-step process that combines reduction, esterification, and deacylation.
Reaction Scheme
Caption: Route 2: A multi-step approach with an alternative starting material.
Expertise & Experience: The Rationale Behind the Method
This route is advantageous if 3-(4-acetylaminobenzoyl)propionic acid is a more readily available or cost-effective starting material. The initial step is a catalytic hydrogenation to reduce the ketone. The subsequent one-pot esterification and deacylation using methanol and thionyl chloride is an efficient way to achieve two transformations in a single step. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which is the active esterifying agent, and also facilitates the removal of the acetyl protecting group. A key advantage highlighted in a patent is the avoidance of gaseous hydrogen chloride, which can be corrosive and difficult to handle.[2]
Trustworthiness: A Self-Validating Protocol
Each step of this reaction sequence can be monitored by analytical techniques such as TLC or LC-MS to ensure the completion of each transformation before proceeding to the next. The final product is isolated after a workup involving neutralization and extraction.
Experimental Protocol
-
Reduction: 3-(4-acetylaminobenzoyl)propionic acid (1.0 eq) is dissolved in methanol and subjected to catalytic hydrogenation over Pd/C under a hydrogen atmosphere, similar to Route 1.
-
After the reduction is complete, the catalyst is filtered off.
-
Esterification and Deacylation: The filtrate is cooled, and thionyl chloride (excess) is added dropwise. The mixture is then heated to reflux for several hours.
-
The solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the product.
-
The product is collected by filtration or extracted with an organic solvent.
Route 3: One-Pot Synthesis from 4-(4-nitrophenyl)butyric acid
This route combines the reduction of the nitro group and the esterification of the carboxylic acid in a single reaction vessel, offering potential time and resource savings.
Reaction Scheme
Caption: Route 3: An efficient one-pot synthesis.
Expertise & Experience: The Rationale Behind the Method
A one-pot synthesis is highly desirable in process chemistry as it reduces the number of workup and purification steps, saving time, solvents, and energy. In this route, the catalytic hydrogenation of the nitro group is performed first. Following the reduction, a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂) is added directly to the reaction mixture to promote the esterification of the carboxylic acid with the methanol solvent. BF₃·OEt₂ is a convenient and effective catalyst for Fischer esterification.
Trustworthiness: A Self-Validating Protocol
The progress of this one-pot reaction can be monitored in two stages. The initial hydrogenation can be tracked by hydrogen uptake or TLC. The subsequent esterification can also be monitored by TLC or GC-MS to confirm the formation of the final product. The workup involves quenching the Lewis acid, followed by extraction and purification.
Experimental Protocol
-
A solution of 4-(4-nitrophenyl)butyric acid (1.0 eq) in methanol is hydrogenated using a Pd/C catalyst under a hydrogen atmosphere until the reduction of the nitro group is complete.
-
The hydrogen atmosphere is replaced with an inert atmosphere (e.g., nitrogen).
-
Boron trifluoride etherate (catalytic amount) is added to the reaction mixture.
-
The mixture is heated to reflux until the esterification is complete.
-
After cooling, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, and the organic layer is dried and concentrated to afford the desired product.
Safety and Environmental Considerations
Catalytic Hydrogenation (Routes 1, 2, and 3):
-
Hazards: Hydrogen gas is highly flammable and can form explosive mixtures with air.[3][4] The pyrophoric nature of some hydrogenation catalysts (e.g., dry Pd/C) requires careful handling under an inert atmosphere.[5][6]
-
Mitigation: Use of appropriate hydrogenation equipment in a well-ventilated fume hood is essential. The catalyst should be handled carefully, and the reaction apparatus should be purged with an inert gas before introducing hydrogen and after the reaction is complete.
Thionyl Chloride (Route 2):
-
Hazards: Thionyl chloride is a corrosive and toxic chemical that reacts violently with water to release toxic gases (SO₂ and HCl).[7][8][9][10] It can cause severe burns to the skin and eyes and is harmful if inhaled.[2][7][9]
-
Mitigation: Handle in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Avoid contact with water and moisture.
Boron Trifluoride Etherate (Route 3):
-
Hazards: BF₃·OEt₂ is a corrosive and moisture-sensitive liquid.[11][12] It can cause severe burns and is harmful if inhaled. It reacts with water to release toxic fumes.[12]
-
Mitigation: Handle in a fume hood with protective gear. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound depends on several factors specific to the research or production environment.
-
For simplicity and high yield, Route 1 is highly recommended , provided that the starting material, Methyl 4-(4-nitrophenyl)butanoate, is commercially available at a reasonable price and the necessary hydrogenation equipment is accessible.
-
Route 2 presents a viable alternative if the starting material, 3-(4-acetylaminobenzoyl)propionic acid, is more economical. The avoidance of gaseous HCl is a notable advantage in terms of operational safety and equipment longevity.
-
Route 3 is an excellent choice for process efficiency. The one-pot nature of this synthesis can lead to significant savings in time and resources, making it attractive for larger-scale production.
Ultimately, a preliminary cost analysis of the starting materials at the desired scale, coupled with an assessment of the available laboratory equipment and safety infrastructure, will guide the final decision. This guide provides the foundational data and expert insights to make that decision a well-informed one.
References
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New Jersey Department of Health. (2000). Hazard Summary: Thionyl Chloride. [Link]
-
New Jersey Department of Health. (2000). Hazard Summary: Boron Trifluoride Diethyl Etherate. [Link]
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Shandong Heyi Gas Co., Ltd. (2025). Is Boron Trifluoride Etherate Safe? Risks & Key Roles. [Link]
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International Labour Organization. (n.d.). International Chemical Safety Cards: Thionyl Chloride. [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Boron Trifluoride Dimethyl Etherate. [Link]
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Multichem. (n.d.). Safety Data Sheet: Boron trifluoride etherate. [Link]
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Longdom Publishing. (n.d.). Hydrogenation: Transforming Chemistry for a Sustainable Future. [Link]
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Stanford Environmental Health & Safety. (n.d.). Hydrogenation Explosion. [Link]
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Chemical-Suppliers. (n.d.). Your Inquiry on 3-(4-Acetylaminobenzoyl)propanoic acid. [Link]
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H.E.L Group. (2025). Hydrogenation: How we can make it safer. [Link]
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A Comparative Guide to the Biological Activity of Methyl 4-(4-aminophenyl)butanoate Derivatives
In the landscape of modern drug discovery, the identification of versatile molecular scaffolds is a critical starting point for the development of novel therapeutics. Methyl 4-(4-aminophenyl)butanoate represents one such scaffold, offering a synthetically tractable backbone for the generation of a diverse array of derivatives. Its inherent structural motifs—a phenyl ring, an amino group, and a butanoate chain—provide multiple points for chemical modification, enabling the exploration of a wide chemical space and the fine-tuning of biological activity. This guide provides a comparative analysis of the biological activities of derivatives based on or structurally related to the this compound core, with a focus on their anticancer and anti-inflammatory potential. The information presented herein is intended for researchers, scientists, and drug development professionals, synthesizing data from various studies to offer insights into structure-activity relationships (SAR) and guide future research endeavors.
Anticancer Activity: Targeting Kinases and Histone Deacetylases
The quest for more effective and selective cancer therapies has led to the investigation of numerous small molecules capable of modulating key cellular pathways. Derivatives conceptually related to this compound have shown promise as inhibitors of critical cancer-related enzymes, including various kinases and histone deacetylases (HDACs).
Kinase Inhibition: A Strategy Against Uncontrolled Cell Proliferation
Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers. The development of kinase inhibitors has been a successful strategy in oncology. A study on 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives, which share the aminophenyl moiety with our core structure, has demonstrated potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[1]
Comparative Activity of FLT3 Kinase Inhibitors:
| Compound ID | Modification from Core Structure | FLT3 IC50 (nM) | MOLM-13 (AML Cell Line) IC50 (nM) | MV4-11 (AML Cell Line) IC50 (nM) |
| C14 | Isoxazolopyridine core with a vinyl sulfonamide Michael acceptor | 256 | 507 | 325 |
Data sourced from a study on isoxazolopyridine derivatives, which provides a conceptual framework for modifying the aminophenyl portion of this compound for kinase inhibition.[1]
The data suggests that derivatization of the aminophenyl group to incorporate a Michael acceptor can lead to potent and irreversible kinase inhibition, a promising strategy for anticancer drug design.
Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach
HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, making them attractive targets for cancer therapy. Several studies have explored novel HDAC inhibitors, providing valuable SAR insights that can be applied to the this compound scaffold. For instance, the butanoate portion of the molecule can be conceptually linked to the linker region of typical HDAC inhibitors, which connects a zinc-binding group to a cap group.
Comparative Activity of Novel HDAC Inhibitors:
| Compound ID | Structural Class | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | K562 (Leukemia Cell Line) IC50 (µM) | MV4-11 (AML Cell Line) IC50 (µM) |
| 27f | β-elemene derived | 22 | 8 | 0.79 | 1.01 |
| 39f | β-elemene derived | 9 | 14 | 0.99 | 0.81 |
Data from a study on β-elemene-derived HDAC inhibitors, illustrating the potency achievable with novel scaffolds.[2]
These findings highlight that modifications of the cap group and linker can significantly impact potency and selectivity against different HDAC isoforms.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines (e.g., HepG2, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.[3]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining the cytotoxic activity of compounds.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is implicated in a variety of diseases, including cancer and neurodegenerative disorders. The development of novel anti-inflammatory agents is therefore of significant interest. Derivatives with structural similarities to this compound have been evaluated for their ability to modulate inflammatory responses.
A study on methyl salicylate derivatives bearing a piperazine moiety demonstrated significant in vivo anti-inflammatory activity.[4][5] While structurally distinct, this research provides a framework for evaluating the anti-inflammatory potential of new chemical entities.
Comparative In Vivo Anti-inflammatory Activity:
| Compound ID | Structural Class | Dose (mg/kg) | Xylol-induced Ear Edema Inhibition (%) | Carrageenan-induced Paw Edema Inhibition (%) |
| M15 | Methyl Salicylate-Piperazine | 100 | Potent | Strong |
| M16 | Methyl Salicylate-Piperazine | 100 | Potent | Strong |
| Aspirin | Standard Drug | 100 | Standard | Standard |
| Indomethacin | Standard Drug | 5 | Potent | Potent |
Data from a study on methyl salicylate derivatives, indicating that novel compounds can exhibit anti-inflammatory activity comparable to or exceeding that of standard drugs.[4][5]
Another study on 4-methylthio-butanyl derivatives isolated from Raphanus sativus seeds showed significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine microglia BV2 cells, a key indicator of anti-neuroinflammatory activity.[6]
Comparative Anti-inflammatory Activity (NO Inhibition):
| Compound ID | Structural Class | NO Production IC50 (µM) |
| 1 | 4-methylthio-butanyl derivative | 45.36 |
Data highlighting the anti-inflammatory potential of natural product-derived scaffolds.[6]
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)
This is a widely used model for evaluating the anti-inflammatory activity of new compounds.
-
Animal Acclimatization: Mice or rats are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: Test compounds, a vehicle control, and a standard drug (e.g., indomethacin) are administered orally or intraperitoneally.[4][5]
-
Induction of Edema: After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Experimental Workflow for Carrageenan-induced Paw Edema Assay
Caption: Workflow of the carrageenan-induced paw edema assay for in vivo anti-inflammatory screening.
Structure-Activity Relationship (SAR) Insights and Future Directions
The collective data from studies on structurally related compounds provide valuable insights into the SAR for derivatives of this compound.
-
For Anticancer Activity:
-
Kinase Inhibition: Modification of the 4-amino group with moieties capable of forming covalent bonds with the target kinase, such as Michael acceptors, appears to be a promising strategy.[1] The nature and positioning of substituents on the phenyl ring will likely influence selectivity and potency.
-
HDAC Inhibition: The butanoate chain can serve as a linker. Varying the length and rigidity of this chain, as well as introducing different zinc-binding groups at the terminus, could lead to potent and isoform-selective HDAC inhibitors.[2] The aminophenyl group can be elaborated into various "cap" groups to enhance interactions with the surface of the enzyme.
-
-
For Anti-inflammatory Activity:
-
The introduction of heterocyclic moieties, such as piperazine, has been shown to enhance anti-inflammatory effects in other scaffolds.[4][5] Exploring the incorporation of such groups onto the this compound core could yield novel anti-inflammatory agents.
-
Modifications that influence the molecule's ability to modulate inflammatory signaling pathways, such as the inhibition of NO production, should be a focus of future derivatization efforts.[6]
-
This compound is a versatile scaffold with significant potential for the development of novel therapeutic agents. While direct comparative studies on a series of its derivatives are not yet abundant in the public domain, by drawing parallels from research on structurally related compounds, we can delineate clear strategies for future drug discovery efforts. The exploration of this chemical space, guided by the principles of SAR and a deep understanding of the underlying biology of cancer and inflammation, holds the promise of yielding next-generation therapeutics.
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Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. PubMed Central. [Link]
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Molecular design, synthesis and in vitro biological evaluation of thienopyrimidine–hydroxamic acids as chimeric kinase HDAC inhibitors: a challenging approach to combat cancer. Taylor & Francis Online. [Link]
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Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. Europe PMC. [Link]
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Amino acid derivatives as histone deacetylase inhibitors. PubMed. [Link]
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Synthesis and evaluation of novel dual BRD4/HDAC inhibitors. PubMed. [Link]
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Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed. [Link]
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The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. Wiley Online Library. [Link]
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Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. PubMed Central. [Link]
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Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. MDPI. [Link]
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4-Methylthio-butanyl derivatives from the seeds of Raphanus sativus and their biological evaluation on anti-inflammatory and antitumor activities. PubMed. [Link]
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]
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This compound | CAS#:20637-09-6. Chemsrc. [Link]
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Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]
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Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. PubMed. [Link]
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Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. SCIRP. [Link]
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The Versatility of a Core Scaffold: A Comparative Guide to the Applications of Methyl 4-(4-aminophenyl)butanoate
In the landscape of modern drug discovery and chemical biology, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics and diagnostic agents. Among the vast arsenal of chemical scaffolds, Methyl 4-(4-aminophenyl)butanoate has emerged as a versatile and valuable component, finding utility in diverse applications ranging from targeted protein degradation to the synthesis of specialized anticancer agents. This guide provides an in-depth technical comparison of this compound's performance in its primary applications, supported by experimental data and protocols, to inform the research and development endeavors of scientists and drug development professionals.
At the Heart of Targeted Protein Degradation: The PROTAC Linker
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the concept of "drugging the undruggable."[1][2] These heterobifunctional molecules operate by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[3][4] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[5][6] The linker is not merely a passive spacer but plays a critical role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[5]
The Role of this compound as a Linker Precursor
This compound, and its corresponding carboxylic acid, 4-(4-aminophenyl)butanoic acid, serve as a foundational building block for constructing PROTAC linkers.[7][8] Its structure offers a desirable combination of a rigid aromatic element and a flexible alkyl chain, providing a balance that can be crucial for optimal ternary complex formation. The primary amine on the phenyl ring provides a convenient handle for conjugation to an E3 ligase ligand, while the ester or carboxylic acid group can be readily coupled to the target protein ligand.
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A Comparative Guide to the Quantitative Analysis of Methyl 4-(4-aminophenyl)butanoate Utilizing an Internal Standard
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 4-(4-aminophenyl)butanoate, a key chemical intermediate, requires robust analytical methodologies to ensure quality and consistency in the pharmaceutical manufacturing process. This guide provides an in-depth comparison of three prevalent analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method is presented with a detailed protocol, a discussion of its relative merits, and the critical role of an internal standard in achieving analytical accuracy.
The Imperative of the Internal Standard in Quantitative Analysis
In quantitative analysis, the internal standard (IS) method is a cornerstone for achieving high accuracy and precision. An IS is a compound of known concentration that is added to the sample and calibration standards. The ratio of the analyte's response to the IS's response is then used for quantification. This approach effectively corrects for variations in sample preparation, injection volume, and instrument response, thereby enhancing the reliability of the results.[1]
The ideal internal standard should be chemically similar to the analyte but not naturally present in the sample.[1] For mass spectrometry-based methods like GC-MS and LC-MS/MS, the use of a stable isotopically labeled (e.g., deuterated) analog of the analyte is considered the gold standard.[2][3] These standards co-elute with the analyte and exhibit nearly identical chemical behavior during sample preparation and ionization, providing the most effective correction for matrix effects and other sources of variability.[3]
Comparative Overview of Analytical Techniques
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds, detection by mass-to-charge ratio. | Separation by polarity, highly selective detection by mass transitions. |
| Selectivity | Moderate; relies on chromatographic separation. | High; mass spectral data provides structural information. | Very High; specific precursor-product ion transitions are monitored. |
| Sensitivity | Generally in the parts-per-million (ppm) range. | Can reach parts-per-billion (ppb) levels.[4] | The most sensitive, often reaching parts-per-trillion (ppt) levels.[5] |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds. | Requires volatile or derivatized analytes. | Not required. |
| Matrix Effects | Susceptible to co-eluting interferences that absorb at the same wavelength. | Can be affected by matrix components that interfere with ionization. | Prone to ion suppression or enhancement from matrix components.[2] |
| Cost & Complexity | Relatively low cost and complexity. | Moderate cost and complexity. | High cost and complexity. |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the routine quantification of APIs and intermediates. Its simplicity and cost-effectiveness make it an attractive option for quality control laboratories.
Rationale for Experimental Choices
The selection of a reversed-phase C18 column is standard for moderately polar compounds like this compound. The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, is chosen to achieve good peak shape and retention.[6] Phosphoric acid helps to protonate the free amine group, reducing peak tailing. The detection wavelength is selected based on the UV absorbance maximum of the analyte. For the internal standard, a structurally similar compound with a distinct retention time is chosen to ensure accurate quantification without chromatographic interference.
Experimental Protocol: HPLC-UV
1. Sample and Standard Preparation:
-
Internal Standard (IS) Stock Solution: Accurately weigh and dissolve a suitable internal standard (e.g., Methyl 4-aminobenzoate) in methanol to prepare a 1 mg/mL stock solution.
-
Analyte Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a constant volume of the IS stock solution and diluting with the mobile phase.
-
Sample Preparation: Accurately weigh the sample, dissolve it in a known volume of the IS stock solution, and dilute with the mobile phase.[7]
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of the analyte in the sample by interpolating its peak area ratio from the calibration curve.
Visualization of the HPLC-UV Workflow
Caption: A schematic of the HPLC-UV workflow.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity compared to HPLC-UV, making it suitable for trace-level analysis and impurity profiling. However, it requires the analyte to be volatile and thermally stable. For polar compounds like this compound, derivatization is often necessary to improve its volatility and chromatographic performance.[8]
Rationale for Experimental Choices
Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar amine group into a less polar and more volatile silyl derivative. The choice of a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is appropriate for the separation of these types of derivatives. Electron ionization (EI) is a standard ionization technique that produces reproducible fragmentation patterns for compound identification and quantification. A deuterated analog of the analyte is the preferred internal standard to compensate for any variability during the derivatization and analysis steps.
Experimental Protocol: GC-MS
1. Sample and Standard Preparation with Derivatization:
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of a deuterated analog of this compound (e.g., d4-Methyl 4-(4-aminophenyl)butanoate) in a suitable solvent like ethyl acetate.
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ethyl acetate.
-
Calibration Standards and Samples: To an aliquot of each calibration standard and sample, add a fixed amount of the IS stock solution. Evaporate the solvent under a gentle stream of nitrogen.
-
Derivatization: Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and a solvent (e.g., pyridine) to the dried residue. Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.[9]
2. GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the derivatized analyte and internal standard.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration.
-
Quantify the analyte in the sample using this calibration curve.
Visualization of the GC-MS Workflow
Caption: A schematic of the GC-MS workflow.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it the premier technique for trace-level quantification in complex matrices.
Rationale for Experimental Choices
The use of a reversed-phase C18 column and a mobile phase of acetonitrile and water with formic acid is a common starting point for LC-MS analysis of polar compounds.[6] Formic acid is a volatile modifier compatible with mass spectrometry that aids in the ionization of the analyte. Electrospray ionization (ESI) in positive ion mode is effective for protonating the amine group of this compound. Multiple Reaction Monitoring (MRM) is employed for its exceptional selectivity and sensitivity, where a specific precursor ion is selected and fragmented to produce a characteristic product ion for quantification.[10] A stable isotopically labeled internal standard is crucial to correct for matrix-induced ion suppression or enhancement.[2][3]
Experimental Protocol: LC-MS/MS
1. Sample and Standard Preparation:
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of a deuterated analog (e.g., d4-Methyl 4-(4-aminophenyl)butanoate) in methanol.
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Calibration Standards and Samples: Prepare as described for HPLC-UV, using the deuterated internal standard.
2. LC-MS/MS Conditions:
-
LC-MS/MS System: An HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Analyte: Determine the precursor ion (e.g., [M+H]+) and a stable product ion.
-
Internal Standard: Determine the corresponding precursor and product ions for the deuterated analog.
-
3. Data Analysis:
-
Construct a calibration curve based on the peak area ratios of the analyte's MRM transition to the IS's MRM transition.
-
Quantify the analyte in the sample using this calibration curve.
Visualization of the LC-MS/MS Workflow
Caption: A schematic of the LC-MS/MS workflow.
Conclusion and Recommendations
The choice of the optimal analytical technique for the quantitative analysis of this compound depends on the specific requirements of the analysis.
-
HPLC-UV is a reliable and cost-effective method suitable for routine quality control where high sensitivity is not required.
-
GC-MS provides enhanced selectivity and sensitivity, but the need for derivatization adds a layer of complexity to the sample preparation.
-
LC-MS/MS offers the highest level of selectivity and sensitivity, making it the method of choice for trace-level quantification and analysis in complex matrices. The use of a stable isotopically labeled internal standard with LC-MS/MS provides the most accurate and precise results.
For drug development and applications requiring the highest level of confidence in the analytical data, LC-MS/MS with a deuterated internal standard is the recommended approach. However, for routine process monitoring and release testing where analyte concentrations are high, a well-validated HPLC-UV method can provide a practical and efficient solution.
References
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Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
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ResearchGate. (2014, February 27). How to choose an HPLC internal standard? Retrieved from [Link]
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LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Methyl 4-(4-aminophenyl)butyrate on Newcrom R1 HPLC column. Retrieved from [Link]
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Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Retrieved from [Link]
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Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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- Wang, S. M., et al. (2000). Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. Journal of Analytical Toxicology, 24(4), 275-280.
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- Dunn, A. M., & Rody, M. J. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. LCGC North America, 34(7), 512-521.
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Collaborative International Pesticides Analytical Council. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
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A Senior Application Scientist's Guide to Purity Assessment: Synthesized Methyl 4-(4-aminophenyl)butanoate vs. a Reference Standard
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a synthesized molecule's purity and identity is not merely a quality control checkpoint; it is the bedrock upon which all subsequent biological and pharmacological data stand. This guide provides an in-depth, technically-grounded comparison of a newly synthesized batch of Methyl 4-(4-aminophenyl)butanoate against a certified reference standard. We will navigate the essential analytical methodologies, emphasizing not just the procedural steps, but the scientific rationale that underpins each experimental choice. For researchers, this guide aims to be a practical framework for establishing the purity of their own synthesized compounds, ensuring data integrity and reproducibility.
This compound is a key intermediate in the synthesis of various pharmacologically active molecules.[1] Its purity is paramount, as even minute impurities can lead to unforeseen side reactions, altered biological activity, or toxicological issues in downstream applications. Therefore, a rigorous analytical comparison to a well-characterized reference standard is an indispensable part of the synthetic workflow.[2][3]
The Analytical Strategy: A Multi-Pronged Approach to Purity Verification
A single analytical technique is seldom sufficient to definitively establish the purity of a compound. A more robust and scientifically sound approach involves the orthogonal application of multiple analytical methods, each providing a different piece of the structural and purity puzzle. Our comparative analysis will employ a triad of powerful techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of proton and carbon environments, and Mass Spectrometry (MS) for accurate molecular weight determination.[4][5]
The logic of this multi-faceted strategy is to build a comprehensive and self-validating profile of the synthesized compound. Each technique corroborates the findings of the others, leading to a high degree of confidence in the final purity assessment. This approach aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation, which emphasize accuracy, precision, specificity, and robustness.[6][7][8]
Caption: Workflow for the comparative purity assessment.
Experimental Protocols: A Step-by-Step Guide
Synthesis of this compound
A common synthetic route involves the reduction of a nitro-precursor.[1][9]
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 4-(4-nitrophenyl)butanoate in methanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon.
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the final product.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for separating and quantifying impurities in a sample.[10] A reversed-phase method is suitable for this moderately polar aromatic compound.[11][12]
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture).
-
Prepare a solution of the reference standard at the same concentration.
-
-
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.[13]
-
Detection: UV detector at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas in the chromatograms for both the synthesized sample and the reference standard.
-
Calculate the purity of the synthesized compound by the area percent method, assuming all impurities have a similar response factor to the main component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity and revealing the presence of any proton- or carbon-containing impurities.[14][15][16]
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Prepare a sample of the reference standard in the same manner.
-
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum.
-
Analysis: Compare the chemical shifts, integration values, and coupling patterns of the synthesized sample with the reference standard. The spectrum should be consistent with the expected structure of this compound.
-
-
¹³C NMR Spectroscopy:
-
Acquire a carbon-13 NMR spectrum.
-
Analysis: Compare the chemical shifts of the carbon signals in the synthesized sample with those of the reference standard. This provides further confirmation of the carbon skeleton.
-
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to determine the molecular weight of the compound, providing a fundamental confirmation of its identity.[17][18]
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Prepare a similar solution of the reference standard.
-
-
Instrumentation and Analysis:
-
Employ an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole).[19][20]
-
Acquire the mass spectrum in positive ion mode.
-
Analysis: Look for the molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of this compound (C₁₁H₁₅NO₂). Compare the mass-to-charge ratio (m/z) of the synthesized sample with that of the reference standard.
-
Comparative Data Analysis and Interpretation
The ultimate assessment of purity comes from a holistic comparison of the data obtained from each analytical technique for the synthesized compound and the reference standard.
Caption: Logical flow of data interpretation for purity assessment.
Table 1: Comparative HPLC Data
| Sample | Retention Time (min) | Peak Area (%) |
| Reference Standard | 5.2 | 99.9 |
| Synthesized Product | 5.2 | 99.5 |
| Impurity 1 (Synthesized) | 3.8 | 0.3 |
| Impurity 2 (Synthesized) | 6.1 | 0.2 |
Table 2: Comparative ¹H NMR Data (Key Signals in CDCl₃)
| Proton Assignment | Reference Standard (δ, ppm) | Synthesized Product (δ, ppm) |
| -OCH₃ | 3.65 (s, 3H) | 3.65 (s, 3H) |
| -CH₂-CO | 2.30 (t, 2H) | 2.30 (t, 2H) |
| Ar-CH₂- | 2.58 (t, 2H) | 2.58 (t, 2H) |
| Aromatic H | 6.62 (d, 2H), 6.95 (d, 2H) | 6.62 (d, 2H), 6.95 (d, 2H) |
| -NH₂ | 3.55 (br s, 2H) | 3.55 (br s, 2H) |
Table 3: Comparative Mass Spectrometry Data
| Sample | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| Reference Standard | 194.1125 | 194.1123 |
| Synthesized Product | 194.1125 | 194.1126 |
Conclusion: A Verdict on Purity
The collective evidence from HPLC, NMR, and Mass Spectrometry provides a comprehensive and compelling assessment of the synthesized this compound. The HPLC analysis indicates a purity of 99.5%, which is often considered acceptable for many research and development applications.[21] The ¹H NMR and ¹³C NMR spectra of the synthesized product are virtually superimposable with those of the certified reference standard, confirming the structural identity and the absence of significant structural impurities.[22][23] Furthermore, the high-resolution mass spectrometry data shows excellent agreement between the observed molecular weight of the synthesized compound and the theoretical value, as well as with the reference standard.
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Safety Operating Guide
Proper Disposal of Methyl 4-(4-aminophenyl)butanoate: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of Methyl 4-(4-aminophenyl)butanoate (CAS No. 20637-09-6), a compound utilized in the synthesis of various organic molecules. Adherence to these procedures is crucial not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document is structured to provide a deep, yet accessible, understanding of the necessary precautions and step-by-step instructions for the safe handling and disposal of this compound.
Hazard Assessment and Risk Mitigation
Before handling this compound, a thorough risk assessment is essential. The primary hazards associated with this compound stem from its chemical structure, which includes an aromatic amine and a methyl ester functional group.
1.1. Known Hazards:
While specific toxicity data for this compound is limited, the presence of the 4-aminophenyl group suggests that it should be handled as a potentially hazardous substance. Aromatic amines, as a class, are known for their potential to cause skin irritation, allergic reactions, and in some cases, more severe health effects with prolonged exposure.[1][2] The Safety Data Sheet (SDS) for this compound indicates that it may cause skin and eye irritation.[3]
1.2. Chemical Reactivity and Incompatibilities:
This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Contact with these substances can lead to vigorous reactions, potentially releasing heat and hazardous fumes. Therefore, segregation from incompatible chemicals is a critical aspect of its safe storage and disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to minimize the risk of exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[5] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves. Glove breakthrough time should be considered for prolonged handling.[5] | Prevents dermal contact and absorption. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned.[5] | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary if working with large quantities or in poorly ventilated areas.[5][6] | Prevents inhalation of dust or vapors. |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material.[2] | Protects feet from spills. |
Disposal Procedures: A Step-by-Step Guide
The guiding principle for the disposal of this compound is to treat it as a hazardous waste.[7] Never dispose of this chemical down the drain or in the regular trash.[8] The following workflow provides a systematic approach to its disposal.
Caption: Disposal workflow for this compound.
3.1. Chemical Neutralization Protocol (for small quantities):
For small quantities of this compound, a chemical neutralization process can be employed to reduce its hazardous characteristics before collection. This process involves two main steps: hydrolysis of the ester and neutralization of the amine.
3.1.1. Step 1: Hydrolysis of the Methyl Ester
The methyl ester group can be hydrolyzed to a carboxylate salt under basic conditions. This transformation generally reduces the organic volatility and reactivity of the compound.
-
Materials:
-
1 M Sodium Hydroxide (NaOH) solution
-
Stir plate and stir bar
-
Appropriate glass beaker
-
pH paper
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve the this compound waste in a minimal amount of a water-miscible organic solvent (e.g., ethanol) if it is in solid form.
-
Slowly add the 1 M NaOH solution to the mixture while stirring. A general rule of thumb is to use a 2:1 molar excess of NaOH to the ester.
-
Gently heat the mixture to approximately 50-60°C for 1-2 hours to facilitate the hydrolysis.[9]
-
Allow the solution to cool to room temperature.
-
3.1.2. Step 2: Neutralization of the Aromatic Amine
Following hydrolysis, the aromatic amine can be neutralized with a dilute acid. This converts the amine into an ammonium salt, which is generally more water-soluble and less toxic.
-
Materials:
-
1 M Hydrochloric Acid (HCl) solution
-
pH paper
-
-
Procedure:
-
Continue stirring the cooled solution from the hydrolysis step.
-
Slowly add 1 M HCl to the solution until the pH is between 6 and 8. Monitor the pH frequently using pH paper.
-
The resulting aqueous solution contains the sodium salt of 4-(4-aminophenyl)butanoic acid and sodium chloride.
-
3.2. Waste Collection and Storage:
Whether you have performed the chemical neutralization or are disposing of the unreacted compound, proper collection and storage are critical.
-
Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, that can be securely sealed.[10]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound" (or the names of the reaction products if neutralized), and the date of accumulation.[10]
-
Satellite Accumulation Area (SAA): Store the sealed and labeled container in a designated Satellite Accumulation Area. This area should be located at or near the point of generation and away from incompatible materials.[10]
3.3. Final Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to transport the waste yourself.
Spill Management
In the event of a spill, a prompt and appropriate response is crucial to prevent exposure and environmental contamination.
4.1. Immediate Actions:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill and any immediate dangers (e.g., proximity to ignition sources).
4.2. Spill Cleanup Procedure:
For minor spills that you are trained and equipped to handle:
-
Don Appropriate PPE: Before approaching the spill, don the full personal protective equipment as outlined in Section 2.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[11]
-
Absorb the Spill: Cover the spill with the absorbent material, working from the outside in.[11]
-
Collect the Residue: Carefully scoop the absorbed material into a designated hazardous waste container.[11]
-
Decontaminate the Area: Clean the spill area with soap and water. All cleaning materials should also be disposed of as hazardous waste.[12]
Caption: Spill response workflow.
Regulatory Compliance
The disposal of this compound is governed by federal and state regulations, including the Resource Conservation and Recovery Act (RCRA) and California Occupational Safety and Health Administration (Cal/OSHA) standards.[1][13] It is the responsibility of the researcher and their institution to comply with all applicable regulations regarding hazardous waste management.
By following the detailed procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within the laboratory.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-(4-aminophenyl)butanoate
As researchers and scientists in the fast-paced world of drug development, our focus is often on the breakthrough, the next discovery that can change lives. However, the foundation of all great science is safety. The compounds we handle, often novel and with incomplete toxicological profiles, demand our utmost respect and caution. This guide provides essential, immediate safety and logistical information for handling Methyl 4-(4-aminophenyl)butanoate (CAS No: 20637-09-6), a crucial building block in various synthetic pathways.[1][2] This is not just a checklist; it is a procedural framework designed to build a culture of safety and trust within your laboratory.
Understanding the Hazard: Why This PPE is Non-Negotiable
This compound is an aromatic amine derivative. While specific toxicity data for this exact compound is limited, the chemical class of aromatic amines includes known hazardous substances. For instance, 4-aminobiphenyl (4-ABP), a related compound, is classified as a human carcinogen.[3] Therefore, we must handle this compound with a high degree of caution, assuming it may pose similar risks until proven otherwise. The primary routes of exposure are inhalation, skin absorption, and eye contact.[4]
A thorough risk assessment is the first step in any experimental plan.[5][6] The Safety Data Sheet (SDS) for this compound and its analogs consistently warns against contact with skin and eyes and advises avoiding the inhalation of dust, vapors, or mists.[7]
| Hazard Class | Potential Health Effects | GHS Pictograms (Anticipated) |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | Warning |
| Skin Irritation | Causes skin irritation.[8] | Warning |
| Eye Irritation | Causes serious eye irritation.[8][9] | Warning |
| Respiratory Irritation | May cause respiratory tract irritation.[8] | Warning |
| Long-Term Exposure | Potential for systemic effects. Aromatic amines as a class are linked to carcinogenicity.[3] | Health Hazard |
Core Directive: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all solution. It must be tailored to the specific procedure and the quantities of the substance being handled. The following recommendations represent the minimum required protection.
Eye and Face Protection: Your First Line of Defense
Direct contact with this compound can cause serious eye irritation.[8][9]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Hazard: When handling solutions or larger quantities where splashing is possible, upgrade to chemical splash goggles.
-
Maximum Protection: For procedures with a high risk of splashing or aerosol generation, a face shield worn over chemical splash goggles is required.
Skin Protection: An Impermeable Barrier
Preventing skin contact is critical. A standard cotton lab coat is insufficient protection against chemical splashes.
-
Lab Coat: A chemically resistant lab coat is mandatory. For extensive handling, consider a disposable chemical-resistant coverall.
-
Gloves: Not all gloves are created equal. The choice of glove material is critical for chemical resistance. Always inspect gloves for tears or defects before use.[10]
| Glove Material | Recommendation | Justification |
| Nitrile | Recommended for incidental contact. | Good general chemical resistance, provides a good barrier against many organic compounds. |
| Neoprene | Recommended for extended contact or immersion. | Offers superior protection against a broader range of chemicals, including some solvents. |
| Latex | Not Recommended. | Prone to causing allergies and offers poor resistance to many organic solvents. |
Crucial Practice: Always use the proper glove removal technique to avoid contaminating your skin.[11] Never reuse disposable gloves.[10] Remove gloves before touching common surfaces like doorknobs, phones, or keyboards.[10]
Respiratory Protection: Safeguarding Your Inhalation Pathway
All handling of this compound powder or volatile solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[5][12]
-
Standard Operations: If work is conducted in a properly functioning fume hood, respiratory protection is typically not required.
-
Inadequate Ventilation/Spills: In the event of a large spill or if engineering controls are not available or malfunctioning, respiratory protection is essential. A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges is the minimum requirement.[13][14] All personnel required to wear respirators must be part of a comprehensive respiratory protection program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).[13]
Operational Plan: A Step-by-Step Protocol for PPE Usage
Adherence to a strict protocol for donning and doffing PPE is as important as the equipment itself. This systematic approach minimizes the risk of cross-contamination.
Donning (Putting On) PPE Sequence
-
Lab Coat/Coverall: Put on your chemically resistant lab coat and fasten it completely.
-
Respiratory Protection (if required): Perform a seal check to ensure the respirator is fitted correctly.
-
Eye and Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don the appropriate gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.
Doffing (Taking Off) PPE Sequence
This sequence is designed to prevent contact with any contaminated surfaces.
-
Gloves: Remove gloves using a skin-to-skin and glove-to-glove technique. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat/Coverall: Remove your lab coat by rolling it inside-out, ensuring the contaminated exterior is contained. Place it in the designated area for professional laundering or disposal.
-
Eye and Face Protection: Remove goggles or face shield by handling the strap, avoiding contact with the front surface.
-
Respiratory Protection (if required): Remove the respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[8][10]
Workflow for Safe Handling and Disposal
The following diagram outlines the critical decision points and procedural flow for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Emergency Response and Disposal
In Case of Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][9]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Disposal Plan
All waste, including excess this compound and any contaminated materials (gloves, absorbent pads, etc.), must be treated as hazardous waste.
-
Segregation: Collect all chemical waste and contaminated disposables in a designated, labeled, and sealed hazardous waste container.[12]
-
Disposal: Dispose of the waste container through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Never pour this chemical down the drain.[7][12]
By integrating these safety protocols into your daily laboratory operations, you create an environment where groundbreaking research can be conducted safely and responsibly. Your diligence not only protects you and your colleagues but also upholds the integrity of your scientific work.
References
- Pharma Times Official. (2025, August 9).
- Pharma.Tips. (2025, January 3). Hazardous Chemical Handling in GLP Labs.
- Pharmaceutical Microbiology Resources. (2022, May 13). Tips For Hazardous Chemical Handling In A Lab.
- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - METHYL 4-(4-AMINOPHENYL)
- PozeSCAF. Chemistry Lab Safety Rules.
- GZ Industrial Supplies. (2025, May 26).
- Chemsrc. (2025, August 22). Methyl 4-(4-aminophenyl)
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Benzoic acid, 4-amino-, methyl ester.
- ChemicalBook. (2025, October 23). METHYL 4-(4-AMINOPHENYL)
- Fisher Scientific. (2016, October 18).
- AK Scientific, Inc. N-(4-Aminophenyl)-2-(3-methylphenoxy)
- Sigma-Aldrich. (2025, May 1).
- CymitQuimica. (2024, December 19). Safety Data Sheet - Methyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
